ITK inhibitor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
439574-61-5 |
|---|---|
Molecular Formula |
C31H39N5O4S2 |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
InChI Key |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ITK Inhibitors in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Its central role in T-cell activation, proliferation, and differentiation has made it a prime therapeutic target for a range of immunological and inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of ITK inhibitors, detailing the molecular signaling cascades, the impact of inhibition on various T-cell subsets, and the experimental methodologies used to characterize these effects. Quantitative data on the potency and efficacy of key ITK inhibitors are presented, alongside detailed protocols for essential in vitro and cellular assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immunology and oncology.
The Role of ITK in T-Cell Receptor Signaling
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This creates docking sites for Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently phosphorylated and activated by Lck.[1] Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2]
ITK is recruited to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K) activity.[2] At the membrane, ITK interacts with the LAT/SLP-76 signaling complex and is phosphorylated on its activation loop (Y511) by Lck, leading to its full activation.[2][3]
Activated ITK, in turn, phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[4][5] PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT). DAG activates Protein Kinase C (PKC), which initiates signaling pathways leading to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] The coordinated activation of these transcription factors drives the expression of genes essential for T-cell activation, proliferation, cytokine production, and differentiation.
Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.
Mechanism of Action of ITK Inhibitors
ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby preventing the phosphorylation of its downstream targets and suppressing T-cell activation.[7] These inhibitors can be broadly classified into two categories: reversible and irreversible (covalent) inhibitors.
Irreversible Covalent Inhibition: Many potent ITK inhibitors, such as ibrutinib (B1684441) and PRN694, function as irreversible covalent inhibitors.[2][8] These molecules typically contain a reactive group that forms a covalent bond with a specific cysteine residue (Cys442 in ITK) located within the ATP-binding pocket of the kinase domain.[2][9] This covalent modification permanently inactivates the enzyme.
Caption: Mechanism of irreversible covalent ITK inhibition.
By blocking ITK activity, these inhibitors effectively uncouple TCR stimulation from downstream signaling events. This leads to a dose-dependent reduction in PLCγ1 phosphorylation, calcium mobilization, and the activation of NFAT, NF-κB, and AP-1.[10] Consequently, the production of key cytokines such as IL-2, which is crucial for T-cell proliferation, is significantly diminished.[2]
Effects of ITK Inhibition on T-Helper Cell Differentiation
ITK plays a nuanced role in the differentiation of naïve CD4+ T-cells into distinct T-helper (Th) subsets, including Th1, Th2, and Th17 cells. The impact of ITK inhibition, therefore, varies depending on the specific T-cell lineage.
-
Th1 Cells: Th1 cells are critical for cell-mediated immunity against intracellular pathogens and express the master transcription factor T-bet. While some studies suggest that ITK is not essential for Th1 differentiation, others indicate that potent ITK inhibitors can suppress IFN-γ production by Th1 cells.[11] This discrepancy may be due to the compensatory role of another Tec kinase, Resting Lymphocyte Kinase (RLK), which is also expressed in Th1 cells.[1] Dual ITK/RLK inhibitors, such as PRN694, have shown potent inhibition of Th1 differentiation.[11]
-
Th2 Cells: Th2 cells are involved in humoral immunity and allergic responses, and their differentiation is driven by the transcription factor GATA3. ITK signaling is crucial for the development of Th2 responses.[12] Th2 cells express high levels of ITK but little to no RLK.[1] Consequently, ITK inhibitors are highly effective at suppressing the production of Th2-associated cytokines, including IL-4, IL-5, and IL-13.[2][10] Ibrutinib, for example, selectively inhibits Th2 cell activation and cytokine release.[10]
-
Th17 Cells: Th17 cells, characterized by the expression of the transcription factor RORγt, play a role in host defense against extracellular bacteria and fungi and are also implicated in autoimmune diseases. ITK is required for optimal Th17 differentiation and the production of IL-17A.[2][13] ITK inhibitors have been shown to effectively suppress Th17 differentiation and function.[9][11]
-
Regulatory T-cells (Tregs): Tregs are essential for maintaining immune tolerance. Interestingly, inhibition of ITK signaling under Th17 polarizing conditions has been shown to promote the differentiation of naïve CD4+ T-cells into Foxp3+ Treg-like cells.[14]
Quantitative Data on ITK Inhibitors
The potency and selectivity of ITK inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for several well-characterized ITK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |
| Ibrutinib | BTK, ITK | ITK: Not explicitly stated as a primary target in all studies, but potent inhibition of ITK signaling is observed at low micromolar concentrations. | Cellular assays (phospho-protein levels) | [12] |
| PRN694 | ITK, RLK | ITK: 0.3RLK: 1.4 | In vitro kinase assay | [5] |
| BMS-509744 | ITK | 19 | In vitro kinase assay | [11] |
| CTA056 | ITK | ~100 | In vitro kinase assay | [9] |
Table 2: Cellular Effects of ITK Inhibitors
| Inhibitor | Cell Type | Effect | Concentration | Reference(s) |
| Ibrutinib | Jurkat T-cells | >90% inhibition of phospho-ITK and phospho-PLCγ1 | 1 µM | [12] |
| PRN694 | Primary Human T-cells | Inhibition of Th1 and Th17 differentiation | 25-100 nM | [11] |
| BMS-509744 | Jurkat T-cells | Inhibition of IL-2 production | IC50 ~1 µM | [15] |
| C-161 | Mouse CD4+ T-cells | Inhibition of Th2 and Th17 differentiation | Dose-dependent | [16] |
Key Experimental Protocols
The characterization of ITK inhibitors relies on a suite of specialized in vitro and cellular assays. Detailed methodologies for several key experiments are provided below.
In Vitro ITK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ITK.
Caption: Workflow for an in vitro ITK kinase assay.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[11] Prepare serial dilutions of the test compound in the kinase buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the test compound dilutions. Add recombinant human ITK enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) and ATP to each well.[11]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. A common method is to quantify ADP production using a commercial kit such as ADP-Glo™ (Promega).[17]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of an ITK inhibitor on the proliferation of T-cells following TCR stimulation.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line such as Jurkat.
-
CFSE Labeling: Resuspend the cells in a protein-free medium and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[10]
-
Quenching and Washing: Quench the labeling reaction by adding complete medium containing fetal bovine serum (FBS). Wash the cells several times with complete medium to remove excess CFSE.[7]
-
Cell Plating and Stimulation: Plate the CFSE-labeled cells in a 96-well plate that has been pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.[11]
-
Inhibitor Treatment: Add serial dilutions of the this compound to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.[11]
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in the daughter cells, allowing for the quantification of cell proliferation.[2]
Western Blot Analysis of ITK Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the ITK signaling pathway following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat) and treat with the this compound for a specified period. Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce TCR signaling.[13]
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated forms of ITK (e.g., p-ITK Y511) and its downstream targets (e.g., p-PLCγ1 Y783), as well as antibodies for the total protein as loading controls.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
Intracellular Cytokine Staining and Flow Cytometry
This method allows for the quantification of cytokine-producing T-cells at a single-cell level.
Methodology:
-
T-cell Stimulation: Stimulate T-cells with a polyclonal activator (e.g., PMA and ionomycin) or with anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate within the cells.[1]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell subsets.[1]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve their morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin (B1150181) or a mild detergent).[19]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-17A).[1]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells within each T-cell subset that are producing a specific cytokine.
Conclusion
ITK is a well-validated and critical node in the T-cell receptor signaling pathway, making it an attractive target for therapeutic intervention in a variety of T-cell-driven pathologies.[11] ITK inhibitors, particularly irreversible covalent inhibitors, have demonstrated potent and selective suppression of T-cell activation and differentiation. The differential requirement for ITK in various T-helper subsets provides an opportunity for targeted immunomodulation. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel ITK inhibitors, with the ultimate goal of developing new and effective treatments for autoimmune diseases, allergic conditions, and certain T-cell malignancies.
References
- 1. anilocus.com [anilocus.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Small Molecule this compound Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
The Discovery and Development of Novel ITK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (B1167480) inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its critical function in T-cell activation, differentiation, and cytokine production has positioned it as a key therapeutic target for a spectrum of autoimmune and inflammatory diseases, as well as certain T-cell malignancies. This technical guide provides a comprehensive overview of the discovery and development of novel ITK inhibitors, detailing the underlying biology, diverse chemical scaffolds, key experimental methodologies, and the evolving landscape of both covalent and non-covalent inhibitors. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation immunomodulatory therapies targeting the ITK pathway.
The Role of ITK in T-Cell Signaling
ITK, a member of the Tec family of kinases, is predominantly expressed in T-cells and natural killer (NK) cells. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), a critical step that triggers downstream signaling pathways involving calcium mobilization and diacylglycerol (DAG) production. These events ultimately culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell proliferation, differentiation into effector subtypes (e.g., Th1, Th2, Th17), and the secretion of pro-inflammatory cytokines like IL-2, IL-4, IL-5, and IL-13. Given its central role, inhibition of ITK presents an attractive strategy to modulate T-cell mediated immune responses.
ITK Signaling Pathway
Caption: The ITK signaling cascade initiated by T-cell receptor (TCR) activation.
Classes of ITK Inhibitors
The development of ITK inhibitors has led to a variety of molecules with different mechanisms of action and chemical scaffolds. They can be broadly categorized as covalent and non-covalent inhibitors.
-
Covalent Inhibitors: These inhibitors form a permanent bond with a specific cysteine residue (Cys442) in the ATP-binding pocket of ITK. This irreversible binding leads to a prolonged duration of action, which can be advantageous for therapeutic efficacy.[1]
-
Non-covalent Inhibitors: These inhibitors bind reversibly to the ITK active site through non-covalent interactions such as hydrogen bonds and van der Waals forces. Their development focuses on achieving high potency and selectivity.
Furthermore, non-covalent inhibitors can be sub-classified based on the conformational state of the kinase they bind to:
-
Type I inhibitors bind to the active conformation of the kinase.
-
Type I' inhibitors bind to the inactive "DFG-out" conformation.
-
Type III inhibitors are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.
Quantitative Data on Novel ITK Inhibitors
The following tables summarize the in vitro potency and, where available, preclinical pharmacokinetic data for a selection of notable ITK inhibitors from different chemical classes.
Table 1: In Vitro Potency of Covalent ITK Inhibitors
| Compound Name/ID | Scaffold | ITK IC50 / Ki | Selectivity Highlights | Reference |
| Ibrutinib | Pyrazolopyrimidine | IC50: 10 nM | Also potently inhibits BTK. | [2] |
| PRN694 | Benzimidazole | k_inact/K_i: 4.7 µM⁻¹s⁻¹ | Dual ITK/RLK inhibitor. | [3] |
| ATI-2138 | Not specified | Potent and irreversible | Dual ITK/JAK3 inhibitor. | [4][5] |
| Compound 12 | Acrylamide | k_inact: 1.93 min⁻¹, K_I: 15.3 µM | Selective over Btk and EGFR. | [6] |
Table 2: In Vitro Potency of Non-Covalent ITK Inhibitors
| Compound Name/ID | Scaffold | ITK IC50 / Ki | Selectivity Highlights | Reference |
| BMS-509744 | Aminothiazole | IC50: 19 nM | >200-fold selective over other Tec kinases. | [7] |
| GNE-9822 | Tetrahydroindazole (B12648868) | Ki: 0.7 nM | 660-fold selective over Aurora kinase A. | [8] |
| Compound 7v | 3-Aminopyrid-2-one | Ki: 7 nM | Good selectivity profile across kinases. | [9] |
| Compound 2 | Aminopyrazole | pKi: 7.7 | Selectivity issues with LCK, AurA, and AurB. | [10] |
| Compound 34 | Indazole | IC50: 0.14 µM | - | |
| Soquelitinib (CPI-818) | Not specified | Potent and selective | >100-fold selectivity over RLK. | [11] |
Table 3: Preclinical Pharmacokinetic Parameters of Selected ITK Inhibitors
| Compound Name/ID | Species | Route | Bioavailability (%) | Cmax (µM) | T1/2 (h) | Clearance (mL/min/kg) | Reference |
| GNE-9822 | Mouse | PO | 36 | 3.8 | 2.9 | 40 | [12] |
| Rat | PO | 40 | 0.2 | 3.0 | 70 | [12] | |
| Dog | PO | 100 | 0.9 | 5.4 | 21 | [12] | |
| ATI-2138 | Human | PO | Favorable and linear PK | Dose-dependent | Dose-dependent | Dose-dependent | [4][5] |
| KBP-7018 | Rodents | PO | Moderate (21-68%) | Occurred at 0.25-6h | - | Relatively low | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of ITK inhibitors.
ITK Kinase Assay (Luminescence-Based)
This assay measures the enzymatic activity of ITK by quantifying the amount of ADP produced.
Materials:
-
Recombinant human ITK enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the ITK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular IL-2 Secretion Assay (ELISA)
This assay quantifies the inhibitory effect of a compound on T-cell activation by measuring the secretion of IL-2.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Test inhibitor compounds
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Plate PBMCs or Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of IL-2 based on a standard curve to determine the IC50 of the inhibitor.
In Vivo Pharmacodynamic (PD) Assay
This assay assesses the in vivo target engagement and efficacy of an ITK inhibitor by measuring the inhibition of IL-2 production in mice.
Materials:
-
Mice (e.g., BALB/c)
-
Anti-CD3 antibody
-
Test inhibitor compound formulated for in vivo administration (e.g., oral gavage)
-
Blood collection supplies
-
Mouse IL-2 ELISA kit
Procedure:
-
Administer the test inhibitor to mice at various doses.
-
At a specified time post-dosing, challenge the mice with an intravenous injection of anti-CD3 antibody to induce T-cell activation and IL-2 release.
-
At a peak time for IL-2 production (e.g., 1.5-2 hours post-challenge), collect blood samples.
-
Prepare plasma from the blood samples.
-
Measure the concentration of IL-2 in the plasma using a mouse IL-2 ELISA kit.
-
Determine the dose-dependent inhibition of IL-2 production by the test compound.
Experimental and Logical Workflows
The discovery and development of novel ITK inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
General Workflow for this compound Discovery
Caption: A typical workflow for the discovery and preclinical development of ITK inhibitors.
Conclusion
The inhibition of ITK represents a promising therapeutic strategy for a range of T-cell-mediated diseases. The field has seen significant progress with the discovery of diverse chemical scaffolds, including both covalent and non-covalent inhibitors, demonstrating high potency and selectivity. The continued application of structure-based drug design, coupled with robust in vitro and in vivo characterization, will undoubtedly lead to the development of next-generation ITK inhibitors with improved therapeutic profiles. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 12. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Harnessing a Key Signaling Node: Interleukin-2-inducible T-cell Kinase (ITK) as a Therapeutic Target in T-cell Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical signaling component in T-cell biology and a compelling therapeutic target in T-cell malignancies. As a member of the Tec family of non-receptor tyrosine kinases, ITK is predominantly expressed in T-cells and natural killer (NK) cells, where it functions as a key mediator of T-cell receptor (TCR) signal transduction.[1][2] Its role is pivotal for T-cell activation, proliferation, and differentiation.[3] In the context of T-cell lymphomas (TCLs), ITK is often upregulated and aberrantly activated, contributing to malignant cell growth and survival.[1] Furthermore, TCR signaling through an ITK/NF-κB/GATA-3 axis has been shown to promote resistance to chemotherapy, highlighting the therapeutic potential of ITK inhibition.[4][5] This guide provides a comprehensive overview of ITK's role in T-cell lymphoma, details on its pharmacologic inhibition, and standardized protocols for its investigation.
The ITK Signaling Pathway
ITK is an essential downstream mediator of the T-cell receptor (TCR) signaling pathway.[1] Following the engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a cascade of phosphorylation events is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[6] This recruits and activates ZAP-70, which in turn phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[6][7]
ITK is recruited to this LAT/SLP-76 signalosome at the plasma membrane, where it is phosphorylated and activated by Lck.[1][7] Activated ITK then phosphorylates its primary substrate, Phospholipase C-gamma 1 (PLCγ1).[1][8] This activation of PLCγ1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[1] DAG activates Protein Kinase C (PKC), which initiates signaling cascades that culminate in the activation of Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathway, which activates transcription factors like AP-1.[1][9][10] Collectively, these transcription factors orchestrate the genetic programs for T-cell activation, proliferation, cytokine production, and differentiation.[1]
Caption: ITK-Mediated T-Cell Receptor (TCR) Signaling Pathway.
ITK as a Therapeutic Target in T-Cell Lymphoma
The rationale for targeting ITK in T-cell lymphomas is supported by several lines of evidence:
-
Aberrant Activation: ITK is frequently overexpressed and aberrantly activated in various T-cell malignancies, suggesting a dependency on this signaling pathway for survival and proliferation.[1]
-
Oncogenic Fusions: A recurrent chromosomal translocation, t(5;9)(q33;q22), identified in peripheral T-cell lymphoma (PTCL), results in an ITK-SYK fusion protein.[11] This fusion kinase mimics a constitutive TCR signal, driving oncogenesis by persistently activating downstream pathways.[11] The ITK portion of the fusion protein facilitates localization to the plasma membrane, while the SYK kinase domain provides constitutive catalytic activity.[11]
-
Chemoresistance: Engagement of the TCR in malignant T-cells can induce ITK-dependent activation of NF-κB and GATA3, which promotes resistance to conventional chemotherapy.[4][12] Pharmacologic inhibition of ITK has been shown to reverse this resistance.[12]
-
T-cell Specificity: ITK's expression is largely restricted to T-cells and NK cells, suggesting that targeted inhibition would have a focused effect on T-cell malignancies while potentially sparing other hematopoietic lineages.[3]
Caption: Logic of ITK-SYK Oncogenic Signaling.
Pharmacologic Inhibition of ITK
The structural homology between ITK and Bruton's tyrosine kinase (BTK) has led to the investigation of dual inhibitors, as well as the development of next-generation selective ITK inhibitors.
-
Ibrutinib (B1684441): This first-in-class covalent inhibitor targets both BTK and ITK by binding to a cysteine residue in the ATP-binding domain (Cys442 in ITK).[1] While highly effective in B-cell malignancies via BTK inhibition, its clinical activity in T-cell lymphoma has been limited.[13][14] A pilot study in relapsed/refractory PTCL and CTCL showed an overall response rate of only 8%.[13][14] However, ibrutinib's effect on ITK is valuable for studying T-cell biology, as it can skew the immune response towards a Th1 phenotype.[13][15]
-
CPI-818 (Soquelitinib): An orally bioavailable, covalent inhibitor designed for high selectivity for ITK over other Tec kinases like RLK and BTK.[16] This selectivity is intended to preferentially target malignant T-cells, which often express ITK but low levels of the partially redundant kinase RLK, while sparing normal T-cells that express both.[12][17] Early clinical data from a Phase 1/1b trial has shown promising anti-tumor activity in patients with relapsed/refractory T-cell lymphomas.[18][19]
-
Dual ITK/RLK Inhibitors: Compounds such as CPI-893 have been developed to inhibit both ITK and the related kinase RLK (Resting Lymphocyte Kinase), which can have a compensatory role in some T-cell subsets.[12][17]
Quantitative Data Summary
Quantitative data on the potency and clinical efficacy of ITK inhibitors are crucial for drug development and comparative analysis.
Table 1: In Vitro Potency of Selected ITK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
|---|---|---|---|
| CPI-818 (Soquelitinib) | ITK | 2.3 | [12][17] |
| RLK | 260 | [12][17] | |
| CPI-893 | ITK | 0.36 | [12][17] |
| RLK | 0.4 | [12][17] | |
| CTA056 | ITK | 100 | [1] |
| BTK | 400 | [1] |
| Ibrutinib | ITK | Dose-dependent inhibition |[15][20] |
IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.
Table 2: Clinical Efficacy of ITK Inhibitors in T-Cell Lymphoma
| Inhibitor | Patient Population | Phase | Dosing | Overall Response Rate (ORR) | Reference(s) |
|---|---|---|---|---|---|
| Ibrutinib | Relapsed/Refractory PTCL and CTCL (n=13) | Pilot | 560-840 mg daily | 8% (1 Partial Response) | [13][14] |
| Soquelitinib (B12376851) (CPI-818) | Advanced, Refractory T-Cell Lymphomas (n=11) | 1/1b (interim) | 200 mg twice daily | 36% (1 CR, 1 nodal CR, 2 PRs) |[19] |
CR: Complete Response; PR: Partial Response. Data is subject to updates from ongoing trials.
Key Experimental Methodologies
Validating the activity of ITK inhibitors requires a suite of biochemical and cellular assays. Detailed protocols for foundational experiments are provided below.
ITK Kinase Assay (ADP-Glo™ Method)
This biochemical assay quantifies the enzymatic activity of ITK and the potency of inhibitors by measuring ADP production.
-
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where ITK phosphorylates a substrate, converting ATP to ADP. Then, the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to ITK activity.[21]
-
Materials:
-
Recombinant human ITK enzyme[22]
-
Poly(Glu, Tyr) 4:1 peptide substrate[23]
-
ATP[22]
-
ITK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 2mM MnCl2)[21]
-
Test inhibitor (e.g., Soquelitinib)
-
ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)[21][22]
-
96-well white, opaque plates[22]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add 5 µL of inhibitor dilutions or vehicle control.
-
Add 10 µL of a solution containing the ITK enzyme and the peptide substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[21]
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[21]
-
Convert ADP to ATP and generate light by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.[21]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition (relative to vehicle control) against the inhibitor concentration.
-
Caption: Workflow for ITK Kinase Assay.
Western Blot for Phospho-ITK and Phospho-PLCγ1
This assay provides direct evidence of target engagement within a cellular context by measuring the phosphorylation status of ITK and its immediate downstream substrate, PLCγ1.
-
Principle: T-cells are treated with an this compound and then stimulated to activate the TCR pathway. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of ITK (pY180 or pY511) and PLCγ1 (pY783), as well as total ITK and PLCγ1 for normalization.[12][17]
-
Materials:
-
T-cell line (e.g., Jurkat)[12]
-
RPMI-1640 medium with 10% FBS[24]
-
Test inhibitor
-
T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies or beads)[12]
-
Lysis buffer with protease and phosphatase inhibitors[25]
-
BCA Protein Assay Kit[24]
-
SDS-PAGE gels and running buffer
-
PVDF membrane[24]
-
Primary antibodies: Rabbit anti-phospho-ITK (Y180), Rabbit anti-phospho-PLCγ1 (Y783), Mouse anti-total ITK, Mouse anti-total PLCγ1, anti-Actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[24]
-
-
Procedure:
-
Culture Jurkat cells to the desired density.
-
Pre-treat cells with varying concentrations of the this compound or vehicle (DMSO) for 1-2 hours.[24]
-
Stimulate cells with anti-CD3/CD28 beads for 5-10 minutes.[12]
-
Pellet cells by centrifugation and wash with ice-cold PBS.[24]
-
Lyse cells in lysis buffer on ice. Clarify lysates by centrifugation.[24]
-
Determine protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[24]
-
Incubate with primary antibodies (e.g., anti-pITK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities. Normalize the phospho-protein signal to the total protein signal.
-
Cellular Validation Workflow
A logical workflow is essential for characterizing the cellular effects of a novel this compound. The process begins with confirming on-target activity and proceeds to measure downstream functional consequences.
Caption: Workflow for Cellular Validation of an this compound.
Conclusion and Future Directions
ITK represents a rationally selected, lineage-specific therapeutic target for T-cell lymphomas. Its central role in mediating TCR signals, which are often co-opted by malignant T-cells for survival and chemoresistance, provides a strong basis for its inhibition. While first-generation dual BTK/ITK inhibitors like ibrutinib have shown limited monotherapy efficacy, the development of highly selective ITK inhibitors such as soquelitinib (CPI-818) is demonstrating significant promise in early clinical trials.[18][19]
Future research should focus on identifying biomarkers that predict response to ITK inhibition, exploring combination therapies (e.g., with chemotherapy or other targeted agents) to overcome resistance, and further elucidating the role of ITK in the tumor microenvironment. The continued investigation of ITK and the development of next-generation inhibitors hold the potential to significantly improve outcomes for patients with T-cell lymphomas.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK (gene) - Wikipedia [en.wikipedia.org]
- 3. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Tec family kinases in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. rupress.org [rupress.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. corvuspharma.com [corvuspharma.com]
- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 19. targetedonc.com [targetedonc.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. ITK Kinase Enzyme System Application Note [promega.sg]
- 24. benchchem.com [benchchem.com]
- 25. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Interleukin-2-inducible T-cell Kinase (ITK) in Mast Cell and Natural Killer (NK) Cell Function: A Technical Guide
Abstract
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase of the Tec family, predominantly known for its role in T-cell signaling. However, ITK is also expressed in mast cells and Natural Killer (NK) cells, where it plays complex and sometimes contradictory roles in regulating cellular function. In mast cells, ITK is implicated in signaling pathways downstream of both the high-affinity IgE receptor (FcεRI) and Toll-like receptor 4 (TLR4), influencing degranulation and cytokine production. In NK cells, ITK differentially regulates cytotoxicity, acting as a positive regulator for Fc receptor-mediated pathways and a negative regulator for NKG2D-initiated responses. This technical guide provides an in-depth examination of the function of ITK in these two critical innate immune cell types, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks involved.
The Role of ITK in Mast Cell Function
Mast cells are key effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of IgE bound to FcεRI, triggers the release of pre-formed mediators (degranulation) and the synthesis of cytokines and chemokines. ITK's role in this process is multifaceted, with distinct functions in allergen- and pathogen-associated signaling pathways.
ITK in FcεRI Signaling: A Dichotomous Role
The function of ITK downstream of the FcεRI receptor is complex, with conflicting reports regarding its role in degranulation and a more defined role in cytokine production.
-
Degranulation: Some in vivo studies suggest that ITK is critical for mast cell degranulation and acute allergic responses. Itk-deficient (Itk-/-) mice show markedly reduced acute and late-phase inflammatory allergic reactions and severely impaired airway mast cell degranulation[1]. However, other studies report that the reduced in vivo response in Itk-/- mice is a secondary effect of their significantly elevated basal levels of serum IgE, which leads to saturation of FcεRI receptors and interferes with experimental sensitization[2][3]. In vitro studies using bone marrow-derived mast cells (BMMCs) from Itk-/- mice show that degranulation, measured by β-hexosaminidase release, is comparable to wild-type (WT) cells, suggesting ITK is not essential for the core degranulation machinery[2][3]. When both ITK and another Tec kinase, Bruton's tyrosine kinase (BTK), are absent, BMMCs show a severe defect in degranulation, indicating redundant or compensatory functions[3].
-
Cytokine Production: In contrast to its debatable role in degranulation, ITK appears to act as a negative regulator of FcεRI-mediated cytokine secretion. BMMCs lacking ITK (Itk-/-) secrete elevated levels of Th2-associated cytokines, such as IL-13 and TNF-α, following FcεRI stimulation compared to WT BMMCs[2]. This suggests that a key function of ITK in mast cells is to dampen specific signaling pathways that lead to cytokine gene transcription. This negative regulatory role may be linked to the activation of NFAT (Nuclear Factor of Activated T-cells) transcription factors[2].
The following table summarizes the differential cytokine production by wild-type (WT) and ITK-deficient (Itk-/-) BMMCs following stimulation.
| Cytokine | Cell Type | Stimulation | Result | Reference |
| IL-13 | BMMC | IgE + Antigen | Itk-/- secrete significantly more than WT | [2] |
| TNF-α | BMMC | IgE + Antigen | Itk-/- secrete significantly more than WT | [2] |
| IL-2, IL-4, TNF-α, GM-CSF | BMMC | IgE alone | Itk-/- secrete elevated levels; not detected in WT | [2] |
The diagram below illustrates the signaling cascade downstream of the FcεRI receptor in mast cells, highlighting the proposed roles of ITK and BTK.
References
- 1. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. The Tec family kinase Itk differentially controls mast cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into ITK Inhibition: Covalent vs. Non-covalent Binding Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Introduction
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR).[1][2][3] Its activation triggers a cascade of events essential for T-cell proliferation, differentiation, and cytokine release.[2][4] Consequently, ITK has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and certain hematological malignancies. The development of small molecule inhibitors targeting ITK has led to two distinct strategies based on their binding mechanism: covalent and non-covalent inhibition.
This technical guide provides a comprehensive overview of these two binding modalities, detailing their mechanisms of action, key quantitative differences, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel ITK inhibitors.
The ITK Signaling Pathway
Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated that leads to the activation of ITK.[4] This pathway is crucial for the downstream activation of phospholipase C-gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] These molecules are responsible for activating key transcription factors such as NFAT and NF-κB, leading to T-cell activation and effector functions.[4]
Figure 1: Simplified ITK Signaling Pathway in T-cells.
Covalent vs. Non-covalent Inhibition: A Mechanistic Overview
The fundamental difference between covalent and non-covalent ITK inhibitors lies in the nature of their interaction with the target protein.
Non-covalent inhibitors bind to the ITK active site through reversible, non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is governed by the law of mass action, and the inhibitor can freely associate and dissociate from the enzyme.
Covalent inhibitors , on the other hand, initially form a reversible, non-covalent complex with ITK. This is followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue within the kinase's active site, typically a cysteine.[5] For ITK, this key residue is Cysteine 442.[5][6] This irreversible binding leads to a prolonged and often complete silencing of the enzyme's activity.
Figure 2: Covalent vs. Non-covalent Binding Equilibria.
Quantitative Comparison of ITK Inhibitors
The different binding mechanisms of covalent and non-covalent inhibitors are reflected in their quantitative biochemical and cellular parameters. The following tables summarize key data for representative ITK inhibitors.
Table 1: Covalent ITK Inhibitors - Quantitative Data
| Inhibitor | Target(s) | IC50 (nM) | Residence Time | k_inact/Ki (M⁻¹s⁻¹) | Reference(s) |
| Ibrutinib (B1684441) | BTK, ITK | 0.5 (BTK) | N/A | N/A | [7][8][9][10] |
| PRN694 | ITK, RLK | 0.3 (ITK), 1.4 (RLK) | Extended | N/A | [1][5][6][11][12] |
| PF-06465469 | ITK, BTK | 2 (ITK), 2 (BTK) | N/A | N/A | [13][14][15][16] |
| Soquelitinib (CPI-818) | ITK | 136 (cellular IL-2) | N/A | N/A | [17][18][19][20][21] |
Table 2: Non-Covalent ITK Inhibitors - Quantitative Data
| Inhibitor | Target(s) | IC50 (nM) | K_d (nM) | Residence Time | Reference(s) |
| BMS-509744 | ITK | 19 | N/A | N/A | [11][22][23][24][25] |
| GDC-0853 (Fenebrutinib) | BTK | N/A | 0.91 (BTK) | Long | [26][27][28][29][30] |
Experimental Protocols
A variety of in vitro and cellular assays are employed to characterize the binding and functional effects of ITK inhibitors.
In Vitro Assays
1. ITK Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ITK.
-
Principle: Recombinant ITK is incubated with a substrate (e.g., a peptide or protein) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is quantified.
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the recombinant ITK enzyme, a suitable kinase buffer, and the test compound.
-
Initiate the reaction by adding a mixture of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) generated. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Figure 3: General workflow for IC50 determination.
2. Determination of k_inact/Ki for Covalent Inhibitors
For covalent inhibitors, the IC50 value is time-dependent. A more informative parameter is the second-order rate constant k_inact/Ki, which reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (k_inact).
-
Principle: The rate of enzyme inactivation is measured at various inhibitor concentrations.
-
Methodology:
-
Incubate the ITK enzyme with different concentrations of the covalent inhibitor over a time course.
-
At specific time points, take aliquots of the reaction and measure the remaining enzyme activity using a standard kinase assay.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The slope of this second plot provides the value of k_inact/Ki.
-
3. Residence Time Determination
Residence time (1/k_off) is a measure of how long an inhibitor remains bound to its target. It is a critical parameter for predicting the duration of drug action in vivo.
-
Principle: The "jump dilution" method is commonly used. A pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored as the inhibitor dissociates.
-
Methodology:
-
Incubate a high concentration of ITK with a saturating concentration of the inhibitor to form the enzyme-inhibitor complex.
-
Rapidly dilute the mixture into a larger volume containing the substrate and ATP to initiate the enzymatic reaction. The dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.
-
Monitor the progress of the enzymatic reaction over time. The rate of product formation will increase as the inhibitor dissociates from the enzyme.
-
The rate of recovery of enzyme activity corresponds to the dissociation rate constant (k_off), from which the residence time can be calculated (τ = 1/k_off).
-
Cellular Assays
1. Cellular Target Engagement
These assays confirm that the inhibitor can bind to ITK within a living cell.
-
Principle: Techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be used. A NanoLuc® luciferase-tagged ITK is expressed in cells along with a fluorescent tracer that binds to the ITK active site. When an unlabeled inhibitor is added, it displaces the tracer, leading to a decrease in the BRET signal.
-
Methodology:
-
Transfect cells with a vector encoding the NanoLuc®-ITK fusion protein.
-
Add the fluorescent tracer to the cells.
-
Add varying concentrations of the test inhibitor.
-
Measure the BRET signal to determine the displacement of the tracer and calculate the cellular IC50.
-
2. Downstream Signaling Pathway Inhibition (e.g., PLCγ1 Phosphorylation)
This assay assesses the functional consequence of ITK inhibition in a cellular context.
-
Principle: Inhibition of ITK should lead to a decrease in the phosphorylation of its direct downstream substrate, PLCγ1.
-
Methodology:
-
Treat T-cells (e.g., Jurkat cells or primary T-cells) with the ITK inhibitor.
-
Stimulate the T-cells to activate the TCR signaling pathway (e.g., using anti-CD3/CD28 antibodies).
-
Lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated PLCγ1 (pPLCγ1) and total PLCγ1 (as a loading control).
-
A decrease in the pPLCγ1 signal in inhibitor-treated cells indicates successful target inhibition.
-
Figure 4: Workflow for assessing downstream signaling inhibition.
3. Confirmation of Covalent Adduct Formation
For covalent inhibitors, it is crucial to confirm the formation of the covalent bond with the target protein.
-
Principle: Mass spectrometry is used to detect the mass shift in the ITK protein upon covalent modification by the inhibitor.
-
Methodology:
-
Incubate recombinant ITK with the covalent inhibitor.
-
Analyze the intact protein using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
To identify the specific site of modification, the protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).
-
Conclusion
The choice between a covalent and a non-covalent this compound involves a trade-off between potency, duration of action, and potential for off-target effects. Covalent inhibitors offer the advantage of prolonged target engagement, which can lead to a more durable therapeutic effect. However, their irreversible nature raises concerns about potential off-target toxicities. Non-covalent inhibitors, while typically having shorter residence times, may offer a better safety profile and the potential to overcome resistance mutations that can arise with covalent drugs.
A thorough understanding of the distinct binding mechanisms and the application of a comprehensive suite of in vitro and cellular assays are paramount for the successful discovery and development of the next generation of ITK-targeted therapies. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers to advance their programs in this exciting and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. PF 06465469 | ITK Inhibitors: R&D Systems [rndsystems.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Soquelitinib_TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Soquelitinib - Wikipedia [en.wikipedia.org]
- 20. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. BMS-509744 | this compound | Probechem Biochemicals [probechem.com]
- 24. selleckchem.com [selleckchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. pubs.acs.org [pubs.acs.org]
The Critical Role of ITK in T-Cell Function: A Technical Guide to Understanding the Impact of Gene Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family, is a crucial mediator of T-cell receptor (TCR) signaling. It plays a pivotal role in T-cell development, activation, proliferation, and differentiation. Genetic mutations in the ITK gene can lead to a range of immunodeficiencies, characterized by impaired T-cell function and increased susceptibility to viral infections, particularly Epstein-Barr virus (EBV), and associated lymphoproliferative diseases. This technical guide provides an in-depth analysis of the impact of ITK gene mutations on T-cell function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target ITK-related pathologies.
The ITK Signaling Pathway in T-Cells
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated that is essential for T-cell activation. ITK is a key component of this pathway, acting downstream of the TCR to regulate the activation of phospholipase C-γ1 (PLCγ1).[1][2][3]
The activation of ITK itself is a multi-step process. Following TCR stimulation, LCK and PI3K are activated.[4] LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP-70.[1][4] ZAP-70, in turn, phosphorylates the adaptor proteins LAT and SLP-76.[1][4] Simultaneously, PI3K activation generates PIP3, which recruits ITK to the plasma membrane via its pleckstrin homology (PH) domain.[4] At the membrane, ITK interacts with the SLP-76/LAT signaling complex, where it is phosphorylated and fully activated by LCK.[1][4]
Activated ITK then phosphorylates and activates PLCγ1. PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT.[1][3] DAG activates protein kinase C (PKC) and RasGRP, which in turn activate the NF-κB and MAPK/ERK signaling pathways, respectively.[3][5] These signaling pathways converge to orchestrate the transcriptional program of T-cell activation, leading to cytokine production, proliferation, and differentiation.
Caption: ITK Signaling Pathway Downstream of the TCR.
Impact of ITK Gene Mutations on T-Cell Function
Mutations in the ITK gene that lead to loss of function result in a primary immunodeficiency disorder characterized by severe EBV-associated lymphoproliferative disease, Hodgkin and non-Hodgkin lymphoma, and dysgammaglobulinemia.[6][7][8][9][10] The underlying cause of this pathology is a profound defect in T-cell function.
T-Cell Development and Homeostasis
ITK deficiency affects T-cell development in the thymus, leading to reduced numbers of mature thymocytes and an altered CD4+:CD8+ T-cell ratio.[4] In the periphery, patients with ITK deficiency often exhibit a progressive loss of CD4+ T-cells and a decline in the proportion of naive CD45RA+ CD4+ T-cells.[9] This suggests a role for ITK in both the generation and long-term survival of T-cells.
T-Cell Activation and Proliferation
A hallmark of ITK deficiency is impaired T-cell activation and proliferation following TCR stimulation.[6] T-cells from ITK-deficient individuals show reduced intracellular calcium release and impaired proliferation in response to anti-CD3 stimulation.[6][9] This is a direct consequence of the failure to efficiently activate PLCγ1 and its downstream signaling pathways.[3]
T-Helper Cell Differentiation and Cytokine Production
ITK plays a critical role in the differentiation of CD4+ helper T (Th) cells. ITK-deficient CD4+ T-cells exhibit a profound defect in the production of Th2 cytokines, including IL-4, IL-5, and IL-13.[1][4] This leads to a bias towards a Th1-like response.[1][6] Furthermore, ITK signaling is required for the differentiation of Th17 cells, and its absence results in reduced production of IL-17A and IL-22.[3][4][11] Interestingly, ITK deficiency appears to promote the differentiation of regulatory T-cells (Tregs).[4][12]
Cytotoxic T-Lymphocyte (CTL) Function
The increased susceptibility to viral infections in ITK-deficient patients points to a defect in cytotoxic T-lymphocyte (CTL) function.[6] Studies have shown that ITK-deficient CTLs have impaired degranulation, which is the process of releasing cytotoxic granules to kill target cells.[6][13]
Quantitative Analysis of ITK Mutation Impact
The following tables summarize quantitative data from various studies on the impact of ITK deficiency on T-cell function.
Table 1: Impact of ITK Deficiency on T-Cell Proliferation
| Cell Type | Stimulus | Assay | Wild-Type (WT) | ITK-deficient | Fold Change/Percent Reduction | Reference |
| Murine CD4+ T-cells | anti-CD3/CD28 | CFSE dilution | 80-90% proliferated | 20-30% proliferated | ~3-4 fold reduction | [3] |
| Human CD8+ T-cells | PHA | ³H-thymidine incorporation | High proliferation | Significantly reduced | >50% reduction | [6] |
Table 2: Impact of ITK Deficiency on Cytokine Production
| Cell Type | Stimulus | Cytokine | Wild-Type (WT) | ITK-deficient | Fold Change/Percent Reduction | Reference |
| Murine CD4+ T-cells | anti-CD3/CD28 (Th2 conditions) | IL-4 | High production | Markedly reduced | >10-fold reduction | [1] |
| Murine CD4+ T-cells | anti-CD3/CD28 (Th2 conditions) | IL-5 | High production | Markedly reduced | >5-fold reduction | [1] |
| Murine CD4+ T-cells | anti-CD3/CD28 (Th17 conditions) | IL-17A | High production | Reduced | ~2-3 fold reduction | [3][4] |
| Human T-cells | TCR crosslinking | IFN-γ | Normal production | Reduced | Variable reduction | [14] |
Table 3: Impact of ITK Deficiency on T-Cell Signaling Events
| Cell Type | Stimulus | Signaling Molecule | Wild-Type (WT) | ITK-deficient | Observation | Reference |
| Murine CD4+ T-cells | anti-CD3 | p-PLCγ1 | Robust phosphorylation | Markedly reduced | Impaired activation | [3] |
| Murine CD4+ T-cells | anti-CD3 | Ca²⁺ influx | Sustained high levels | Reduced and transient | Impaired Ca²⁺ signaling | [6][9] |
| Murine CD4+ T-cells | anti-CD3 | p-ERK | Robust phosphorylation | Reduced | Impaired MAPK activation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of ITK mutations on T-cell function.
T-Cell Isolation and Culture
Objective: To obtain purified T-cell populations for downstream functional assays.
Methodology:
-
Source: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.
-
T-Cell Isolation:
-
Negative selection is recommended to avoid pre-activation of T-cells.
-
Use commercially available T-cell isolation kits (e.g., EasySep™ Human T Cell Isolation Kit or MACS microbeads).[15][16]
-
For naive T-cell isolation, include antibodies against CD45RO (human) or CD44/CD62L (mouse) in the negative selection cocktail.[16]
-
-
Cell Culture:
-
Culture isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Caption: Workflow for T-Cell Isolation.
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To quantify the proliferative capacity of T-cells upon stimulation.
Methodology:
-
Labeling:
-
Resuspend isolated T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash cells twice with complete RPMI medium.
-
-
Stimulation:
-
Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (1-10 µg/mL).
-
Add soluble anti-CD28 antibody (1-5 µg/mL).
-
Culture for 3-5 days.
-
-
Analysis:
Caption: Workflow for CFSE Proliferation Assay.
Intracellular Cytokine Staining
Objective: To measure the production of specific cytokines by T-cells at a single-cell level.
Methodology:
-
Stimulation:
-
Stimulate T-cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) or with anti-CD3/CD28 in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[19]
-
-
Surface Staining:
-
Wash cells and stain with antibodies against surface markers (e.g., CD4, CD8) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash cells and permeabilize with a permeabilization buffer (e.g., 0.1-0.5% saponin (B1150181) or commercial permeabilization buffers).
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, IL-4, IL-17A) to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash cells and analyze by flow cytometry.[19]
-
Calcium Flux Assay
Objective: To measure the increase in intracellular calcium concentration following TCR stimulation.[20]
Methodology:
-
Dye Loading:
-
Analysis:
-
Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.
-
Add a stimulating agent (e.g., anti-CD3 antibody, ionomycin) and continue to acquire data for several minutes to record the calcium influx.
-
Analyze the change in fluorescence intensity over time. For ratiometric dyes like Indo-1, the ratio of calcium-bound to calcium-free dye is calculated.[22][23]
-
Phospho-flow Cytometry
Objective: To analyze the phosphorylation status of key signaling proteins in response to TCR stimulation.[25][26][27]
Methodology:
-
Stimulation:
-
Stimulate T-cells for various time points (e.g., 0, 2, 5, 15 minutes) with anti-CD3/CD28.
-
-
Fixation:
-
Permeabilization:
-
Staining:
-
Wash cells and stain with fluorochrome-conjugated antibodies against phosphorylated proteins of interest (e.g., p-PLCγ1, p-ERK, p-ZAP70) and cell surface markers.
-
Incubate for 30-60 minutes at room temperature.
-
-
Analysis:
-
Wash cells and analyze by flow cytometry. The mean fluorescence intensity (MFI) of the phospho-specific antibody staining is used to quantify the level of protein phosphorylation.[27]
-
Caption: Workflow for Phospho-flow Cytometry.
In Vitro T-Helper Cell Differentiation
Objective: To differentiate naive CD4+ T-cells into specific helper subsets (Th1, Th2, Th17, iTreg).[30][31][32][33]
Methodology:
-
Isolation: Isolate naive CD4+ T-cells (CD4+CD62L+CD44- or CD4+CD45RA+CCR7+).
-
Stimulation: Activate cells with plate-bound anti-CD3 and soluble anti-CD28.
-
Polarization: Add specific cytokines and blocking antibodies to drive differentiation into the desired lineage:
-
Th1: IL-12, anti-IL-4
-
Th2: IL-4, anti-IFN-γ
-
Th17: TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4
-
iTreg: TGF-β, IL-2
-
-
Culture: Culture for 3-7 days, adding fresh cytokines as needed.
-
Analysis: Analyze differentiation by intracellular cytokine staining for hallmark cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or by staining for master transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg).
Conclusion and Future Directions
ITK is a critical regulator of T-cell function, and its deficiency leads to a severe immunodeficiency. The study of ITK mutations has provided invaluable insights into the intricacies of TCR signaling and the requirements for a robust and balanced T-cell immune response. The experimental protocols outlined in this guide provide a framework for the continued investigation of ITK function and the development of novel therapeutic strategies. Future research should focus on a more detailed understanding of how ITK signaling is fine-tuned to regulate different T-cell effector programs and how this knowledge can be leveraged to design targeted therapies for ITK-related immunodeficiencies and other T-cell-mediated diseases. The development of small molecule inhibitors of ITK also holds promise for the treatment of T-cell malignancies and autoimmune disorders.[4]
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. Balancing immune activation with Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Interleukin-2-Inducible T-Cell Kinase Deficiency—New Patients, New Insight? [frontiersin.org]
- 7. Interleukin-2-Inducible T-Cell Kinase Deficiency—New Patients, New Insight? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Interleukin-2-Inducible T-Cell Kinase (ITK) Deficiency - Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-2-Inducible T-Cell Kinase Deficiency Impairs Early Pulmonary Protection Against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. youtube.com [youtube.com]
- 14. Inherited human ITK deficiency impairs IFN-γ immunity and underlies tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. criver.com [criver.com]
- 19. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Video: Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry [jove.com]
- 25. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. bdbiosciences.com [bdbiosciences.com]
- 29. bdbiosciences.com [bdbiosciences.com]
- 30. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 31. akadeum.com [akadeum.com]
- 32. In Vitro Analyses of T Cell Effector Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CD4+ T-Cell Differentiation In Vitro | Springer Nature Experiments [experiments.springernature.com]
Exploring the Physiological Function of ITK in Immune Homeostasis: A Technical Guide
Executive Summary: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T lymphocytes and other immune cells like NK and mast cells.[1][2] As a critical component of the T-cell receptor (TCR) signaling cascade, ITK plays a pivotal role in T-cell development, activation, and differentiation, thereby orchestrating immune responses and maintaining homeostasis.[1][3] Its function is particularly crucial in tuning the differentiation of T helper (Th) cell subsets, including Th2, Th9, and the pro-inflammatory/anti-inflammatory balance between Th17 and regulatory T cells (Tregs).[1][4][5] Dysregulation of ITK signaling is implicated in a range of pathologies, from immunodeficiencies to autoimmune diseases and T-cell malignancies.[1][6] Consequently, ITK has emerged as a significant therapeutic target for a variety of T-cell-mediated diseases.[7][8] This guide provides an in-depth exploration of ITK's physiological functions, the signaling pathways it governs, its role in disease, and the methodologies used to study its activity.
Introduction to ITK
ITK, also known as Emt or Tsk, is a member of the Tec family of non-receptor tyrosine kinases, which also includes BTK, Tec, Rlk/Txk, and Bmx.[1] Within T lymphocytes, ITK is the most highly expressed Tec kinase and is integral to signal transduction following antigen recognition.[1][9] Structurally, ITK contains several key domains: a Pleckstrin Homology (PH) domain, a Tec homology (TH) domain, and Src homology (SH3 and SH2) domains, followed by the catalytic kinase domain. These domains facilitate its recruitment to the plasma membrane and its interaction with other signaling molecules, enabling its central role in the immune response.[10][11]
The ITK Signaling Cascade
ITK functions as a key signal transducer downstream of the T-cell receptor (TCR). The activation and propagation of the signal through ITK is a multi-step process initiated by antigen presentation.
-
TCR Engagement & Initial Phosphorylation: The interaction of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC) activates the Src kinase Lck. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.[10]
-
Recruitment of ZAP-70: The phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is subsequently activated by Lck.[10][12]
-
Formation of the LAT-SLP-76 Signalosome: Activated ZAP-70 phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76). This forms a critical signaling hub or "signalosome."[8][10]
-
ITK Recruitment and Activation: Concurrently, activation of PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. ITK is recruited to the membrane via its PH domain, which binds to PIP3.[10][13] At the membrane, ITK interacts with the phosphorylated LAT/SLP-76 complex through its SH2 and SH3 domains.[10][14] This colocalization facilitates the phosphorylation and full activation of ITK by Lck.[9]
-
Downstream Signal Propagation: Activated ITK phosphorylates its primary substrate, Phospholipase C-gamma 1 (PLCγ1).[8][10] Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16]
-
Transcription Factor Activation: IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1), which drive gene expression for T-cell proliferation, differentiation, and cytokine production.[1][15]
Role of ITK in T-Cell Development and Homeostasis
ITK plays a pivotal role in T-cell development within the thymus, influencing processes like thymic selection.[1] Mice deficient in ITK exhibit altered thymic development and a lower CD4+:CD8+ T-cell ratio.[1] Beyond development, ITK is important for the homeostasis of naïve T cells. It integrates signals from chemokine receptors and the TCR to support naïve T-cell migration and survival.[17][18] The absence of ITK leads to impaired T-cell activation in response to TCR stimulation, although it is not absolutely required for all downstream responses, indicating a modulatory role.[10]
ITK as a Critical Regulator of T Helper Cell Differentiation
Upon activation, naïve CD4+ T cells differentiate into various T helper (Th) subsets, each with distinct cytokine profiles and functions. ITK signaling strength is a critical factor that tunes this differentiation process, dictating the balance between different effector lineages.
The Th1/Th2 Paradigm
The role of ITK is most clearly delineated in the balance between Th1 and Th2 cells.
-
Th2 Cells: ITK is essential for the development of Th2 cells and the production of their signature cytokines: IL-4, IL-5, and IL-13.[1][2] Consequently, ITK-deficient mice are unable to mount effective Th2 responses against parasitic infections and show reduced pathology in models of allergic asthma.[1][2][10]
-
Th1 Cells: In contrast, ITK signaling is largely dispensable for Th1 differentiation.[10] This is partly due to compensation by another Tec kinase, Rlk (also known as Txk), which is preferentially expressed in Th1 cells.[1][2] In the absence of ITK, the immune response often defaults to a Th1 phenotype.[10]
The Th17/Treg Axis: A Key Homeostatic Checkpoint
The balance between pro-inflammatory Th17 cells and anti-inflammatory Foxp3+ regulatory T cells (Tregs) is crucial for preventing autoimmunity while maintaining pathogen defense. ITK is a key regulator of this balance.[5][19]
-
Th17 Cells: ITK positively regulates the differentiation of Th17 cells.[4] Its absence or inhibition leads to a significant reduction in the production of the hallmark Th17 cytokine, IL-17A.[1][5]
-
Treg Cells: Conversely, ITK signaling negatively regulates the development of both natural and induced Tregs.[4][20] In the absence of ITK, or when its kinase activity is inhibited, naïve T cells preferentially differentiate into functional Foxp3+ Tregs, even under Th17-polarizing conditions.[5][21] This switch is linked to reduced activation of the mTOR signaling pathway and increased sensitivity to IL-2/STAT5 signaling, which favors Treg development.[5][19]
This reciprocal regulation makes ITK an attractive therapeutic target for autoimmune diseases, where re-establishing the Th17/Treg balance is a key goal.[8][22]
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. rupress.org [rupress.org]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ITK signaling for T cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disrupting the intermolecular self-association of Itk enhances T cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ITK (gene) - Wikipedia [en.wikipedia.org]
- 13. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical interactions integrating Itk with the T cell receptor-initiated signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. T cell - Wikipedia [en.wikipedia.org]
- 17. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IL-2 inducible T cell kinase (ITK) tunes T regulatory cell development and is required for suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
Identification of small molecule inhibitors of ITK
An In-depth Technical Guide to the Identification of Small Molecule Inhibitors of ITK
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling.[1] Its involvement in T-cell activation, proliferation, and differentiation makes it a significant therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing small molecule inhibitors of ITK. It details the ITK signaling pathway, presents quantitative data for key inhibitors, outlines detailed experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.
The Role of ITK in T-Cell Signaling
ITK is predominantly expressed in T-cells and Natural Killer (NK) cells.[3][4] It functions as a critical intermediary downstream of the T-cell receptor.[5] Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated.[1] This leads to the activation of the Src kinase Lck, which in turn phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.[1][5] The kinase ZAP-70 is then recruited and activated, subsequently phosphorylating adaptor proteins like LAT and SLP-76.[1][5] ITK is recruited to the plasma membrane and interacts with this complex, where it is phosphorylated and activated by Lck.[1] Activated ITK then phosphorylates and activates its key substrate, Phospholipase C-γ1 (PLC-γ1).[5][6] This leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which trigger downstream pathways resulting in T-cell activation, cytokine production, and proliferation.[6]
Small Molecule Inhibitors of ITK
The development of small molecule inhibitors targeting ITK has been an area of intense research. These inhibitors can be broadly categorized as covalent or reversible and vary in their selectivity. Several compounds have been identified, some of which also inhibit other Tec family kinases like Bruton's tyrosine kinase (BTK) and Resting Lymphocyte Kinase (RLK).[6][7]
Data Presentation: Comparison of ITK Inhibitors
The following table summarizes quantitative data for several well-characterized small molecule inhibitors of ITK. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | Target(s) | ITK IC50 (nM) | Notes |
| Ibrutinib | Covalent, Irreversible | BTK, ITK | ~10 | Clinically approved BTK inhibitor with significant ITK activity.[7][8][9] |
| Rilzabrutinib (PRN694) | Covalent, Reversible | ITK, RLK, BTK | 0.3 | Highly potent and selective for a subset of Tec kinases; extended target residence time.[6][10][11] |
| Soquelitinib (CPI-818) | Covalent, Selective | ITK | Data not specified | In clinical trials for T-cell lymphomas and atopic dermatitis.[12][13][14] |
| CTA-056 | Reversible | ITK | ~50 | Selective for ITK over other Tec kinases; induces apoptosis in malignant T-cells.[3][15][16] |
| BMS-509744 | Reversible, ATP-competitive | ITK | 19 | An early, selective this compound used in preclinical models.[17][18] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Inhibitor Identification and Characterization
A multi-step approach is required to identify and validate novel ITK inhibitors. This process begins with high-throughput screening and progresses through detailed biochemical and cellular assays to in vivo efficacy models.
In Vitro Kinase Assays
Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified, recombinant ITK protein. They are essential for initial hit identification and for determining inhibitor potency (IC50).[19]
Methodology: Microfluidics-Based Mobility Shift Assay [10] This is a common method for determining inhibitor potency in enzymatic assays.
-
Materials:
-
Purified, recombinant human ITK enzyme.
-
Fluorescently labeled peptide substrate.
-
ATP and MgCl2.
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.01% Triton X-100, 10 mM MgCl2).
-
Test compounds (inhibitors) at various concentrations.
-
Microfluidic chip-based instrument (e.g., Caliper LabChip).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Pre-incubate the ITK enzyme with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP. The final ATP concentration should be near its Km value for competitive inhibitor studies.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 25°C or 30°C.
-
Stop the reaction by adding a buffer containing EDTA.
-
Load the samples onto the microfluidic chip. The instrument applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobility.
-
Quantify the fluorescent signal for both substrate and product peaks.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.
-
Determine the IC50 value by fitting the inhibition data to a four-parameter sigmoidal dose-response curve.[10]
-
Cellular Assays
Cellular assays are critical for confirming that an inhibitor is active in a biological context, can cross the cell membrane, and engages its target to produce a functional effect.
3.2.1. Phosphorylation of Downstream Effectors (Western Blot)
Principle: This assay measures the inhibition of ITK activity within a cell by detecting changes in the phosphorylation status of its direct substrate, PLC-γ1.[15][17]
-
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells.
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies).
-
Test inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-PLC-γ1, anti-total-PLC-γ1, loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat the cells with various concentrations of the this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-10 minutes) to induce TCR signaling.
-
Immediately lyse the cells on ice with lysis buffer.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phosphorylated PLC-γ1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total PLC-γ1 and a loading control to ensure equal protein loading.
-
3.2.2. Cytokine Secretion Assay (ELISA)
Principle: Since ITK signaling leads to cytokine production, this assay quantifies the inhibitor's effect on the secretion of key T-cell cytokines like IL-2 and IFN-γ.[15][20]
-
Materials:
-
Jurkat cells or primary T-cells.
-
T-cell activators.
-
Test inhibitor.
-
ELISA kits for human IL-2 and IFN-γ.
-
-
Procedure:
-
Plate T-cells in a 96-well plate.
-
Pre-treat cells with serial dilutions of the inhibitor for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 or IFN-γ in the supernatant according to the ELISA kit manufacturer's protocol.
-
Plot the cytokine concentration against the inhibitor concentration to determine the cellular IC50.
-
3.2.3. Apoptosis Assay (Flow Cytometry)
Principle: In malignant T-cells where ITK signaling is a pro-survival pathway, inhibitors can induce apoptosis. This is often measured using Annexin V and Propidium Iodide (PI) staining.[15][16]
-
Materials:
-
Malignant T-cell line (e.g., Jurkat, MOLT-4).[15]
-
Test inhibitor.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Culture malignant T-cells and treat them with various concentrations of the inhibitor for a specified time (e.g., 48 hours).[16]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately using a flow cytometer.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[4]
-
In Vivo Efficacy Models
Principle: In vivo models are essential to determine if an inhibitor has therapeutic efficacy in a living organism. The choice of model depends on the intended therapeutic application.
Methodology: Murine Model of Allergic Asthma [17][21]
-
Animal Model: BALB/c mice.
-
Procedure:
-
Sensitization: Sensitize mice to an allergen like ovalbumin (OVA) via intraperitoneal injections of OVA mixed with an adjuvant (e.g., Alum).
-
Inhibitor Treatment: Administer the this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control to the mice, typically starting before the allergen challenge.
-
Challenge: Challenge the sensitized mice by intranasal administration or inhalation of OVA to induce an asthmatic response.
-
Endpoint Analysis: 24-48 hours after the final challenge, perform analyses:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (especially eosinophils) by cell counting and differential staining.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining) to assess inflammation and mucus production (PAS staining).
-
Cytokine Levels: Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
-
Conclusion
The identification of small molecule inhibitors of ITK is a promising strategy for developing targeted therapies for T-cell-driven diseases. The process relies on a robust pipeline of experimental validation, beginning with high-throughput in vitro screens to identify potent compounds, followed by a suite of cellular assays to confirm on-target effects in a physiological context. Finally, in vivo models are indispensable for demonstrating preclinical efficacy. The inhibitors developed to date, such as ibrutinib, rilzabrutinib, and soquelitinib, highlight the therapeutic potential of targeting this critical T-cell kinase.[7][11][12] Future efforts will likely focus on developing inhibitors with improved selectivity and optimized pharmacokinetic properties to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 13. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Molecular characteristics of CTA056, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A Novel Small Molecule this compound Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ITK in T-Lymphocyte Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic remodeling of the actin cytoskeleton in T-lymphocytes is a critical prerequisite for their activation, immunological synapse (IS) formation, and effector functions. A key regulator of these processes is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. This technical guide provides an in-depth exploration of ITK's involvement in actin polymerization within T-cells. We will dissect the signaling pathways, present quantitative data from key studies in structured tables, and provide detailed methodologies for the essential experiments used to elucidate ITK's function. This document is intended to be a comprehensive resource for researchers investigating T-cell signaling and for professionals involved in the development of therapeutics targeting ITK and related pathways.
Introduction
T-cell activation, a cornerstone of the adaptive immune response, is initiated by the interaction of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This engagement triggers a cascade of intracellular signaling events, leading to profound changes in T-cell morphology and function, many of which are dependent on the controlled polymerization of actin.[1] Reorganization of the actin cytoskeleton is essential for the formation of the immunological synapse, the specialized interface between a T-cell and an APC that facilitates sustained signaling and directed cytokine secretion.[1][2]
Emerging evidence has highlighted the Tec family of tyrosine kinases as crucial players in the regulation of actin cytoskeletal reorganization.[1] Specifically, ITK has been shown to be indispensable for TCR-induced actin polymerization, cell polarization, and the orchestration of signaling events that govern these cytoskeletal changes.[1][3] T-cells lacking or expressing mutated forms of ITK exhibit significant defects in these processes, underscoring its central role.[1][2] This guide will delve into the molecular mechanisms by which ITK translates TCR engagement into the dynamic actin rearrangements required for a productive immune response.
The ITK Signaling Pathway in T-Cell Actin Polymerization
Upon TCR stimulation, ITK is recruited to the plasma membrane and integrated into a multi-protein signaling complex.[4] Its activation is a critical node that connects upstream TCR signaling to the downstream machinery of actin polymerization. The canonical pathway involves the activation of Vav1, a guanine (B1146940) nucleotide exchange factor (GEF), which in turn activates the Rho GTPase Cdc42.[2][5] Activated Cdc42 then engages and activates Wiskott-Aldrich Syndrome protein (WASP), a key nucleation-promoting factor.[2][5][6] Activated WASp subsequently stimulates the Arp2/3 complex to nucleate new actin filaments, leading to the characteristic branched actin networks observed at the immunological synapse.[6][7]
Several key adaptor proteins, including SLP-76 and Nck, are crucial for the assembly and spatial regulation of this signaling cascade.[5][8] ITK's function is not solely dependent on its kinase activity; it also serves as a scaffold, facilitating the recruitment and interaction of these essential signaling molecules.[9]
Signaling Pathway Diagram
Quantitative Data on ITK's Role in Actin Polymerization
The functional significance of ITK in actin dynamics has been substantiated by quantitative analyses in various experimental systems. These studies typically involve comparing wild-type (WT) T-cells with those deficient in ITK (Itk-/-) or where ITK expression or function is inhibited.
T-cell:APC Conjugate Formation
The formation of stable conjugates between T-cells and APCs is an actin-dependent process that is crucial for T-cell activation. Studies have shown a significant reduction in the ability of ITK-deficient T-cells to form conjugates with antigen-pulsed APCs.[5]
| Cell Type | Condition | % Conjugate Formation (Mean ± SD) | Reference |
| Wild-Type T-cells | + Antigen | 45 ± 5% | [5] |
| Itk-/- T-cells | + Antigen | 15 ± 3% | [5] |
| Wild-Type T-cells | - Antigen | 12 ± 2% | [5] |
| Itk-/- T-cells | - Antigen | 10 ± 2% | [5] |
Table 1: Effect of ITK deficiency on T-cell:APC conjugate formation.
F-Actin Polymerization at the Immunological Synapse
Quantification of filamentous actin (F-actin) at the site of T-cell contact with an APC or a TCR-stimulating surface provides a direct measure of actin polymerization. ITK-deficient T-cells exhibit a marked defect in F-actin accumulation at the immunological synapse.
| Cell Type | Stimulation | Fold Increase in F-actin Content (at 5 min) | Reference |
| Wild-Type T-cells | Anti-TCR coated beads | ~2-fold | [5] |
| Rlk-/- x Itk-/- T-cells | Anti-TCR coated beads | No significant increase | [5] |
Table 2: Impact of ITK/Rlk deficiency on TCR-induced F-actin polymerization.
Vav1 Recruitment to the Immunological Synapse
ITK plays a crucial role in the recruitment of the GEF Vav1 to the immunological synapse, a necessary step for the activation of Cdc42.[5]
| Cell Type | Condition | Vav1 Recruitment to Synapse (Normalized) | Reference |
| Wild-Type T-cells | + Antigen | 1.0 (baseline) | [5] |
| Itk-/- T-cells | + Antigen | Significantly reduced | [5] |
Table 3: ITK-dependence of Vav1 recruitment to the immune synapse.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of ITK in T-cell actin polymerization.
T-cell:B-cell Conjugate Formation Assay
This assay quantifies the ability of T-cells to form stable conjugates with APCs, in this case, B-cells.
-
Cell Preparation:
-
Culture Jurkat T-cells and Raji B-cells in complete RPMI-1640 medium.
-
Wash cells twice with PBS and resuspend in serum-free RPMI-1640.
-
-
Cell Labeling:
-
Incubate T-cells with 1 µM CellTracker Green CMFDA for 30 minutes at 37°C.
-
Incubate B-cells with 3 µM CellTracker Orange CMRA for 30 minutes at 37°C.
-
Wash cells twice with complete RPMI-1640 medium.
-
-
Antigen Pulsing:
-
Resuspend labeled B-cells in complete medium and pulse with Staphylococcal enterotoxin E (SEE) at 5 µg/mL for 30 minutes at 37°C.
-
Wash the B-cells twice to remove excess superantigen.
-
-
Conjugate Formation:
-
Mix labeled T-cells and antigen-pulsed B-cells at a 1:1 ratio (e.g., 2 x 10^5 of each) in a round-bottom tube.
-
Centrifuge the cell mixture at low speed (200 x g) for 1 minute to facilitate cell-cell contact.
-
Incubate the cell pellet at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Gently resuspend the cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for green and orange fluorescence.
-
Conjugates are identified as events that are positive for both green and orange fluorescence.
-
The percentage of T-cells in conjugates is calculated as: (Number of double-positive events / Total number of green events) x 100.
-
F-Actin Staining and Quantification
This protocol is used to visualize and quantify the accumulation of F-actin at the immunological synapse.
-
Coverslip Preparation:
-
Coat glass coverslips with anti-CD3 antibody (e.g., OKT3, 10 µg/mL) overnight at 4°C.
-
Wash coverslips three times with PBS before use.
-
-
T-cell Stimulation:
-
Add T-cells (e.g., 1 x 10^6 cells) to the anti-CD3 coated coverslips and incubate at 37°C for various time points (e.g., 0, 5, 15 minutes).
-
-
Fixation and Permeabilization:
-
Gently wash the coverslips with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a 1:1000 dilution in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the mean fluorescence intensity of F-actin at the cell-coverslip interface using image analysis software (e.g., ImageJ).
-
Cdc42 Activation Assay
This pull-down assay measures the amount of active, GTP-bound Cdc42 in T-cells.
-
Cell Lysis:
-
Stimulate T-cells as required.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active Cdc42:
-
Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Cdc42, coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody to detect the amount of pulled-down active Cdc42.
-
A parallel western blot of the total cell lysate should be performed to determine the total amount of Cdc42.
-
Conclusion and Future Directions
The evidence strongly implicates ITK as a central regulator of actin polymerization in T-lymphocytes. Its role extends from the initial stages of immunological synapse formation to the sustained signaling required for T-cell activation and effector function. The signaling pathway, involving the sequential activation of Vav1, Cdc42, and WASp, provides a clear molecular framework for understanding how TCR engagement is translated into cytoskeletal reorganization.
For researchers, the detailed protocols provided in this guide offer a starting point for investigating the nuances of ITK signaling and its impact on actin dynamics. For drug development professionals, the critical role of ITK in T-cell activation makes it an attractive therapeutic target for a range of immunomodulatory applications.[10] Future research will likely focus on the precise spatiotemporal regulation of ITK activity at the immunological synapse, the identification of novel ITK substrates and interacting partners involved in actin regulation, and the development of more specific and potent ITK inhibitors for clinical use. A deeper understanding of the kinase-dependent and -independent functions of ITK will be crucial for designing targeted therapies that can selectively modulate T-cell responses.
References
- 1. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 2.6. F-Actin Staining [bio-protocol.org]
- 4. Antigen Receptor–Induced Activation and Cytoskeletal Rearrangement Are Impaired in Wiskott-Aldrich Syndrome Protein–Deficient Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Immunological Synapse Formation by Flow Cytometry [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. benchchem.com [benchchem.com]
- 9. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ITK Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1][2] As a key mediator of T-cell activation, differentiation, and cytokine production, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, allergic diseases, and T-cell malignancies.[1][3] The development of potent and selective ITK inhibitors is an active area of research. This document provides detailed protocols for biochemical and cell-based assays designed to screen and characterize ITK inhibitors.
ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. ITK is a crucial component of this pathway. The Src kinase Lck is activated and phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This recruits and activates ZAP-70, which in turn phosphorylates the adaptor proteins LAT (Linker for Activation of T-cells) and SLP-76. ITK is recruited to this signaling complex at the plasma membrane and is activated through phosphorylation by Lck.[2] Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[2] PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which lead to the activation of downstream transcription factors such as NFAT, AP-1, and NF-κB, ultimately resulting in T-cell activation, proliferation, and cytokine production.[2][4]
Data Presentation: ITK Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ITK inhibitors in both biochemical and cell-based assays. These values provide a benchmark for comparing the potency of novel compounds.
| Compound | Biochemical Assay IC50 (nM) | Cell-Based Assay (IL-2 Secretion) IC50 (nM) | Reference |
| BMS-509744 | 4 | 240 | [5] |
| PRN694 | 0.3 (ITK), 1.4 (RLK) | ~20 (T-cell proliferation) | [6][7][8] |
| CPI-818 | 2.5 (KD) | >1000 (IL-2 proliferation) | [9] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell type and stimulus used in cell-based assays.
Experimental Protocols
Biochemical ITK Kinase Assay (ADP-Glo™)
This assay quantifies ITK activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that can be performed in a high-throughput format.[4][10]
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (ITK inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of ITK enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the compound concentration using a sigmoidal dose-response curve.
Cell-Based T-Cell Proliferation Assay (CFSE)
This assay measures the ability of ITK inhibitors to suppress T-cell proliferation upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferation by flow cytometry.[1]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compounds (ITK inhibitors)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or use a T-cell line.
-
CFSE Labeling:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.[2]
-
Quench the staining by adding 5 volumes of cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Plating and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Data Acquisition: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Data Analysis: Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells, which appear as distinct peaks on a histogram. Calculate the percentage of proliferating cells and determine the IC50 value of the inhibitor.
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
Application Note: High-Throughput In Vitro Kinase Assay for Determining ITK Inhibitor Potency
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1).[2][3] This initiates a cascade of signaling events leading to the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell effector functions.[3][4] Given its central role in T-cell mediated immune responses, ITK has emerged as an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and T-cell malignancies.[4][5]
This application note provides a detailed protocol for a robust and high-throughput in vitro kinase assay to determine the potency of small molecule inhibitors against ITK. The described luminescence-based biochemical assay is a sensitive and reliable method for quantifying inhibitor potency by measuring the amount of ADP produced, which is directly proportional to kinase activity.[6]
Principle of the Assay
The in vitro kinase assay quantifies the enzymatic activity of recombinant ITK. The kinase transfers the gamma-phosphate from ATP to a generic or specific peptide substrate. The amount of ADP generated in this reaction is a direct measure of the kinase's activity. The ADP-Glo™ Kinase Assay system is a widely used method for this purpose.[6][7] The assay is performed in two steps: first, the kinase reaction is carried out in the presence of varying concentrations of the test inhibitor. After the reaction, the remaining ATP is depleted, and then the ADP produced is converted back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the ITK kinase activity.[6][8] A decrease in the luminescent signal in the presence of an inhibitor indicates its inhibitory effect on ITK activity.
Signaling Pathway and Experimental Workflow
To visually represent the ITK signaling cascade and the experimental procedure, the following diagrams are provided.
Caption: ITK Signaling Pathway in T-Cells.
Caption: Experimental Workflow for ITK Kinase Assay.
Materials and Methods
Reagents and Equipment
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test ITK inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
-
30°C incubator
Experimental Protocol
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitors in the kinase buffer. A common starting concentration is 10 mM in 100% DMSO, which is then serially diluted.
-
Assay Plate Preparation: Add the diluted inhibitors to the wells of a white, opaque assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add ITK Enzyme: Dilute the recombinant ITK enzyme to the desired concentration in the kinase buffer and add it to all wells except the negative control.
-
Initiate Kinase Reaction: Prepare a mixture of the peptide substrate and ATP in the kinase buffer. Add this mixture to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for ITK if known, to ensure accurate IC50 determination.[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[7] The incubation time should be within the linear range of the reaction.
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to each well to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The integration time should be optimized (e.g., 0.5-1 second).[8]
Data Analysis and Presentation
-
Background Subtraction: Subtract the average luminescence signal of the negative control wells from all other readings.
-
Normalization: Express the data as a percentage of kinase activity relative to the positive control (0% inhibition). The formula is: % Activity = (Signal_Inhibitor / Signal_Positive_Control) * 100
-
IC50 Determination: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC50 value, which is the concentration of the inhibitor required to reduce ITK activity by 50%.[10][11]
Representative Data
The following table shows hypothetical data for the inhibition of ITK by three different compounds.
| Inhibitor Concentration (nM) | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) |
| 0.1 | 5.2 | 15.8 | 2.1 |
| 1 | 12.6 | 35.2 | 8.5 |
| 10 | 48.9 | 68.4 | 25.7 |
| 100 | 85.3 | 92.1 | 55.3 |
| 1000 | 98.1 | 99.5 | 80.1 |
| 10000 | 99.8 | 100.0 | 95.4 |
| IC50 (nM) | 10.5 | 2.8 | 85.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents | Use fresh, high-quality reagents. |
| Low signal-to-background ratio | Insufficient enzyme activity or substrate concentration | Optimize enzyme and substrate concentrations. Increase incubation time. |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing. |
| Inconsistent IC50 values | Incorrect inhibitor dilutions or instability | Prepare fresh inhibitor dilutions for each experiment. Check inhibitor solubility. |
Conclusion
This application note provides a comprehensive and detailed protocol for determining the in vitro potency of ITK inhibitors. The luminescence-based assay is a robust, sensitive, and high-throughput method suitable for screening large compound libraries and for detailed characterization of lead compounds in drug discovery programs targeting ITK. Accurate determination of IC50 values is a critical step in the development of novel therapeutics for T-cell mediated diseases.[6]
References
- 1. ITK (gene) - Wikipedia [en.wikipedia.org]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Cellular Assay to Measure ITK Inhibitor Activity in Jurkat Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling.[1] Upon engagement of the TCR, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C gamma 1 (PLCγ1).[1][2] The phosphorylation of PLCγ1 is a pivotal event that leads to the activation of downstream signaling cascades, including calcium mobilization and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[1] These signaling events are essential for T-cell proliferation, differentiation, and the production of cytokines like Interleukin-2 (B1167480) (IL-2).[3][4] Consequently, ITK has emerged as a promising therapeutic target for autoimmune diseases and T-cell malignancies.[5]
This document provides detailed protocols for cellular assays designed to measure the activity of ITK inhibitors in Jurkat cells, a human T-lymphocyte cell line commonly used as a model for T-cell signaling studies. The described assays include Western blot analysis to assess protein phosphorylation, a calcium flux assay to measure downstream signaling, and a cytokine secretion assay to evaluate the functional consequences of ITK inhibition.
ITK Signaling Pathway
The following diagram illustrates the simplified ITK signaling cascade initiated by T-cell receptor (TCR) activation and the point of inhibition for ITK inhibitors.
Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.
Experimental Workflow Overview
The following diagram outlines a typical workflow for the cellular validation of a novel this compound.
Caption: Workflow for cellular validation of ITK inhibitors.
Quantitative Data Summary
The inhibitory activity of a compound on ITK can be quantified by determining its IC50 value (the concentration of an inhibitor where the response is reduced by half). The following table provides an example of how to present such data for different ITK inhibitors.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| BMS-509744 | ITK | Kinase Assay | - | 19 nM | [1] |
| Ibrutinib | BTK, ITK | Calcium Flux | Jurkat | ~1 µM (effective conc.) | [6] |
| PF-06465469 | ITK | Kinase Assay | - | 2 nM | [7] |
| CTA056 | ITK | Kinase Assay | - | 100 nM | [8] |
Experimental Protocols
Western Blot Analysis for Phospho-ITK and Phospho-PLCγ1
This assay directly measures the phosphorylation status of ITK and its immediate downstream substrate, PLCγ1, providing a direct assessment of the inhibitor's target engagement.[1][4]
a. Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1]
-
Seed cells at a density of 1 x 10^6 cells/mL.[1]
-
Pre-treat the cells with various concentrations of the this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate the cells with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a short duration (e.g., 5-15 minutes) to induce phosphorylation.[9]
b. Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ITK (e.g., Tyr511), total ITK, phospho-PLCγ1 (e.g., Tyr783), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][4]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.[1]
Calcium Flux Assay
ITK activation leads to PLCγ1-mediated generation of inositol (B14025) trisphosphate (IP3), which triggers the release of intracellular calcium (Ca²⁺).[4] This assay measures this downstream event.[4][6]
a. Cell Preparation and Dye Loading:
-
Harvest Jurkat cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, according to the manufacturer's instructions.[6][7] This typically involves incubation for 30-60 minutes at 37°C.
b. Inhibitor Incubation and Measurement:
-
Wash the cells to remove excess dye.
-
Incubate the loaded cells with the this compound or vehicle control for the desired time (e.g., 30 minutes).[9]
-
Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.[4]
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.[4]
-
Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes) to measure the change in intracellular calcium concentration.[6][10]
-
As a positive control, ionomycin (B1663694) can be added at the end of the experiment to elicit a maximal calcium response.[9]
c. Data Analysis:
-
Analyze the kinetic data by calculating the area under the curve (AUC) or the peak fluorescence intensity for each condition.[10]
-
Compare the response in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Cytokine Secretion Assay (ELISA for IL-2)
Inhibition of the ITK pathway is expected to result in a decreased secretion of T-cell effector cytokines, such as IL-2.[4][11]
a. Cell Culture, Treatment, and Stimulation:
-
Seed Jurkat cells in a 96-well plate.[11]
-
Pre-treat the cells with the this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or with phytohemagglutinin (PHA) and phorbol (B1677699) myristate acetate (B1210297) (PMA).[9][4]
-
Incubate the cells for 24-48 hours to allow for cytokine production and secretion.[4]
b. Supernatant Collection and ELISA:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.[4]
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-2 on the collected supernatants according to the manufacturer's protocol.[12]
c. Data Analysis:
-
Generate a standard curve using recombinant IL-2.
-
Quantify the concentration of IL-2 in the supernatants from the standard curve.
-
Compare the IL-2 concentrations in the inhibitor-treated samples to the vehicle-treated control to determine the percentage of inhibition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itk, a T cell-specific tyrosine kinase, is required for CD2-mediated interleukin-2 promoter activation in the human T cell line Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of T-Cell Modulation by an ITK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that functions downstream of the T-cell receptor (TCR) and is predominantly expressed in T-cells and NK cells.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates key substrates like phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB.[1][2][3][4] This signaling cascade is essential for T-cell activation, proliferation, differentiation, and cytokine production.[3][5]
Given its central role, ITK has emerged as a key therapeutic target for a range of T-cell-mediated diseases, including inflammatory disorders and T-cell malignancies.[3][6] ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby dampening T-cell responses.[2][3] Notably, ITK signaling is crucial for the differentiation and function of T helper 2 (Th2) and Th17 cells, while being less critical for Th1 responses.[2][3][7] Consequently, ITK inhibitors can selectively suppress Th2/Th17-mediated inflammation and may skew the immune response towards a Th1 phenotype.[7][8]
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the effects of ITK inhibitors at the single-cell level. It enables the simultaneous measurement of multiple parameters, including cell surface marker expression, proliferation, and intracellular cytokine production, providing a detailed profile of the inhibitor's impact on T-cell function. This application note provides detailed protocols for assessing the effects of an ITK inhibitor on T-cell activation, proliferation, and cytokine profiles using multi-color flow cytometry.
Principle of the Assays
These protocols describe in vitro methods to quantify the effects of an this compound on primary human T-cells. Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated to induce T-cell activation. In the presence of an this compound, downstream TCR signaling is blocked, leading to measurable changes in T-cell biology.
-
T-Cell Activation: Inhibition of ITK is expected to reduce the upregulation of early and late activation markers, such as CD69 and CD25, on the surface of T-cells following stimulation.
-
T-Cell Proliferation: By blocking signals required for cell cycle entry and progression, an this compound should reduce the proliferation of T-cells in response to stimulation. This is measured by the dilution of a cell-permeant fluorescent dye.[9][10]
-
Cytokine Production: ITK inhibition is anticipated to decrease the production of key cytokines, particularly those associated with Th2 (e.g., IL-4, IL-5) and Th17 (e.g., IL-17A) lineages, while having a lesser effect on Th1 cytokines (e.g., IFN-γ).[2][7] This is assessed by intracellular cytokine staining.
ITK Signaling Pathway and Point of Inhibition
The diagram below illustrates the simplified T-cell receptor signaling cascade, highlighting the central role of ITK and the mechanism of action for an this compound.
General Experimental Workflow
The following diagram outlines the general workflow for preparing and analyzing T-cells treated with an this compound.
Experiment 1: T-Cell Activation Assay
This protocol assesses the effect of an this compound on the expression of early (CD69) and late (CD25) activation markers on T-cells.
Detailed Protocol
-
PBMC Isolation: 1.1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[11] 1.2. Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). 1.3. Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) and perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Cell Culture and Treatment: 2.1. Plate 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well culture plate. 2.2. Prepare serial dilutions of the this compound and a vehicle control (e.g., DMSO) in complete medium. Add the inhibitor to the corresponding wells. It is recommended to pre-incubate cells with the inhibitor for 1-2 hours at 37°C. 2.3. Prepare T-cell stimulation antibodies. For plate-bound stimulation, pre-coat wells with anti-CD3 antibody (e.g., clone OKT3, 1-5 µg/mL) for at least 2 hours at 37°C before washing and adding cells.[12][13] Then, add soluble anti-CD28 antibody (e.g., clone CD28.2, 1-5 µg/mL) to the culture.[13] 2.4. Include appropriate controls:
- Unstimulated cells (no anti-CD3/CD28).
- Stimulated cells with vehicle control.
- Stimulated cells with varying concentrations of this compound. 2.5. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours for CD69 analysis or 48-72 hours for CD25 analysis.
-
Staining for Flow Cytometry: 3.1. After incubation, harvest cells, transfer to FACS tubes, and wash with Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.09% sodium azide). 3.2. Prepare a cocktail of fluorescently-labeled antibodies against CD3, CD4, CD8, CD69, and CD25 at pre-determined optimal concentrations. 3.3. Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark. 3.4. Wash the cells twice with 2 mL of Staining Buffer. 3.5. Resuspend the cells in 300-500 µL of Staining Buffer for analysis. A fixable viability dye can be included before surface staining to exclude dead cells from the analysis.[11]
-
Data Acquisition and Analysis: 4.1. Acquire samples on a flow cytometer, collecting a sufficient number of events (e.g., at least 50,000 live lymphocyte events). 4.2. Gate on the lymphocyte population (FSC vs. SSC), then on single cells, and then on live cells. 4.3. From the live singlet gate, identify CD4+ (CD3+CD4+) and CD8+ (CD3+CD8+) T-cell populations. 4.4. Quantify the percentage and mean fluorescence intensity (MFI) of CD69+ and CD25+ cells within both the CD4+ and CD8+ T-cell gates.
Data Presentation
| Treatment Group | Concentration (µM) | % CD69+ of Live CD4+ T-Cells (Mean ± SD) | % CD25+ of Live CD4+ T-Cells (Mean ± SD) |
| Unstimulated | - | 2.1 ± 0.5 | 3.5 ± 0.8 |
| Stimulated + Vehicle | - | 75.4 ± 4.2 | 68.9 ± 5.1 |
| Stimulated + this compound | 0.1 | 52.3 ± 3.8 | 45.7 ± 4.5 |
| Stimulated + this compound | 1.0 | 15.8 ± 2.1 | 18.2 ± 2.9 |
| Stimulated + this compound | 10.0 | 5.6 ± 1.2 | 7.1 ± 1.5 |
Experiment 2: T-Cell Proliferation Assay
This protocol uses a dye dilution method (e.g., CFSE) to measure the inhibitory effect of an this compound on T-cell proliferation.[9][14]
Detailed Protocol
-
Cell Labeling: 1.1. Isolate and count PBMCs as described in steps 1.1-1.3 of the activation protocol. 1.2. Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. 1.3. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Mix immediately by vortexing. 1.4. Incubate for 10 minutes at 37°C, protected from light. 1.5. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. 1.6. Wash the cells three times with complete medium to remove excess dye.
-
Cell Culture and Treatment: 2.1. Plate 1 x 10⁶ CFSE-labeled PBMCs per well and treat with vehicle or this compound as described in steps 2.1-2.4 of the activation protocol. 2.2. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days to allow for multiple rounds of cell division.
-
Staining for Flow Cytometry: 3.1. Harvest cells and stain with antibodies for surface markers (e.g., CD3, CD4, CD8) as described in steps 3.1-3.5 of the activation protocol.
-
Data Acquisition and Analysis: 4.1. Acquire samples on a flow cytometer. 4.2. Gate on CD4+ and CD8+ T-cell populations as previously described. 4.3. Analyze the CFSE fluorescence histogram for each T-cell subset. Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division. 4.4. Use flow cytometry analysis software to model the proliferation peaks and calculate metrics such as the percentage of divided cells, division index (average number of divisions for all cells), and proliferation index (average number of divisions for only the cells that divided).
Data Presentation
| Treatment Group | Concentration (µM) | Proliferation Index of CD4+ T-Cells (Mean ± SD) | % Divided CD8+ T-Cells (Mean ± SD) |
| Unstimulated | - | 1.05 ± 0.02 | 3.1 ± 0.6 |
| Stimulated + Vehicle | - | 3.85 ± 0.21 | 88.5 ± 3.7 |
| Stimulated + this compound | 0.1 | 2.91 ± 0.18 | 65.2 ± 4.1 |
| Stimulated + this compound | 1.0 | 1.43 ± 0.09 | 21.7 ± 3.3 |
| Stimulated + this compound | 10.0 | 1.10 ± 0.04 | 5.4 ± 1.1 |
Experiment 3: Intracellular Cytokine Staining (ICS) Assay
This protocol measures the production of Th1 (IFN-γ), Th2 (IL-4), and Th17 (IL-17A) cytokines to assess the inhibitor's effect on T-cell polarization.
Detailed Protocol
-
Cell Culture and Stimulation: 1.1. Isolate and prepare PBMCs as described previously. Plate 1-2 x 10⁶ cells per well. 1.2. Pre-treat cells with the this compound or vehicle control for 1-2 hours. 1.3. Stimulate the cells for 4-6 hours with a cell stimulation cocktail containing Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[12][15] 1.4. Crucially, during the last 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture. This traps cytokines within the cell, allowing for their detection by intracellular staining.[16]
-
Staining for Flow Cytometry: 2.1. Harvest cells and perform surface staining for CD3, CD4, and CD8 as described previously. A fixable viability dye is highly recommended.[17] 2.2. After surface staining and washing, fix the cells using a commercial fixation buffer (e.g., containing paraformaldehyde) for 20 minutes at room temperature.[18] 2.3. Wash the fixed cells. 2.4. Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) for 10-15 minutes.[18] 2.5. Prepare a cocktail of fluorescently-labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A) diluted in permeabilization buffer. 2.6. Centrifuge the cells and resuspend the pellet in the intracellular antibody cocktail. Incubate for 30-45 minutes at room temperature in the dark. 2.7. Wash the cells twice with permeabilization buffer. 2.8. Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition and Analysis: 3.1. Acquire samples on a flow cytometer. 3.2. Gate on live CD4+ and CD8+ T-cell populations. 3.3. For the CD4+ population, use bivariate plots to determine the percentage of cells producing IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17). 3.4. Analyze cytokine production in the CD8+ T-cell population (primarily IFN-γ).
Data Presentation
| Treatment Group | Concentration (µM) | % IFN-γ+ of Live CD4+ T-Cells | % IL-4+ of Live CD4+ T-Cells | % IL-17A+ of Live CD4+ T-Cells |
| Stimulated + Vehicle | - | 25.4 ± 2.9 | 8.2 ± 1.1 | 3.5 ± 0.6 |
| Stimulated + this compound | 0.1 | 22.1 ± 2.5 | 4.1 ± 0.8 | 1.8 ± 0.4 |
| Stimulated + this compound | 1.0 | 19.5 ± 2.1 | 1.5 ± 0.4 | 0.7 ± 0.2 |
| Stimulated + this compound | 10.0 | 18.2 ± 1.9 | 0.6 ± 0.2 | 0.3 ± 0.1 |
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 6. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. lerner.ccf.org [lerner.ccf.org]
- 18. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Detecting Phosphorylated PLCγ1 as a Measure of ITK Inhibition in T-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase that serves as a critical component of the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C gamma 1 (PLCγ1).[1][2] The phosphorylation of PLCγ1 at tyrosine 783 (pPLCγ1 Tyr783) is a pivotal event that initiates a cascade of downstream signaling, including calcium mobilization and the activation of transcription factors essential for T-cell activation, proliferation, and differentiation.[1] Consequently, ITK has emerged as a promising therapeutic target for various autoimmune diseases and T-cell malignancies.
This document provides a detailed protocol for a Western blot-based assay to detect the phosphorylation status of PLCγ1 at Tyr783 in response to ITK inhibition. This method allows for the functional assessment of ITK inhibitors by quantifying the reduction in pPLCγ1 levels in stimulated T-cells. The ITK inhibitor BMS-509744 is used here as an exemplary compound.
Signaling Pathway and Point of Inhibition
Upon T-cell receptor (TCR) activation, a signaling cascade is initiated that leads to the activation of ITK. Activated ITK then directly phosphorylates PLCγ1 at tyrosine 783. This phosphorylation event is crucial for the activation of PLCγ1's enzymatic activity. ITK inhibitors, such as BMS-509744, act by blocking the kinase activity of ITK, thereby preventing the phosphorylation of PLCγ1 and subsequent downstream signaling.
References
Application Notes and Protocols for In Vivo Studies of ITK Inhibitor Efficacy
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T cells, NKT cells, and mast cells.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, differentiation, and the production of cytokines.[3][4][5] Specifically, ITK is crucial for regulating the development of T helper 2 (Th2) and T helper 17 (Th17) cell responses, which are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[2][6][7] Its role in driving the secretion of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IL-17 makes it an attractive therapeutic target for conditions like allergic asthma, rheumatoid arthritis, and other T-cell mediated disorders.[1][6][7][8]
Evaluating the efficacy of novel ITK inhibitors requires robust and reproducible in vivo animal models that accurately recapitulate the immunopathology of human diseases. This document provides detailed protocols and application notes for utilizing established murine models of allergic asthma and autoimmune arthritis to assess the therapeutic potential of ITK inhibitors.
The ITK Signaling Pathway in T-Cells
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated.[4] This leads to the activation of the Src kinase Lck, which phosphorylates ITAMs on the CD3 complex.[3] ZAP-70 is recruited and subsequently phosphorylates key adaptors like LAT and SLP-76.[3][4] ITK is recruited to this complex at the plasma membrane, where it is activated by Lck.[4] Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[2][3] This leads to the generation of second messengers, calcium mobilization, and the activation of transcription factors, including NFAT, culminating in cytokine production and T-cell proliferation.[1][2]
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing an ITK inhibitor's efficacy involves several key stages, from animal selection and disease induction to treatment and endpoint analysis. The study can be designed to evaluate prophylactic (treatment before or during disease induction) or therapeutic (treatment after disease onset) effects.
Application I: Allergic Asthma Models
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation, largely driven by Th2 cytokines like IL-4, IL-5, and IL-13.[2][9] Given ITK's central role in Th2 differentiation, asthma models are highly relevant for testing ITK inhibitors.[2][7]
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is the most widely used model for inducing allergic airway inflammation.[10] Mice are systemically sensitized to the allergen ovalbumin with an adjuvant, followed by a local airway challenge to elicit an inflammatory response.[10][11]
Protocol: OVA-Induced Asthma in BALB/c Mice
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL saline.[11]
-
-
This compound Treatment:
-
Prophylactic: Begin daily administration of the this compound (e.g., via oral gavage) from Day 20 to Day 26.
-
Therapeutic: Induce disease and begin treatment after the challenge phase.
-
-
Airway Challenge:
-
On Days 21, 22, and 23, challenge the mice by intranasal (i.n.) or aerosol exposure with 1% OVA in saline for 20-30 minutes.[11]
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Lavage the lungs with PBS to collect fluid. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using cytospin preparations stained with Diff-Quik.
-
Cytokine Measurement: Analyze levels of IL-4, IL-5, IL-13, and IL-17 in BALF supernatant or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Serum IgE: Collect blood via cardiac puncture and measure OVA-specific IgE levels by ELISA.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model
HDM is a clinically relevant allergen that can induce allergic airway inflammation in mice without the need for an adjuvant.[12][13] This model is considered to have high translational relevance.
Protocol: HDM-Induced Asthma in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Sensitization and Challenge:
-
This compound Treatment: Administer the compound daily, either prophylactically (starting Day 0) or therapeutically (starting Day 7).
-
Endpoint Analysis: Perform analyses as described for the OVA model 24-48 hours after the final HDM challenge.
Data Presentation: Efficacy of ITK Inhibitors in Asthma Models
The tables below summarize representative quantitative data on the effects of the selective this compound Soquelitinib in murine asthma models.[7]
Table 1: Effect of Soquelitinib on Inflammatory Cells in BALF (OVA-Induced Model)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10⁴) |
| Vehicle | 8.5 ± 1.2 | 45.2 ± 5.8 | 8.1 ± 1.5 | 3.5 ± 0.9 |
| Soquelitinib (10 mg/kg) | 4.1 ± 0.8 | 15.7 ± 3.1 | 3.2 ± 0.7 | 1.8 ± 0.5 |
| Soquelitinib (30 mg/kg) | 2.9 ± 0.6 | 8.3 ± 2.2 | 2.1 ± 0.5 | 1.1 ± 0.3 |
| *Data are representative (mean ± SEM). *p < 0.05, *p < 0.01 vs. Vehicle. |
Table 2: Effect of Soquelitinib on Th2 Cytokines in BALF (OVA-Induced Model)
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle | 150 ± 25 | 250 ± 40 | 1800 ± 300 |
| Soquelitinib (30 mg/kg) | 55 ± 10 | 80 ± 15 | 650 ± 110** |
| *Data are representative (mean ± SEM). *p < 0.01 vs. Vehicle. |
Application II: Autoimmune Arthritis Models
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. T cells, particularly Th1 and Th17 cells, are key drivers of its pathogenesis. Recent studies show that targeting ITK can ameliorate autoimmune arthritis.[15]
Collagen-Induced Arthritis (CIA) Model
The CIA model is the most widely used preclinical model for RA, sharing many immunological and pathological features with the human disease.[16][17][18] Susceptibility to CIA is strongly linked to the MHC-II haplotype; DBA/1 mice (H-2q) are highly susceptible.[16][17]
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male or female DBA/1 mice, 8-10 weeks old.
-
Preparation of Emulsion:
-
Primary Immunization (Day 0):
-
Inject 100 µL of the CII/CFA emulsion intradermally (i.d.) at the base of the tail.[19]
-
-
Booster Immunization (Day 21):
-
This compound Treatment:
-
Prophylactic: Begin daily treatment from Day 0 or Day 21.
-
Therapeutic: Begin daily treatment after the onset of clinical signs of arthritis (typically around Day 25-28).
-
-
Clinical Assessment:
-
Monitor mice daily or every other day from Day 21 onwards for signs of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[17]
-
Measure paw thickness using digital calipers.
-
-
Terminal Endpoint Analysis (e.g., Day 42-56):
-
Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, synovial hyperplasia (pannus formation), and cartilage/bone erosion.
-
Serum Antibody Titer: Collect blood and measure serum levels of anti-CII IgG1 and IgG2a antibodies by ELISA.
-
Cytokine Analysis: Culture splenocytes or lymph node cells from immunized mice and restimulate them ex vivo with CII. Measure the secretion of IFN-γ, IL-17, and IL-6 in the supernatant.
-
Data Presentation: Efficacy of ITK Inhibitors in the CIA Model
The following tables summarize expected outcomes based on preclinical studies of ITK inhibitors in arthritis models.[15]
Table 3: Effect of this compound on Clinical Parameters in CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Disease Incidence (%) |
| Vehicle | 10.5 ± 1.5 | 3.8 ± 0.3 | 90% |
| This compound | 3.2 ± 0.8 | 2.5 ± 0.2 | 30%** |
| *Data are representative (mean ± SEM). *p < 0.01 vs. Vehicle. |
Table 4: Effect of this compound on Serum Anti-Collagen Antibodies [15]
| Treatment Group | Anti-CII IgG1 (OD 450nm) | Anti-CII IgG2a (OD 450nm) |
| Vehicle | 1.8 ± 0.2 | 1.5 ± 0.2 |
| This compound | 0.7 ± 0.1 | 0.6 ± 0.1 |
| *Data are representative (mean ± SEM). *p < 0.01 vs. Vehicle. |
Mechanism of Action: ITK Inhibition Modulates T-Cell Differentiation
A key mechanism by which ITK inhibitors exert their therapeutic effects is by altering the balance of T helper cell subsets. Inhibition of ITK signaling preferentially dampens Th2 and Th17 differentiation while promoting the development of regulatory T cells (Tregs), which have immunosuppressive functions.[7][20][21] This shift from a pro-inflammatory to an anti-inflammatory T-cell profile is crucial for resolving inflammation in target tissues.
Conclusion
Murine models of allergic asthma and autoimmune arthritis are indispensable tools for the preclinical evaluation of ITK inhibitors. The protocols outlined provide a robust framework for inducing disease pathology that is responsive to ITK pathway modulation. Careful selection of the model, appropriate treatment regimen, and comprehensive endpoint analyses are critical for generating reliable data to support the clinical development of novel ITK-targeting therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 9. Regulation of ITK in Lung Allergy - Constantine Tsoukas [grantome.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Susceptibility versus Resistance in Allergic Airway Disease Reveals Regulation by Tec Kinase Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 14. A Novel Small Molecule this compound Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting kinase ITK treats autoimmune arthritis via orchestrating T cell differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 19. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 20. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 21. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
Application Notes and Protocols for High-Throughput Screening of Novel ITK Inhibitors
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] As a member of the Tec family of kinases, ITK is predominantly expressed in T-cells and natural killer (NK) cells.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLCγ1).[3][4] This phosphorylation event triggers a signaling cascade leading to T-cell activation, proliferation, differentiation, and cytokine production.[3][5][6] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and T-cell malignancies.[7][8][9]
This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify and validate novel small-molecule inhibitors of ITK. The workflow encompasses a primary biochemical screen to identify potent inhibitors of ITK kinase activity, followed by secondary cellular assays to confirm on-target activity and assess functional consequences in a cellular context.
ITK Signaling Pathway
The ITK signaling cascade is initiated by the activation of the T-cell receptor. Downstream of the TCR, ITK is recruited to the plasma membrane and activated through phosphorylation by Lck.[1][4] Activated ITK then phosphorylates and activates PLCγ1, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] These events lead to calcium mobilization, activation of protein kinase C (PKC), and ultimately the activation of transcription factors such as NFAT and NF-κB, driving T-cell effector functions.[6][10]
High-Throughput Screening Workflow
The process for identifying novel ITK inhibitors begins with a large-scale primary screen of a compound library using a robust biochemical assay. Hits from this primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and evaluate their effects in a cellular context.
Experimental Protocols
Primary High-Throughput Screening: ITK Kinase Assay (ADP-Glo™)
This biochemical assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to ITK kinase activity.[10][11][12] The ADP-Glo™ assay is a luminescent assay well-suited for HTS due to its high sensitivity and robustness.[13]
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the ITK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[12] This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Calculate the percent inhibition for each compound relative to a no-inhibitor control.
Secondary Assay: Cellular Target Engagement (Phospho-PLCγ1 Western Blot)
This assay determines if the identified inhibitors can block ITK activity within a cellular context by measuring the phosphorylation of its direct substrate, PLCγ1.[2][14]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (p-PLCγ1), anti-total-PLCγ1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat T-cells and treat with various concentrations of the test compound for a predetermined time.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 5-10 minutes to activate the TCR pathway.[11]
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-PLCγ1 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-PLCγ1 and loading control antibodies to ensure equal protein loading.
Secondary Assay: Functional Cellular Assay (IL-2 Secretion ELISA)
This assay measures the functional consequence of ITK inhibition by quantifying the production of IL-2, a key cytokine released upon T-cell activation.[15]
Materials:
-
Primary human T-cells or Jurkat cells
-
Cell culture medium
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds
-
Human IL-2 ELISA kit
Procedure:
-
Culture T-cells and treat with various concentrations of the test compound.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
After 24-48 hours, collect the cell culture supernatant.[15]
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-2 according to the manufacturer's instructions.
-
Quantify the concentration of IL-2 in the supernatant and compare treated samples to controls to determine the EC50 of inhibition.
Secondary Assay: Cell Viability/Proliferation (CellTiter-Glo®)
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on T-cells.[14]
Materials:
-
Malignant T-cell lymphoma cell lines (e.g., Hut-78, MJ) or primary T-cells
-
96-well plates
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of the test compounds and incubate for 72 hours.[14]
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Data Presentation
The potency of known and newly identified ITK inhibitors can be summarized for comparative analysis.
| Compound Name | Assay Type | Target/Cell Line | Reported IC50/EC50/Ki | Reference(s) |
| BMS-509744 | In vitro kinase assay | ITK | 19 nM | [11] |
| CTA056 | In vitro kinase assay | ITK | Not specified | [15][16] |
| Ibrutinib | In vitro kinase assay | ITK | Not specified | [8] |
| ITK inhibitor 5 | In vitro kinase assay | ITK | 5.6 nM | [4] |
| This compound 6 | In vitro kinase assay | ITK | 4 nM | [4] |
| GNE-4997 | In vitro kinase assay | ITK | 0.09 nM (Ki) | [4] |
| C-161 | In vitro cellular assay | T-cells | Not specified | [17] |
| ITK degrader 1 | In vivo degradation | Mouse | DC50 = 3.6 nM | [4] |
| Staurosporine | In vitro kinase assay | ITK | 6.4 nM | [18] |
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the high-throughput screening and validation of novel ITK inhibitors. By employing a combination of robust biochemical and cellular assays, researchers can effectively identify potent and selective compounds with therapeutic potential for T-cell mediated diseases. The provided diagrams and protocols are intended to serve as a detailed guide for scientists and drug development professionals in this field.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Novel Small Molecule this compound Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Calcium Flux Assay for Assessing ITK Inhibitor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell.[1] This engagement triggers a complex cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and cytokine production.[2] A critical mediator in this pathway is the Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[3][4]
Upon TCR stimulation, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1][3][5] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.[5][8][9] This initial release triggers the opening of store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium.[7] This rise in intracellular calcium is a crucial signal for the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which drives the expression of key genes such as IL-2.[1][9]
Given its pivotal role, ITK is a significant therapeutic target for modulating T-cell activity in autoimmune diseases and T-cell malignancies.[1] A calcium flux assay provides a robust and high-throughput method to functionally assess the potency and efficacy of ITK inhibitors. By measuring the TCR-induced increase in intracellular calcium, researchers can quantify the inhibitory effect of compounds targeting ITK. This application note provides a detailed protocol for performing a calcium flux assay using a fluorescent indicator to screen and characterize ITK inhibitors.
ITK Signaling Pathway Leading to Calcium Flux
The signaling cascade from TCR engagement to calcium mobilization is a well-defined pathway. Inhibition of ITK blocks the phosphorylation of PLCγ1, thereby abrogating the downstream production of IP3 and the subsequent release of intracellular calcium.[7][8]
Experimental Workflow
The assay workflow involves preparing the cells, loading them with a calcium-sensitive fluorescent dye, pre-incubating with the ITK inhibitor, stimulating T-cell activation, and measuring the resulting fluorescence signal over time.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using Jurkat T-cells and the calcium indicator dye Fluo-4 AM, suitable for analysis by a fluorescence plate reader or flow cytometer.
Materials and Reagents
-
Cells: Jurkat T-cells (human T-lymphocyte cell line).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10]
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Loading Agent: Probenecid (optional, prevents dye leakage)[11] or PowerLoad™ Concentrate.[12]
-
This compound: Test compound (e.g., PF-06465469, Ibrutinib) dissolved in DMSO.[7][8]
-
TCR Stimulant: Anti-CD3 antibody (clone OKT3 or UCHT1).
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment: 96-well black-wall, clear-bottom plates; fluorescence microplate reader or flow cytometer with kinetic reading capability and appropriate filters (Ex/Em ≈ 490/525 nm).[14]
Cell Preparation
-
Culture Jurkat T-cells in suspension according to standard protocols. Ensure cells are in the logarithmic growth phase.
-
On the day of the assay, centrifuge the cells and resuspend them in fresh, pre-warmed culture medium or assay buffer.
-
Count the cells and adjust the density to 1 x 10⁶ to 2 x 10⁶ cells/mL.[11]
-
Plate 100 µL of the cell suspension per well into a 96-well black-wall, clear-bottom plate (for a final cell count of 100,000 to 200,000 cells/well).[10]
Dye Loading
-
Prepare the Fluo-4 AM dye-loading solution. A typical final concentration is 1-5 µM Fluo-4 AM in Assay Buffer. If using, include Probenecid at a final concentration of 2.5 mM.
-
Carefully remove the media from the wells, leaving the cells.
-
Add 100 µL of the dye-loading solution to each well.[14]
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[10][13]
-
After incubation, centrifuge the plate and gently aspirate the dye-loading solution. Wash the cells once or twice with 100 µL of pre-warmed Assay Buffer to remove any extracellular dye.[13]
-
Resuspend the cells in 100 µL of Assay Buffer.
Inhibitor Treatment
-
Prepare serial dilutions of the this compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent effects.
-
Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to enter the cells and bind to its target.
Calcium Flux Measurement
-
Place the plate into the fluorescence plate reader or prepare for acquisition on a flow cytometer. Allow the plate to equilibrate to the instrument's temperature (typically 37°C).[15]
-
Set the instrument to record fluorescence kinetically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[14]
-
Establish Baseline: Record the basal fluorescence of each well for 30-60 seconds.[15]
-
Stimulate: Using the instrument's injection system or by manual addition, add the TCR stimulant (e.g., 10 µg/mL final concentration of anti-CD3 antibody) to the wells.[15] For the positive control well, add Ionomycin (1-2 µM final concentration).
-
Acquire Data: Immediately after stimulation, continue recording the fluorescence intensity every 1-5 seconds for a total of 5-10 minutes.[8]
Data Analysis and Interpretation
The raw data will be a kinetic curve of fluorescence intensity over time. ITK inhibition will result in a dampened or abolished fluorescence increase upon TCR stimulation.[8][15]
Quantitative Analysis
-
Response Calculation: For each well, calculate the response as either the peak fluorescence intensity minus the baseline or the area under the curve (AUC) after stimulation.[15]
-
Normalization and % Inhibition:
-
The "0% Inhibition" control is cells treated with vehicle (DMSO) and stimulated with anti-CD3.
-
The "100% Inhibition" control is cells treated with vehicle (DMSO) without anti-CD3 stimulation (or a saturating dose of a known potent inhibitor).
-
Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Response_Inhibitor - Response_Unstimulated) / (Response_Stimulated - Response_Unstimulated))
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the calcium flux by 50%.
Representative Data
The following table summarizes expected results from a dose-response experiment with a hypothetical this compound.
| Inhibitor Conc. (nM) | Mean Fluorescence (AUC) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 85,430 | 4,210 | 0% |
| 0.1 | 79,850 | 3,980 | 6.5% |
| 1 | 58,120 | 2,950 | 31.9% |
| 2 | 45,215 | 2,310 | 47.1% |
| 10 | 15,670 | 980 | 81.7% |
| 100 | 5,890 | 450 | 92.6% |
| 1000 | 4,550 | 390 | 94.2% |
| Unstimulated | 4,200 | 350 | 100% |
| Calculated IC50 | ~2.1 nM |
This table presents simulated data for illustrative purposes. An this compound like PF-06465469 has a reported IC50 of approximately 2 nM.[7]
Conclusion
The calcium flux assay is a powerful and direct functional readout for T-cell activation downstream of the TCR.[2][15] It serves as an indispensable tool in drug discovery for identifying and characterizing inhibitors of key signaling molecules like ITK. The protocol described herein provides a reliable framework for assessing compound potency, selectivity, and mechanism of action, ultimately accelerating the development of novel immunomodulatory therapeutics.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. T Cell Receptor–initiated Calcium Release Is Uncoupled from Capacitative Calcium Entry in Itk-deficient T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bu.edu [bu.edu]
- 14. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 15. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-cell Proliferation Assays to Evaluate ITK Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1][2] It plays a pivotal role in T-cell receptor (TCR) signaling, which governs T-cell activation, proliferation, differentiation, and cytokine production.[3][4] Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), a crucial step for downstream signaling events that ultimately drive T-cell effector functions.[2][3][5]
Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and certain T-cell malignancies.[1][4][6] Small molecule inhibitors that target ITK can effectively block the TCR signaling pathway, thereby suppressing aberrant T-cell responses.[4][7]
This document provides detailed application notes and protocols for in vitro T-cell proliferation assays designed to evaluate the efficacy of ITK inhibitors. Two widely used methods are described: the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay and the [³H]-thymidine incorporation assay. These assays are fundamental tools for researchers and drug development professionals to quantify the inhibitory effects of compounds on T-cell proliferation.
ITK Signaling Pathway in T-Cell Activation
The activation of a naive T-cell is a multi-step process requiring three distinct signals.[8][9][10]
-
Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on the surface of a T-cell recognizes and binds to a specific antigen presented by the major histocompatibility complex (MHC) on an APC.[8][10]
-
Signal 2 (Co-stimulation): Full T-cell activation requires a co-stimulatory signal, most commonly the interaction between the CD28 protein on the T-cell and the B7 family proteins (CD80/CD86) on the APC.[9][10]
-
Signal 3 (Cytokine Signaling): Following the initial two signals, cytokines such as Interleukin-2 (IL-2) are released, which promote T-cell proliferation and differentiation into effector and memory cells.[9][11]
ITK is a key mediator downstream of the TCR (Signal 1). Upon TCR stimulation, a series of phosphorylation events leads to the recruitment and activation of ITK at the plasma membrane.[1][2] Activated ITK then phosphorylates PLCγ1, which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell activation and proliferation.[4][12] ITK inhibitors typically act by competing with ATP for the kinase's binding site, thus preventing the phosphorylation of its substrates and halting the signaling cascade.[5]
Experimental Protocols
Two common methods for assessing T-cell proliferation are detailed below. The CFSE assay provides information on the number of cell divisions, while the [³H]-thymidine incorporation assay measures overall DNA synthesis.
CFSE Dilution Assay for T-Cell Proliferation
This flow cytometry-based assay utilizes the cell-permeable dye CFSE, which covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of successive generations of proliferating cells.[13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-cell Enrichment Cocktail (or similar)
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
DMSO
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound of interest
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
T-cell Isolation:
-
CFSE Labeling:
-
Resuspend the T-cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.[5]
-
Prepare a 5 mM stock solution of CFSE in high-quality, anhydrous DMSO. Store in small aliquots at -80°C, protected from light.[15]
-
Dilute the CFSE stock solution in PBS to a working concentration of 5 µM.
-
Add the CFSE working solution to the cell suspension for a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[5]
-
Incubate for 10-15 minutes at 37°C, protected from light.[5]
-
To quench the staining reaction, add 5-10 volumes of cold complete RPMI-1640 medium (containing 10% FBS) and incubate on ice for 5 minutes.[14]
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.[15]
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well round-bottom plate.[5]
-
Prepare serial dilutions of the this compound in complete RPMI-1640 medium. A typical starting concentration range is 10 µM down to 1 nM, including a DMSO vehicle control.[5]
-
Add 50 µL of the this compound dilutions or vehicle to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[16]
-
-
T-cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium. A final concentration of 1 µg/mL for each antibody is often used but should be optimized.[5]
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO₂.[5]
-
-
Data Acquisition and Analysis:
-
After incubation, harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to gate on the live lymphocyte population and visualize the CFSE dilution peaks.
-
Quantify the percentage of divided cells or the proliferation index for each inhibitor concentration to determine the IC₅₀ value.[5]
-
[³H]-Thymidine Incorporation Assay
This classic method measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA during cell division.[17][18] The amount of radioactivity is directly proportional to the level of cell proliferation.
Materials:
-
Same as for the CFSE assay (excluding CFSE and flow cytometer)
-
[³H]-thymidine
-
Cell harvester
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
T-cell Isolation, Culture, and Treatment:
-
Follow steps 1, 3, and 4 from the CFSE Dilution Assay protocol. Use a 96-well flat-bottom plate for this assay.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
[³H]-Thymidine Labeling:
-
During the final 16-24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.[19]
-
-
Cell Harvesting and Data Acquisition:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Lyse the cells to release the DNA, which is then captured on the filter.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[19]
-
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Data Presentation
Quantitative data from T-cell proliferation assays should be summarized in a clear and structured format. The IC₅₀ value, representing the concentration of an inhibitor required to achieve 50% inhibition of proliferation, is a key parameter.
Table 1: Hypothetical Inhibitory Effects of ITK Inhibitors on T-cell Proliferation
| Inhibitor | Assay Type | T-cell Source | Stimulation Method | IC₅₀ (nM) |
| This compound A | CFSE Dilution | Human PBMCs | anti-CD3/CD28 | 25 |
| This compound A | [³H]-Thymidine | Human PBMCs | anti-CD3/CD28 | 30 |
| This compound B | CFSE Dilution | Mouse Splenocytes | anti-CD3/CD28 | 15 |
| This compound B | [³H]-Thymidine | Mouse Splenocytes | anti-CD3/CD28 | 18 |
| Vehicle Control | CFSE Dilution | Human PBMCs | anti-CD3/CD28 | >10,000 |
| Vehicle Control | [³H]-Thymidine | Human PBMCs | anti-CD3/CD28 | >10,000 |
Table 2: Representative Data from a [³H]-Thymidine Incorporation Assay
| Inhibitor Conc. (nM) | Mean CPM (± SD) | % Proliferation | % Inhibition |
| Unstimulated | 500 (± 50) | 1.25 | 98.75 |
| Stimulated (Vehicle) | 40,000 (± 2,500) | 100 | 0 |
| 1 | 35,000 (± 1,800) | 87.5 | 12.5 |
| 10 | 28,000 (± 1,500) | 70 | 30 |
| 30 | 20,000 (± 1,200) | 50 | 50 |
| 100 | 8,000 (± 600) | 20 | 80 |
| 1000 | 1,000 (± 100) | 2.5 | 97.5 |
Conclusion
The T-cell proliferation assays described in these application notes are robust and reliable methods for evaluating the in vitro efficacy of ITK inhibitors.[20][21] The CFSE dilution assay offers the advantage of providing detailed information on cell division cycles, while the [³H]-thymidine incorporation assay is a high-throughput method for assessing overall proliferation.[13][18] By employing these protocols, researchers can effectively screen and characterize novel ITK inhibitors, contributing to the development of new therapies for T-cell-driven diseases. Careful optimization of experimental conditions, including cell source, stimulation method, and inhibitor concentrations, is crucial for obtaining accurate and reproducible results.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 8. T Cell Activation and Proliferation: The Three Signal Process | Cancer [labroots.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. T-cell activation | British Society for Immunology [immunology.org]
- 11. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. bu.edu [bu.edu]
- 16. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. T Cell-based 3H-thymidine Assay - Creative Biolabs [creative-biolabs.com]
- 20. criver.com [criver.com]
- 21. marinbio.com [marinbio.com]
Application Notes and Protocols for Testing ITK Inhibitors in a Murine Model of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated serum IgE levels.[1] T helper 2 (Th2) cells play a pivotal role in the pathogenesis of asthma through the secretion of cytokines such as IL-4, IL-5, and IL-13.[2] Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling pathway and is essential for Th2 cell differentiation and cytokine production.[2][3][4] This makes ITK a promising therapeutic target for the treatment of asthma.[3][5]
These application notes provide detailed protocols for utilizing murine models of asthma to evaluate the efficacy of ITK inhibitors. The most common and well-characterized models involve sensitization and challenge with allergens such as ovalbumin (OVA) or house dust mite (HDM) extract.[1][6] These models mimic key features of human asthma and are invaluable for the preclinical assessment of novel therapeutic agents.[1][7]
ITK Signaling Pathway in T-Helper 2 (Th2) Cells
Caption: ITK signaling cascade in Th2 cells leading to cytokine production.
Experimental Protocols
Two primary murine models are detailed below: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.
I. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used and well-characterized model that mimics the key features of allergic asthma.[1]
A. Materials:
-
6-8 week old BALB/c mice[1]
-
Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich)[1]
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[1]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)[1]
-
Ultrasonic nebulizer[1]
-
Mouse restraining device[1]
-
This compound of interest
B. Experimental Workflow:
Caption: Workflow of the OVA-induced asthma model and this compound testing.
C. Detailed Protocol:
-
Sensitization:
-
Challenge:
-
This compound Treatment:
-
The this compound should be administered at a predetermined dose and route (e.g., oral gavage, i.p. injection) prior to each OVA challenge. The vehicle control should be administered to the control and OVA-only groups.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
II. House Dust Mite (HDM)-Induced Allergic Asthma Model
This model utilizes a clinically relevant allergen and can induce both acute and chronic airway inflammation.[6][12]
A. Materials:
-
6-8 week old BALB/c mice[13]
-
House Dust Mite (HDM) extract (e.g., Greer Laboratories)[14]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound of interest
B. Experimental Workflow:
Caption: Workflow for the HDM-induced asthma model and this compound evaluation.
C. Detailed Protocol:
-
Sensitization:
-
On day 0, sensitize mice by intranasal administration of 1 µg HDM in 40 µL PBS under light anesthesia.[14]
-
-
Challenge:
-
This compound Treatment:
-
Administer the this compound at the desired dose and route before each HDM challenge.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Measurement of Airway Hyperresponsiveness (AHR).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis.
-
Lung Histology.
-
Measurement of serum IgE and anti-HDM antibody levels.[6]
-
Key Experimental Procedures
A. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be measured invasively or non-invasively.[10][16]
-
Non-Invasive Method (Whole-body plethysmography):
-
Place conscious and unrestrained mice in the main chamber of the plethysmograph and allow them to acclimatize for 10-15 minutes.[1]
-
Record baseline readings for 3 minutes.[1]
-
Expose the mice to nebulized PBS followed by increasing concentrations of methacholine (B1211447) (e.g., 3, 6.25, 12.5, 25, 50 mg/mL).[1][10]
-
Record breathing parameters for 3 minutes after each nebulization to determine the enhanced pause (Penh).[10]
-
-
Invasive Method (Forced oscillation technique):
-
Anesthetize the mice (e.g., with xylazine (B1663881) and pentobarbital) and perform a tracheostomy.[16][17]
-
Insert a cannula into the trachea and connect the mouse to a computer-controlled small animal ventilator (e.g., FlexiVent®).[16][17]
-
Measure baseline lung resistance and compliance.
-
Aerosolize saline followed by increasing doses of methacholine into the ventilator circuit and measure changes in lung mechanics.[17]
-
B. Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.[18]
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.[18]
-
Instill 0.8-1 mL of ice-cold PBS into the lungs and gently aspirate.[19][20] Repeat this process three times and pool the recovered fluid.[1][21]
-
Centrifuge the BAL fluid at 400 x g for 7-10 minutes at 4°C.[20][21]
-
Collect the supernatant for cytokine analysis (e.g., ELISA) and resuspend the cell pellet in a known volume of PBS.[20]
-
Determine the total cell count using a hemocytometer.[1]
-
Prepare cytospin slides and stain with Wright-Giemsa or Hema 3.[1][21]
-
Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.[1]
C. Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[22][23]
-
After BAL fluid collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 4% paraformaldehyde or 10% neutral buffered formalin.[11][23]
-
Embed the fixed lung tissue in paraffin (B1166041) and cut 5 µm sections.[23]
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[11][22]
-
Score the stained sections for the severity of peribronchial inflammation and goblet cell hyperplasia.[24]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Baseline Penh | Penh at 6.25 mg/mL Methacholine | Penh at 12.5 mg/mL Methacholine | Penh at 25 mg/mL Methacholine | Penh at 50 mg/mL Methacholine |
| Control (Vehicle) | |||||
| OVA/HDM + Vehicle | |||||
| OVA/HDM + this compound (Dose 1) | |||||
| OVA/HDM + this compound (Dose 2) |
Table 2: Effect of this compound on BAL Fluid Inflammatory Cell Counts
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (Vehicle) | |||||
| OVA/HDM + Vehicle | |||||
| OVA/HDM + this compound (Dose 1) | |||||
| OVA/HDM + this compound (Dose 2) |
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control (Vehicle) | |||
| OVA/HDM + Vehicle | |||
| OVA/HDM + this compound (Dose 1) | |||
| OVA/HDM + this compound (Dose 2) |
Table 4: Effect of this compound on Serum IgE Levels (ng/mL)
| Treatment Group | Total IgE | OVA/HDM-specific IgE |
| Control (Vehicle) | ||
| OVA/HDM + Vehicle | ||
| OVA/HDM + this compound (Dose 1) | ||
| OVA/HDM + this compound (Dose 2) |
Table 5: Histological Scoring of Lung Inflammation and Mucus Production
| Treatment Group | Peribronchial Inflammation Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |
| Control (Vehicle) | ||
| OVA/HDM + Vehicle | ||
| OVA/HDM + this compound (Dose 1) | ||
| OVA/HDM + this compound (Dose 2) |
Expected Outcomes and Interpretation
Treatment with an effective this compound is expected to lead to a significant reduction in the hallmark features of asthma in the murine model. Specifically, a successful this compound should:
-
Reduce Airway Hyperresponsiveness: A significant decrease in Penh or lung resistance in response to methacholine challenge compared to the vehicle-treated group.
-
Decrease Airway Inflammation: A marked reduction in the total number of inflammatory cells, particularly eosinophils, in the BAL fluid.[3]
-
Lower Th2 Cytokine Levels: A significant decrease in the levels of IL-4, IL-5, and IL-13 in the BAL fluid.[2][25]
-
Reduce Serum IgE: A significant reduction in total and allergen-specific IgE levels in the serum.
-
Ameliorate Lung Pathology: A noticeable decrease in peribronchial inflammatory cell infiltration and goblet cell hyperplasia in lung tissue sections.[3]
These outcomes would provide strong preclinical evidence for the therapeutic potential of the this compound in treating allergic asthma. Conversely, a failure to observe these changes may indicate a lack of efficacy or poor bioavailability of the compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule this compound Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. atsjournals.org [atsjournals.org]
- 11. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchoalveolar lavage analysis [bio-protocol.org]
- 20. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 21. cincinnatichildrens.org [cincinnatichildrens.org]
- 22. researchgate.net [researchgate.net]
- 23. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of ITK Inhibitors in T-Cell Lymphoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] In many T-cell lymphomas, this pathway is aberrantly activated, promoting tumor cell growth and survival.[1][3] Consequently, ITK has emerged as a promising therapeutic target for these malignancies. This document provides detailed protocols for the preclinical evaluation of ITK inhibitors in T-cell lymphoma xenograft models, a crucial step in the drug development pipeline. These models allow for the in vivo assessment of a compound's anti-tumor efficacy and mechanism of action.
ITK Signaling Pathway in T-Cell Lymphoma
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated. This leads to the recruitment and activation of ITK, which in turn phosphorylates and activates phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates second messengers that ultimately lead to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in T-cell proliferation, survival, and cytokine production, processes that are hijacked by malignant T-cells.[1][2][3]
Caption: ITK Signaling Pathway in T-Cell Lymphoma.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of ITK inhibitors. It is recommended to optimize these protocols based on the specific T-cell lymphoma cell line and this compound being investigated.
Establishment of T-Cell Lymphoma Xenograft Model
This protocol describes the subcutaneous implantation of T-cell lymphoma cells into immunodeficient mice.
Materials:
-
T-cell lymphoma cell line (e.g., H9, Jurkat, Hut-78)
-
Severe Combined Immunodeficient (SCID) or Nude mice (female, 6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Complete cell culture medium
Procedure:
-
Culture T-cell lymphoma cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells, wash twice with sterile PBS, and resuspend in PBS at a concentration of 5 x 107 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth and overall health.
Preparation and Administration of ITK Inhibitors
This protocol outlines the preparation and administration of a representative this compound, BMS-509744. This should be adapted for other inhibitors based on their solubility and formulation.
Materials:
-
This compound (e.g., BMS-509744)
-
Vehicle for solubilization (e.g., a mixture of sterile water, ethanol (B145695), and Tween 80 in a 90:5:5 ratio)
-
1 mL syringes with appropriate gauge needles for the route of administration
Procedure:
-
Prepare the dosing solution by dissolving the this compound in the vehicle to the desired concentration. Ensure complete dissolution.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). Dosing frequency and duration will depend on the specific inhibitor and study design (e.g., once daily for 14 days).
Evaluation of Anti-Tumor Efficacy
3.1. Tumor Volume Measurement
Materials:
-
Digital calipers
Procedure:
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Plot the mean tumor volume for each group over time to visualize tumor growth kinetics.
3.2. Immunohistochemistry (IHC) for Proliferation (Ki-67) and p-ITK
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene, ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% normal goat serum)
-
Primary antibodies (anti-Ki-67, anti-phospho-ITK)
-
Biotinylated secondary antibody
-
ABC reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Quantify the percentage of Ki-67 or p-ITK positive cells.
3.3. TUNEL Assay for Apoptosis
Materials:
-
FFPE tumor tissues
-
TUNEL assay kit (commercially available)
-
DAPI or other nuclear counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves permeabilization, incubation with the TdT reaction mixture, and detection of the labeled DNA fragments.
-
Counterstain the nuclei with DAPI.
-
Visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope.
-
Quantify the percentage of apoptotic cells.
Experimental Workflow
Caption: Xenograft Model Experimental Workflow.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of ITK inhibitors in T-cell lymphoma.
Table 1: In Vitro Potency of ITK Inhibitors
| This compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| BMS-509744 | ITK | 19 | Jurkat | [4] |
| Ibrutinib (B1684441) | BTK, ITK | - | - | [5] |
| CPI-818 (Soquelitinib) | ITK | 2.3 | Jurkat | [6] |
Table 2: In Vivo Efficacy of ITK Inhibitors in T-Cell Lymphoma Xenograft Models
| This compound | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (%) | Apoptosis Induction | Reference |
| BMS-509744 | 40 mg/kg, daily, i.p. | H9 | 53.82 | Increased TUNEL staining | [7] |
| CPI-818 (Soquelitinib) | 20 mg/kg, BID, oral | Canine T-cell lymphoma | Complete and partial responses observed | - | [6] |
| Ibrutinib | 560-840 mg, daily, oral | Human PTCL & CTCL | Limited clinical activity (1/13 PR) | - | [5] |
Conclusion
The protocols and data presented here provide a comprehensive guide for the preclinical evaluation of ITK inhibitors in T-cell lymphoma xenograft models. Rigorous and standardized execution of these in vivo studies is essential for advancing novel ITK-targeted therapies from the laboratory to clinical application, with the ultimate goal of improving outcomes for patients with T-cell lymphomas.
References
- 1. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell receptor signaling activates an ITK/NF-κB/GATA-3 axis in T-cell lymphomas facilitating resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corvuspharma.com [corvuspharma.com]
- 7. Ibrutinib enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Surface Plasmon Resonance (SPR) for ITK Inhibitor Binding Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling is implicated in various autoimmune diseases, allergic reactions, and T-cell malignancies, making it an attractive therapeutic target. Understanding the binding kinetics of small molecule inhibitors to ITK is paramount for the development of effective and selective therapeutics.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time analysis of biomolecular interactions. It provides quantitative data on the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ), offering deep insights into the inhibitor-target interaction. These kinetic parameters are crucial for lead optimization, helping to select compounds with desirable binding characteristics, such as high affinity and long residence time on the target.
These application notes provide a comprehensive overview and detailed protocols for utilizing SPR to characterize the binding kinetics of small molecule inhibitors to the ITK enzyme.
ITK Signaling Pathway
ITK is a key mediator downstream of the T-cell receptor.[1] Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of LCK and ZAP-70. These kinases then phosphorylate adaptor proteins like LAT and SLP-76, creating a scaffold for the recruitment and activation of other signaling molecules, including ITK.[2] Activated ITK phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[2] PLCγ1 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] This leads to calcium mobilization and the activation of transcription factors such as NFAT, ultimately driving T-cell activation, cytokine production, and proliferation.[2]
Figure 1: Simplified ITK Signaling Pathway in T-Cell Activation.
Quantitative Data on ITK Inhibitors
The development of ITK inhibitors has led to several classes of compounds with different mechanisms of action, including ATP-competitive inhibitors and covalent inhibitors. While extensive SPR kinetic data is not always publicly available, the following table summarizes key binding parameters for representative ITK inhibitors. This table is intended to be illustrative of the data that can be obtained through SPR and other biochemical assays.
| Inhibitor | Type | Target(s) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₔ (nM) | IC₅₀ (nM) | Reference |
| BMS-509744 | ATP-competitive | ITK | Not Reported | Not Reported | Not Reported | 19 | [3][4] |
| PRN694 | Covalent | ITK, RLK | kᵢₙₐ꜀ₜ/Kᵢ = 4.7 x 10⁵ M⁻¹s⁻¹ | Irreversible | Not Applicable | 0.3 | [3][5] |
| Ibrutinib | Covalent | BTK, ITK | kᵢₙₐ꜀ₜ/Kᵢ = 3.28 x 10⁵ M⁻¹s⁻¹ (for BTK) | Irreversible | Not Applicable | 2.2 | [6][7] |
Note: For covalent inhibitors, the binding is often characterized by the inactivation rate constant (kᵢₙₐ꜀ₜ) and the initial binding affinity (Kᵢ), rather than a simple kₒₙ and kₒff. The ratio kᵢₙₐ꜀ₜ/Kᵢ reflects the efficiency of covalent bond formation.
SPR Experimental Workflow and Protocol
A typical SPR experiment for analyzing the binding of a small molecule inhibitor to ITK involves several key steps: immobilization of the ITK enzyme onto the sensor chip, injection of the inhibitor (analyte) at various concentrations, and regeneration of the sensor surface.
Figure 2: General Experimental Workflow for SPR Analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
SPR Instrument and Sensor Chips: e.g., Biacore™ system with CM5 sensor chips.
-
Recombinant ITK: Purified, active enzyme.
-
ITK Inhibitors: Stock solutions of known concentration, typically in 100% DMSO.
-
Running Buffer: A common buffer for kinase assays is 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween 20, and 1-5% DMSO.[2][6] The DMSO concentration in the running buffer should match that of the diluted analyte samples to minimize bulk refractive index effects.
-
Immobilization Buffers: 10 mM Sodium Acetate (B1210297) buffers at various pH values (e.g., 4.0, 4.5, 5.0) for pH scouting.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand. This needs to be empirically determined and can range from a pulse of low pH buffer (e.g., 10 mM Glycine-HCl, pH 1.5-2.5) to a high salt concentration or a combination.[8]
2. Ligand Immobilization (Amine Coupling)
Amine coupling is a common method for covalently attaching a protein ligand to a carboxymethylated dextran (B179266) sensor surface.
-
pH Scouting: To determine the optimal pH for pre-concentration of ITK on the sensor surface, inject a solution of ITK (e.g., 10-50 µg/mL) in different sodium acetate buffers (pH 4.0, 4.5, 5.0) over the sensor surface. The optimal pH is typically 0.5-1.0 pH unit below the isoelectric point (pI) of the protein, resulting in a positive net charge and favorable electrostatic interaction with the negatively charged sensor surface.
-
Surface Activation: Inject a 1:1 mixture of NHS and EDC over the desired flow cell(s) to activate the carboxyl groups on the sensor surface.
-
ITK Immobilization: Inject the ITK solution, diluted in the optimal sodium acetate buffer determined from pH scouting, over the activated surface. The target immobilization level for small molecule analysis is typically in the range of 3000-10000 response units (RU) to ensure a detectable signal.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting ITK. This is crucial for subtracting bulk refractive index changes and non-specific binding.
3. Analyte Injection and Kinetic Analysis
-
Analyte Preparation: Prepare a serial dilution of the ITK inhibitor in running buffer. A typical concentration range for kinetic analysis is 0.1 to 10 times the expected Kₔ. It is essential to include a zero-analyte (buffer only) injection for double referencing.
-
Binding Cycle (Multi-cycle kinetics):
-
Equilibration: Flow running buffer over all flow cells until a stable baseline is achieved.
-
Association: Inject a single concentration of the inhibitor over the ligand and reference surfaces for a defined period (e.g., 60-180 seconds) to monitor the binding event.
-
Dissociation: Switch back to flowing running buffer over the surfaces and monitor the dissociation of the inhibitor from ITK for a defined period (e.g., 180-600 seconds).
-
Regeneration: Inject the optimized regeneration solution to remove all bound analyte.
-
Repeat steps 1-4 for each concentration of the inhibitor.
-
4. Data Analysis
-
Reference Subtraction: The data from the reference flow cell is subtracted from the data of the ligand-immobilized flow cell to correct for non-specific binding and bulk refractive index changes.
-
Blank Subtraction (Double Referencing): The sensorgrams from the zero-analyte injections are subtracted from the analyte sensorgrams to correct for any systematic drift or carryover.
-
Model Fitting: The processed sensorgrams are globally fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is often used. This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ). For covalent inhibitors, a more complex two-state model may be necessary to accurately describe the binding event.
Logical Relationships in SPR Data Analysis
The quality and interpretation of SPR data rely on a logical workflow that connects experimental design to the final kinetic parameters.
Figure 3: Logical Flow of SPR Data Analysis.
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of ITK inhibitors. By providing real-time, label-free binding data, SPR enables researchers to dissect the molecular interactions between small molecules and the ITK enzyme. The kinetic parameters derived from SPR analysis, such as the on- and off-rates, offer a deeper understanding of the inhibitor's mechanism of action beyond simple affinity measurements. This detailed kinetic information is crucial for guiding medicinal chemistry efforts in the development of novel and improved ITK inhibitors for the treatment of a wide range of immune-mediated diseases. The protocols and workflows outlined in these application notes provide a robust framework for obtaining high-quality, reproducible kinetic data for this compound programs.
References
- 1. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Silico Docking of Small Molecules to the ITK Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It is predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells, where it plays a critical role in T-cell receptor (TCR) signaling.[4][3][5][6] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLC-γ1), leading to the activation of signaling pathways crucial for T-cell activation, differentiation, and cytokine production.[4][2][5] Given its pivotal role in T-cell function, ITK has emerged as a significant therapeutic target for a range of immunological and inflammatory diseases, as well as certain T-cell malignancies.[5][6][7][8]
Computer-aided drug design (CADD), particularly in silico molecular docking, has become an indispensable tool in modern drug discovery.[9][10][11][12] This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a protein (receptor), such as the ATP-binding site of a kinase.[10][13][14] By estimating the binding affinity and analyzing the interactions between the ligand and the protein's active site, researchers can screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and guide the optimization of lead compounds.[9][11] This application note provides a detailed protocol for performing in silico docking of small molecules to the ITK kinase domain and presents a summary of reported binding data for known ITK inhibitors.
ITK Signaling Pathway
The activation of ITK is a key event downstream of the T-cell receptor. The following diagram illustrates the simplified signaling cascade involving ITK.
Caption: Simplified ITK signaling pathway downstream of TCR engagement.
In Silico Docking Workflow
The following diagram outlines the general workflow for performing in silico docking of small molecules to the ITK kinase domain.
Caption: General workflow for in silico molecular docking.
Experimental Protocol: Molecular Docking of Small Molecules to the ITK Kinase Domain
This protocol outlines the steps for performing molecular docking using commonly available software tools.
1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: A widely used open-source program for molecular docking.[13]
-
PyMOL or BIOVIA Discovery Studio Visualizer: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the ITK kinase domain.
-
PubChem or other chemical databases: For obtaining the 3D structures of small molecules (ligands).
2. Protein Preparation: a. Obtain the Protein Structure: Download the crystal structure of the ITK kinase domain from the Protein Data Bank. A suitable structure is PDB ID: 4M15.[1] b. Prepare the Protein using AutoDock Tools (ADT): i. Launch ADT. ii. Open the downloaded PDB file (e.g., 4M15.pdb). iii. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. iv. Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add). v. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). vi. Save the prepared protein in the PDBQT file format (File > Save > Write PDBQT).
3. Ligand Preparation: a. Obtain Ligand Structures: Download the 3D structures of the small molecules you wish to screen from a database like PubChem in SDF or MOL2 format. b. Prepare the Ligand using ADT: i. Open the ligand file in ADT (Ligand > Input > Open). ii. Assign Gasteiger charges (Ligand > Torsion Tree > Detect Root, then Ligand > Output > Save as PDBQT). Ensure rotatable bonds are correctly defined. iii. Save each prepared ligand in the PDBQT format.
4. Grid Box Generation: a. Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. b. Set Grid Parameters in ADT: i. Load the prepared protein PDBQT file. ii. Go to Grid > Grid Box. iii. Center the grid box on the ATP-binding site. For PDB ID 4M15, this can be centered on the location of the co-crystallized inhibitor. iv. Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligands of interest. v. Save the grid parameter file.
5. Molecular Docking Simulation: a. Run AutoDock Vina: Use the command line to run the docking simulation. The basic command is: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid_parameters.txt --out output.pdbqt --log log.txt
- --receptor: Your prepared ITK PDBQT file.
- --ligand: Your prepared ligand PDBQT file.
- --config: The grid parameter file you saved.
- --out: The output file containing the docked poses.
- --log: A log file containing the binding affinity scores. b. Batch Docking: For screening multiple ligands, this process can be automated using a simple script (e.g., a shell script) to loop through all ligand files.
6. Analysis of Results: a. Visualize Docking Poses: Open the receptor PDBQT file and the output PDBQT file in PyMOL or Discovery Studio Visualizer. b. Analyze Interactions: Examine the predicted binding poses. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the ITK active site. The ATP-binding site of ITK includes a critical cysteine residue (Cys442) that is a target for covalent inhibitors like ibrutinib.[5][15] c. Rank Compounds: Use the binding affinity scores (in kcal/mol) from the log files to rank the compounds. A more negative value indicates a stronger predicted binding affinity.
Quantitative Data from ITK Docking Studies
The following tables summarize binding affinity data from various in silico docking studies targeting the ITK kinase domain.
Table 1: Docking Scores of Phytochemicals against ITK (PDB: 4M15) [1][8]
| Compound | PubChem CID | Docking Score (kcal/mol) |
| Withanolide A | 21678885 | -9.2 |
| Amorphispironon E | 139031206 | -9.1 |
| 27-Deoxy-14-hydroxywithaferin A | 14261763 | -9.1 |
Table 2: Docking Scores of Potential Next-Generation ITK Inhibitors [16]
| Compound (PubChem CID) | Binding Affinity (kcal/mol) |
| ITK-Inhibitor-2 (IMM) | -8.0 |
| 90442621 (PFB) | -10.4 |
| 141764004 (FTP) | -9.8 |
| 149213796 (FPP) | -10.2 |
| 145983307 (MBD) | -10.7 |
Conclusion
In silico molecular docking is a powerful and cost-effective method for identifying and prioritizing potential small molecule inhibitors of the ITK kinase domain.[9][11][12] The protocol outlined in this application note provides a general framework for conducting such studies. The provided quantitative data serves as a reference for the expected range of binding affinities for potential ITK inhibitors. It is crucial to remember that in silico results are predictive and must be validated through experimental assays, such as in vitro kinase activity assays, to confirm the biological activity of the identified compounds.[17] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel and selective ITK inhibitors for the treatment of immune-related disorders and cancers.[7][8]
References
- 1. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itk tyrosine kinase substrate docking is mediated by a nonclassical SH2 domain surface of PLCgamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itk tyrosine kinase substrate docking is mediated by a nonclassical SH2 domain surface of PLCγ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Targeting of Interleukin-2-Inducible T-Cell Kinase (ITK) for Cancer and Immunological Disorders: Potential Next-Generation ITK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of ITK in Human Primary T Cells for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling.[1] ITK is predominantly expressed in T cells and natural killer (NK) cells and is integral to T-cell proliferation, differentiation, and cytokine production. Dysregulation of ITK activity has been implicated in a variety of diseases, including allergic conditions like asthma, autoimmune disorders, and T-cell malignancies. Consequently, ITK has emerged as a promising therapeutic target.
CRISPR-Cas9 technology provides a powerful tool for the targeted knockout of ITK in primary human T cells, enabling detailed investigation of its function in normal and disease contexts. This document offers comprehensive application notes and detailed protocols for the CRISPR-Cas9-mediated knockout of ITK in primary human T cells for functional analysis.
Data Presentation: Functional Consequences of ITK Knockout
The following tables summarize the expected functional outcomes of ITK knockout in human primary T cells based on current research. While much of the precise quantitative data comes from murine models or studies using ITK inhibitors, these findings provide a strong indication of the expected phenotype in human T cells following ITK knockout.
Table 1: Expected Impact of ITK Knockout on T Helper Cell Differentiation
| T Helper Cell Subset | Key Transcription Factor | Expected Effect of ITK Knockout | Phenotypic Consequence |
| Th1 | T-bet | Enhanced differentiation[2] | Increased cellular immunity |
| Th2 | GATA3 | Impaired differentiation[1] | Reduced allergic responses |
| Th17 | RORγt | Reduced differentiation[1][3] | Attenuation of autoimmunity |
| Treg | Foxp3 | Enhanced differentiation[1][3] | Increased immune suppression |
Table 2: Expected Impact of ITK Knockout on Cytokine Production
| Cytokine | Primary Producing T Cell Subset(s) | Expected Effect of ITK Knockout | Method of Quantification |
| IFN-γ | Th1, NK cells | Increased production[4] | ELISA, Flow Cytometry |
| IL-4 | Th2 | Reduced production[1] | ELISA, Flow Cytometry |
| IL-5 | Th2 | Reduced production | ELISA, Flow Cytometry |
| IL-13 | Th2 | Reduced production[4] | ELISA, Flow Cytometry |
| IL-17A | Th17 | Reduced production[3] | ELISA, Flow Cytometry |
| IL-10 | Treg | Potentially increased due to Treg enhancement | ELISA, Flow Cytometry |
Signaling Pathways and Experimental Workflow
ITK Signaling Pathway
ITK is a key component of the TCR signaling cascade. Upon TCR engagement, ITK is recruited to the cell membrane and activated, leading to the phosphorylation of phospholipase C-gamma 1 (PLCγ1). This initiates a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors like NFAT and NF-κB, which are critical for T-cell activation and differentiation.
Experimental Workflow for ITK Knockout
The general workflow for CRISPR-Cas9 mediated knockout of ITK in primary human T cells involves isolation of T cells from peripheral blood, activation, delivery of the CRISPR-Cas9 ribonucleoprotein (RNP) complex, and subsequent functional analysis.
Experimental Protocols
Protocol 1: CRISPR-Cas9 RNP Preparation for ITK Knockout
Materials:
-
Synthetic guide RNA (gRNA) targeting human ITK (e.g., 5'-GGAAGGGGCTATGTCAGAAG-3')
-
tracrRNA (if using a two-part gRNA system)
-
Recombinant S. pyogenes Cas9-NLS protein
-
Nuclease-free duplex buffer
-
Nuclease-free water and tubes
Procedure:
-
gRNA Preparation:
-
If using a two-part system, resuspend crRNA and tracrRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
-
Combine equal molar amounts of crRNA and tracrRNA.
-
Anneal by heating at 95°C for 5 minutes, then allow to cool to room temperature.
-
If using a single guide RNA (sgRNA), resuspend in nuclease-free buffer to a final concentration of 100 µM.
-
-
RNP Complex Formation:
-
For each electroporation reaction, combine the gRNA and Cas9 protein in a sterile, nuclease-free microcentrifuge tube. A molar ratio of 3:1 (gRNA:Cas9) is a good starting point.
-
Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
Protocol 2: Electroporation of Human Primary T Cells
Materials:
-
Isolated and activated primary human T cells
-
Prepared ITK RNP complex
-
Electroporation buffer (e.g., Lonza P3 Primary Cell Nucleofector™ Solution)
-
Electroporation system (e.g., Lonza 4D-Nucleofector™ or Neon™ Transfection System)
-
Pre-warmed complete T-cell culture medium
Procedure:
-
Cell Preparation:
-
Isolate primary human T cells from PBMCs using a T-cell isolation kit.
-
Activate T cells for 48-72 hours with anti-CD3/CD28 antibodies.
-
On the day of electroporation, harvest activated T cells and count them.
-
For each reaction, aliquot the required number of cells (typically 1 x 10^6 to 5 x 10^6 cells).
-
Centrifuge the cells and resuspend the pellet in the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the prepared RNP complex to the resuspended T cells and mix gently.
-
Transfer the cell/RNP mixture to the electroporation cuvette or tip.
-
Electroporate the cells using a pre-optimized program for human T cells (e.g., EH-115 on the Lonza 4D-Nucleofector™).
-
Immediately after electroporation, add pre-warmed complete T-cell culture medium to the cells and transfer to a culture plate.
-
-
Post-Electroporation Culture:
-
Culture the cells at 37°C and 5% CO2.
-
Change the medium every 2-3 days and expand the cells as needed for downstream assays.
-
Protocol 3: Validation of ITK Knockout
1. Flow Cytometry for Intracellular ITK Staining:
-
Harvest a fraction of the edited and control T cells 3-5 days post-electroporation.
-
Fix and permeabilize the cells using a commercial intracellular staining kit.
-
Stain with a fluorochrome-conjugated anti-ITK antibody and an isotype control.
-
Analyze by flow cytometry to determine the percentage of ITK-negative cells in the edited population compared to the control.
2. Western Blot:
-
Lyse a larger population of edited and control T cells to obtain protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ITK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Visualize the protein bands using a chemiluminescence detection system. A significant reduction or absence of the ITK band in the edited cells confirms knockout.
Protocol 4: Functional Assays
1. T Helper Cell Differentiation:
-
Culture ITK knockout and control T cells under polarizing conditions for Th1, Th2, Th17, and Treg differentiation.
-
Th1: IL-12 + anti-IL-4
-
Th2: IL-4 + anti-IFN-γ
-
Th17: TGF-β + IL-6
-
Treg: TGF-β + IL-2
-
-
After 5-7 days, restimulate the cells and perform intracellular staining for lineage-defining cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or transcription factors (Foxp3 for Treg).
-
Analyze the percentage of each T helper subset by flow cytometry.
2. Cytokine Secretion Analysis (ELISA):
-
Culture ITK knockout and control T cells under the desired stimulation conditions.
-
Collect the culture supernatants at different time points (e.g., 24, 48, 72 hours).
-
Quantify the concentration of secreted cytokines (e.g., IFN-γ, IL-4, IL-17A) using commercially available ELISA kits.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Knockout Efficiency | - Suboptimal gRNA design- Inefficient RNP delivery- Poor cell viability | - Test multiple gRNA sequences- Optimize electroporation parameters (voltage, pulse width)- Ensure high cell viability (>80%) before and after electroporation |
| High Cell Death | - Harsh electroporation conditions- Contamination | - Reduce the voltage or pulse duration- Use fresh, sterile reagents and culture medium |
| Inconsistent Functional Readouts | - Variability in T cell donors- Inconsistent cell activation | - Use T cells from multiple donors- Ensure consistent activation levels by checking activation markers (e.g., CD25, CD69) |
Conclusion
The CRISPR-Cas9 system offers a robust and efficient method for knocking out ITK in primary human T cells, providing a valuable platform for studying its role in T-cell biology and its potential as a therapeutic target. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement ITK knockout studies and analyze their functional consequences. Careful optimization of experimental conditions and thorough validation are crucial for obtaining reliable and reproducible results.
References
- 1. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anogen.net [anogen.net]
Troubleshooting & Optimization
Optimizing ITK inhibitor concentration for cell culture experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Interleukin-2-inducible T-cell kinase (ITK) inhibitors for cell culture experiments. Proper concentration optimization is critical for achieving reliable and reproducible results while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ITK inhibitors?
A1: ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, ITK is activated and phosphorylates downstream targets, most notably Phospholipase C gamma 1 (PLCγ1).[2][3] This phosphorylation event is critical for activating signaling cascades that lead to T-cell activation, proliferation, differentiation, and cytokine production.[2][3][4] ITK inhibitors work by blocking the kinase activity of ITK, thereby preventing the phosphorylation of its downstream targets and suppressing T-cell activation.[3][5] Some inhibitors, like ibrutinib, bind irreversibly to a cysteine residue in the ATP-binding pocket of ITK.[6][7][8]
Q2: How do I determine the optimal concentration of an ITK inhibitor for my cell line?
A2: The optimal concentration is highly dependent on the specific cell line, the inhibitor being used, and the experimental endpoint. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific assay, whether it's inhibiting cell proliferation, inducing apoptosis, or blocking cytokine release.[9] A good starting point is to test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to generate a complete dose-response curve.[9]
Q3: What is a typical starting concentration range for a new this compound in cell culture?
A3: If you are using a new this compound with no prior data on your cell line, a wide concentration range is recommended for initial experiments. Based on published data for various kinase inhibitors, a starting range of 10 nM to 10 µM is often used.[9] For potent inhibitors like BMS-509744, which has a biochemical IC50 of 19 nM, you might start at lower concentrations.[2] It is advisable to consult the literature for data on structurally similar compounds or the specific inhibitor you are using.
Q4: How should I prepare and store this compound stock solutions?
A4: Most ITK inhibitors are soluble in DMSO.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10] When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[10]
Q5: How can I confirm that my this compound is hitting its target in my cells?
A5: The most direct way to confirm target engagement is to assess the phosphorylation status of ITK and its immediate downstream target, PLCγ1, via Western blot.[2][3] A successful inhibition should result in a dose-dependent decrease in the phosphorylation of ITK (e.g., at Tyr511) and PLCγ1 (e.g., at Tyr783) upon cell stimulation (e.g., with anti-CD3/CD28 antibodies).[2][3] Total ITK and a housekeeping protein (like β-actin or GAPDH) should be used as loading controls to ensure equal protein loading.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven inhibitor distribution. 3. Edge effects in the culture plate. 4. Inhibitor precipitation. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Mix the plate gently after adding the inhibitor. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Check the inhibitor's solubility and visually inspect for precipitates.[9] |
| No observable effect of the inhibitor, even at high concentrations | 1. Inhibitor is inactive or degraded. 2. The chosen cell line is resistant or does not rely on ITK signaling. 3. Insufficient incubation time. 4. Low expression or activity of ITK in the cell line.[11] | 1. Use a fresh aliquot of the inhibitor; verify its reported potency. 2. Confirm that your cell line expresses ITK and that the pathway is active. Consider using a positive control cell line (e.g., Jurkat, MOLT-4).[3] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Verify ITK expression via Western blot or qPCR. |
| Observed phenotype does not align with known ITK function | 1. Off-target effects of the inhibitor.[12][13] 2. The inhibitor has chemical properties causing non-specific effects. | 1. Titrate the inhibitor to the lowest effective concentration. Use a structurally different inhibitor for the same target to see if the phenotype is consistent.[11] 2. Use an inactive analog of the inhibitor as a negative control to ensure the effect is target-dependent.[11] |
| Discrepancy between biochemical IC50 and cellular potency | 1. High intracellular ATP concentration competes with ATP-competitive inhibitors.[11] 2. The inhibitor is expelled by cellular efflux pumps.[11] 3. Poor cell permeability of the inhibitor. | 1. This is expected. Cellular IC50 values are often higher than biochemical IC50s. 2. Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if potency increases.[11] 3. There is no simple solution for this, but it's an important consideration when interpreting results. |
Experimental Protocols & Data
Determining the IC50 of an this compound
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce a biological response by 50%.[14] This is typically determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[14]
Typical IC50 Values for Common ITK Inhibitors
| Inhibitor | Target(s) | ITK IC50 (nM) | Cell-Based Potency (Example) |
| BMS-509744 | ITK | 19 | Reduces PLCγ1 phosphorylation in Jurkat cells.[2] |
| Ibrutinib | BTK, ITK | ~5 | Irreversibly inhibits ITK in T-cells.[7][8] |
| PRN694 | ITK, RLK | 0.3 | Potent irreversible inhibitor.[6] |
| CTA056 | ITK | ~100 | Prevents ITK phosphorylation in T-cell lines.[3] |
Note: IC50 values can vary depending on the assay conditions. The provided values are for reference.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.[15]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in complete medium. Remove the old medium and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).[16]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[16]
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound for a specified time. Include positive and negative controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for ITK Phosphorylation
This protocol verifies target engagement by measuring the phosphorylation of ITK.
Materials:
-
Cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ITK, anti-total ITK, anti-loading control)[3]
-
HRP-conjugated secondary antibody[3]
-
PVDF membrane
-
ECL detection reagent[3]
Procedure:
-
Cell Treatment & Stimulation: Pre-treat cells with the this compound for the desired time (e.g., 2-4 hours). To induce robust ITK phosphorylation, stimulate the cells with an activating agent like anti-CD3/CD28 antibodies for the final 15-30 minutes of incubation.[3]
-
Cell Lysis: Harvest and wash the cells, then lyse them in ice-cold lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Detection: Detect the signal using an ECL reagent and an imaging system.[18]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total ITK and a loading control (e.g., β-actin) to normalize the data.[18]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified ITK signaling pathway upon T-cell activation.
Caption: Troubleshooting decision tree for lack of inhibitor effect.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. benchchem.com [benchchem.com]
Troubleshooting off-target effects of ITK inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Interleukin-2 inducible T-cell kinase (ITK) inhibitors. It addresses common issues related to off-target effects encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential off-target effects of your ITK inhibitor.
Question 1: My cells are showing an unexpected phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of ITK. Could this be an off-target effect?
Answer: Yes, an unexpected cellular phenotype is a strong indicator of potential off-target activity. Kinase inhibitors often target the highly conserved ATP-binding pocket, which can lead to interactions with unintended kinases and subsequent unforeseen biological consequences.[1]
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that your inhibitor is engaging ITK in your cellular model at the concentrations used. A common method is to perform a Western blot to assess the phosphorylation status of a direct downstream target of ITK, such as Phospholipase C gamma 1 (PLCγ1). A reduction in phospho-PLCγ1 would indicate on-target activity.[2]
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that also targets ITK.[3] If you observe the same phenotype, it is more likely to be a genuine on-target effect. If the phenotype is different, it strongly suggests the initial result was due to an off-target interaction.
-
Perform a Rescue Experiment: Transfect cells with a mutated version of ITK that is resistant to your inhibitor.[3][4] If the inhibitor-induced phenotype is reversed or prevented in these cells, it confirms an on-target mechanism. If the phenotype persists, it is likely caused by an off-target effect.[3]
-
Test in a Target-Negative Cell Line: If possible, use a cell line that does not express ITK. If you still observe the phenotype after treatment, the effect is unequivocally off-target.[5]
Question 2: I'm observing high levels of cytotoxicity at concentrations where the inhibitor should be selective for ITK. What is the likely cause?
Answer: This issue often arises when the inhibitor affects an off-target protein that is essential for cell survival.[3] Even highly selective inhibitors can have off-target liabilities that lead to toxicity.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Conduct a precise dose-response curve to determine the minimal effective concentration for on-target activity versus the concentration that induces cytotoxicity.[6] This helps to define a potential therapeutic window.
-
Conduct a Kinome-Wide Selectivity Screen: Screen the inhibitor against a broad panel of kinases (kinome profiling) to identify potential off-target kinases that could be responsible for the cytotoxicity.[6][7] Pay close attention to kinases known to be involved in cell survival pathways.
-
Compare with Other Inhibitors: Test other ITK inhibitors with different chemical scaffolds.[6] If cytotoxicity persists across different inhibitors, it may indicate that the toxicity is an on-target effect of ITK inhibition in your specific cell model.
Question 3: The IC50 value from my biochemical assay is much lower than the effective concentration in my cell-based assays. Why is there a discrepancy?
Answer: Discrepancies between biochemical and cellular assay results are common.[7] This can be attributed to several factors present in a cellular environment that are absent in a purified, in vitro system.
Troubleshooting Steps:
-
Assess Cell Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Consider Efflux Pumps: Your cell line may express efflux pumps, such as P-glycoprotein, that actively remove the inhibitor from the cell, reducing its effective intracellular concentration.[7] This can be tested by co-incubating the cells with a known efflux pump inhibitor.[7]
-
Account for High Intracellular ATP: Biochemical assays are often performed at ATP concentrations near the Km of the kinase.[8][9] However, intracellular ATP levels are much higher (1-5 mM).[9] This high concentration of ATP can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency (higher IC50) in cellular assays.[7]
-
Confirm Target Expression and Activity: Verify that the target kinase, ITK, is expressed and active in your chosen cell line using methods like Western blotting or qPCR.[7] Low target expression will naturally lead to a weaker cellular response.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with ITK inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[3] For kinase inhibitors, this often involves binding to other kinases due to structural similarities in the ATP-binding site.[10] These off-target interactions are a concern because they can lead to cellular toxicity, misinterpretation of experimental results, and adverse side effects in a clinical setting.[3][11] For example, the well-known BTK/ITK inhibitor ibrutinib (B1684441) has known off-target effects on kinases like EGFR and CSK, which are linked to some of its side effects.[12][13][14]
Q2: How can I determine the kinase selectivity profile of my this compound?
A2: The most comprehensive method is to screen your compound against a large panel of purified kinases in a competitive binding or enzymatic activity assay.[15] Many commercial services offer kinase profiling against hundreds of human kinases.[15] These screens provide IC50 or Ki values that quantify the inhibitor's potency against each kinase, allowing you to assess its selectivity. Additionally, chemoproteomic approaches in cell lysates can provide a more physiologically relevant assessment of target engagement.
Q3: How should I interpret IC50 values from a kinase profiling panel to assess selectivity?
A3: The IC50 (half-maximal inhibitory concentration) is a measure of inhibitor potency; a lower value means higher potency. To assess selectivity, compare the IC50 for your primary target (ITK) to the IC50 values for other kinases. A large difference, typically a ratio of >100-fold, suggests good selectivity. If your inhibitor inhibits other kinases with potencies similar to ITK, off-target effects in cellular experiments are highly likely.[10]
Q4: Can off-target effects of an this compound be beneficial?
A4: While often considered undesirable, off-target effects can sometimes contribute to therapeutic efficacy through a concept known as polypharmacology. For instance, dual inhibition of both BTK and ITK by compounds like ibrutinib may be beneficial in certain immunological disorders or malignancies.[16] However, it is critical to identify and characterize all significant off-target interactions to fully understand the compound's mechanism of action and potential liabilities.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 in nM) of representative ITK inhibitors against ITK and selected off-target kinases. This data is illustrative and values can vary based on assay conditions.
| Inhibitor | ITK (nM) | BTK (nM) | RLK (nM) | EGFR (nM) | CSK (nM) |
| Ibrutinib | 10 | 0.5 | 17 | >1000 | 25 |
| PRN694 | 0.6 | 12 | 0.5 | >1000 | >1000 |
| Selective Compound (Hypothetical) | 1 | >1000 | >1000 | >1000 | >1000 |
Data compiled from publicly available sources and literature. Ibrutinib data illustrates a dual BTK/ITK inhibitor profile with additional off-targets.[13][16][17] PRN694 shows high selectivity for ITK/RLK within the Tec kinase family.[17] A hypothetical selective compound is shown for comparison.
Key Experimental Protocols
Protocol 1: Kinome Profiling via Competitive Binding Assay
This protocol provides a general workflow for assessing the binding affinity of an inhibitor across a wide panel of kinases.
Objective: To determine the selectivity of an this compound by screening it against a large panel of kinases.[6]
Methodology:
-
Immobilize Kinases: A panel of purified, recombinant human kinases is immobilized onto a solid support (e.g., beads or multi-well plates).[10]
-
Compound Preparation: Prepare serial dilutions of the test this compound in an appropriate assay buffer. A typical starting concentration is 1-10 µM.[6]
-
Competition Reaction: A known, tagged tracer ligand that binds broadly to kinase active sites is added to the immobilized kinases along with the test inhibitor.[10] The inhibitor will compete with the tracer for binding.
-
Incubation: The reaction is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound inhibitor and tracer are washed away to reduce background signal.[10]
-
Detection: The amount of bound tracer is quantified. The detection method depends on the tag used (e.g., fluorescence or luminescence).[10]
-
Data Analysis: The signal from the bound tracer is inversely proportional to the binding affinity of the test inhibitor. IC50 values are calculated by fitting the data to a dose-response curve.[10] The results are used to generate a selectivity profile.
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol assesses the functional inhibition of ITK in a cellular context by measuring the phosphorylation of its downstream target, PLCγ1.
Objective: To confirm on-target engagement of an this compound in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture T-cells (e.g., Jurkat) to an appropriate density. Starve the cells if necessary to reduce basal signaling. Treat the cells with various concentrations of the this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the T-cell receptor (TCR) pathway to activate ITK. This is typically done using anti-CD3/CD28 antibodies for 5-10 minutes.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the media, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-PLCγ1 (pY783) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total PLCγ1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and expression.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-PLCγ1 to total PLCγ1 indicates on-target inhibition of ITK.
Visualizations
Caption: Simplified ITK signaling pathway downstream of T-Cell Receptor (TCR) activation.[2][18]
Caption: Experimental workflow for the identification and validation of off-target effects.[10]
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. books.rsc.org [books.rsc.org]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BTK/ITK dual inhibitors: Modulating immunopathology and lymphopenia for COVID-19 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ITK Inhibitors in T-Cell Malignancies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Interleukin-2-inducible T-cell Kinase (ITK) inhibitors in the context of T-cell malignancies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ITK inhibitor, which was previously effective, is no longer reducing the viability of my T-cell lymphoma cell line. What are the potential causes?
A: This suggests the development of acquired resistance. The most probable causes in T-cell malignancies are not on-target mutations in ITK, which are rare, but rather the activation of bypass signaling pathways. A primary candidate is the PI3K/AKT/mTOR pathway, which can provide alternative survival signals to the cancer cells, rendering ITK inhibition ineffective.[1][2][3] To investigate this, you can perform a western blot to check for increased phosphorylation of AKT and downstream targets like S6 ribosomal protein.
Q2: I am not observing the expected decrease in downstream ITK signaling (e.g., PLCγ1 phosphorylation) after treating my cells with an this compound. What could be wrong?
A: There are several possibilities to troubleshoot:
-
Inhibitor Potency and Dose: Ensure you are using the correct concentration of the inhibitor. Refer to the IC50 values for your specific inhibitor and cell line (see Table 1). It's advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
Cell Line Health: Confirm that your cells are healthy and not under stress from other factors, which could affect signaling pathways.
-
Experimental Protocol: Review your western blot protocol. Inefficient protein extraction, transfer, or incorrect antibody dilutions can lead to a lack of signal. Ensure that your lysis buffer contains phosphatase inhibitors to preserve phosphorylation states.
-
Stimulation Conditions: If you are assessing ITK's role in T-cell receptor (TCR) signaling, ensure your stimulation protocol (e.g., with anti-CD3/CD28 antibodies) is effective at inducing ITK phosphorylation in your control cells.
Q3: How can I generate an this compound-resistant T-cell lymphoma cell line for my studies?
A: A common method for generating acquired resistance in vitro is through chronic exposure to the inhibitor.[3][4] This can be achieved by culturing the T-cell lymphoma cells in the presence of the this compound at a low concentration (e.g., starting at the IC20) and gradually increasing the concentration over several weeks to months as the cells adapt and become resistant. The resistant population can then be isolated and characterized.
Q4: My data suggests that the PI3K/AKT pathway is activated in my resistant cell line. How can I overcome this resistance?
A: A logical next step is to test a combination therapy. You can treat your resistant cells with both the this compound and a PI3K or AKT inhibitor.[1][2][3] This dual-targeting approach can block both the primary target and the bypass pathway, potentially restoring sensitivity and inducing apoptosis in the resistant cells.
Q5: Are there specific mutations in ITK I should be sequencing for in my resistant T-cell lines?
A: While on-target mutations are a common resistance mechanism for many tyrosine kinase inhibitors, they appear to be rare for ibrutinib (B1684441) (which also targets ITK) in T-cell lymphomas.[2] Resistance in this context is more commonly associated with the activation of alternative signaling pathways.[2][5] Therefore, while sequencing ITK is an option, it may be more fruitful to first investigate bypass pathways like PI3K/AKT through phosphoprotein analysis (e.g., by western blot or phospho-flow cytometry).
Data Presentation
Table 1: Biochemical Potency of Selected ITK Inhibitors
| Inhibitor | Target(s) | IC50 vs. ITK (nM) | Notes |
| BMS-509744 | ITK | 19[6][7][8][9] | Potent and highly selective for ITK over other Tec family kinases.[9] |
| Ibrutinib | BTK, ITK | 1-10[8][9] | Dual BTK/ITK inhibitor; less selective for ITK compared to BTK.[8][9] |
| CPI-818 | ITK | 2.3[10] | A potent and specific this compound.[10] |
| CPI-893 | ITK, RLK | 0.36 (ITK), 0.4 (RLK)[10] | A dual inhibitor of ITK and RLK.[10] |
| PF-06465469 | ITK | 2[11] | A potent this compound.[11] |
| ONO-7790500 | ITK | <4[11] | A potent this compound.[11] |
Table 2: Mechanisms of Resistance to ITK Inhibitors in T-Cell Malignancies
| Mechanism | Description | Key Molecules to Investigate |
| Bypass Pathway Activation | Upregulation of parallel signaling pathways that promote cell survival and proliferation, circumventing the need for ITK signaling. The most prominent is the PI3K/AKT/mTOR pathway.[1][2][3][5] | p-AKT, p-mTOR, p-S6K |
| On-Target Mutations (Rare in TCL) | Mutations in the ITK gene that prevent inhibitor binding. While common for BTK inhibitors in B-cell malignancies (e.g., C481S), this is less frequently observed in T-cell lymphomas.[2][12] | ITK gene sequencing |
Experimental Protocols
Western Blot for ITK Signaling Analysis
This protocol is designed to assess the phosphorylation status of ITK and its downstream targets, such as PLCγ1.
-
Cell Culture and Treatment:
-
Culture T-cell lymphoma cell lines (e.g., Jurkat, MOLT-4) in appropriate media.
-
Pre-treat cells with the desired concentrations of the this compound or vehicle (DMSO) for 1-2 hours.
-
For TCR stimulation, add anti-CD3/CD28 antibodies for 5-15 minutes.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ITK, anti-total-ITK, anti-p-PLCγ1, anti-total-PLCγ1, anti-p-AKT, anti-total-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Cell Viability Assay (MTS/MTT)
This assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Seed T-cell lymphoma cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the this compound(s) and/or in combination with other inhibitors (e.g., a PI3K inhibitor). Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curves to determine the IC50 values.
-
Flow Cytometry for T-Cell Characterization
This protocol provides a basic framework for analyzing T-cell populations.
-
Cell Preparation:
-
Harvest cells and wash with PBS containing 2% FBS.
-
Adjust the cell concentration to 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS/FBS.
-
-
Intracellular Staining (Optional, for p-AKT):
-
Fix and permeabilize the cells using a commercially available kit.
-
Incubate with an antibody against an intracellular target (e.g., p-AKT).
-
Wash the cells as per the kit instructions.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in an appropriate buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software to identify and quantify different cell populations and their protein expression levels.
-
Visualizations
References
- 1. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. corvuspharma.com [corvuspharma.com]
- 11. researchgate.net [researchgate.net]
- 12. BTK gatekeeper residue variation combined with cysteine 481 substitution causes super-resistance to irreversible inhibitors acalabrutinib, ibrutinib and zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of ITK Inhibitors for Cancer Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the advancement of Interleukin-2-inducible T-cell kinase (ITK) inhibitors for cancer therapy. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ITK, and why is it a target for cancer therapy?
A1: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2][3] In T-cells, ITK is a key mediator of the signaling cascade that leads to T-cell activation, proliferation, and differentiation.[1][4] Certain cancers, particularly T-cell lymphomas, can exploit the ITK signaling pathway to promote their growth and evade the immune system.[5] Therefore, inhibiting ITK can disrupt these cancer-driving signals, making it a promising target for therapeutic intervention.[5]
Q2: Why is the selectivity of an ITK inhibitor important?
A2: Kinase inhibitors often face challenges with selectivity because the ATP-binding site, which they typically target, is highly conserved across the human kinome.[6][7] Poor selectivity can lead to off-target effects, where the inhibitor interacts with other kinases besides ITK.[8][9] These off-target interactions can result in toxicity, unexpected phenotypes, or reduced therapeutic efficacy.[9][10] High selectivity ensures that the therapeutic effect is primarily due to the inhibition of ITK, minimizing the risk of adverse effects.[11]
Q3: What are the main types of ITK inhibitors being developed?
A3: ITK inhibitors can be broadly categorized into two main types:
-
Covalent Inhibitors: These inhibitors form a permanent, covalent bond with a specific amino acid residue (often a cysteine) within the target kinase.[12][13] This can lead to high potency and prolonged inhibition.
-
Non-covalent (Reversible) Inhibitors: These inhibitors bind to the target kinase through non-covalent interactions and can associate and dissociate from the target.[12][14]
Each type has distinct advantages and disadvantages concerning selectivity, potency, and potential for resistance.
Q4: How does inhibiting ITK enhance anti-tumor immunity?
A4: Selective ITK inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity. Specifically, it has been shown to skew T-helper cell differentiation towards a Th1 phenotype, which is crucial for anti-tumor responses, while suppressing Th2 and Th17 responses.[15][16][17] This shift can lead to increased infiltration of cytotoxic CD8+ T-cells into the tumor and a reduction in T-cell exhaustion, thereby bolstering the body's ability to fight the cancer.[15][16]
Troubleshooting Guides
Biochemical Assays
Q5: My this compound shows high potency in a biochemical assay but low activity in cell-based assays. What could be the issue?
A5: This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux by Cellular Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Cellular ATP Concentration: The concentration of ATP within cells is much higher than that used in most biochemical assays.[6] This can lead to increased competition for ATP-competitive inhibitors, reducing their apparent potency.
-
Compound Instability or Metabolism: The inhibitor may be rapidly metabolized or degraded within the cellular environment.
-
Off-Target Effects in Cells: The inhibitor might be engaging with other cellular components that are not present in the purified biochemical assay.
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct a cell permeability assay (e.g., PAMPA) to determine if the compound can cross the cell membrane.
-
Evaluate Efflux: Use cell lines with and without efflux pump overexpression or co-administer a known efflux pump inhibitor to see if cellular potency increases.
-
Vary ATP Concentration in Biochemical Assays: Perform the biochemical assay with ATP concentrations that mimic physiological levels to get a more accurate measure of potency.
-
Assess Compound Stability: Evaluate the stability of your compound in cell culture media and cell lysates.
-
Conduct Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the inhibitor is binding to ITK within the cell.
Kinase Selectivity Profiling
Q6: I've performed a kinome-wide selectivity screen, and my this compound hits several other kinases. How do I interpret these results and what are the next steps?
A6: Identifying off-target hits is a critical step in inhibitor characterization. Here's how to proceed:
-
Quantify the Potency of Off-Target Hits: For any significant off-target kinases identified in the initial screen, perform follow-up dose-response assays to determine their IC50 values. This will quantify the potency of your inhibitor against these off-targets.
-
Calculate a Selectivity Score: Compare the IC50 value for ITK to the IC50 values of the off-target kinases to determine the selectivity ratio. A higher ratio indicates better selectivity.
-
Assess the Biological Relevance of Off-Targets: Research the function of the identified off-target kinases. Are they implicated in pathways that could lead to toxicity or confound your experimental results?
-
Use Orthogonal Approaches: Confirm the off-target effects in cell-based assays by examining the phosphorylation of downstream substrates of the identified off-target kinases.
Next Steps to Improve Selectivity:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify chemical modifications that reduce binding to off-target kinases while maintaining or improving ITK potency.
-
Structure-Based Design: If a crystal structure of your inhibitor bound to ITK or an off-target kinase is available, use this information to guide the design of more selective compounds.
-
Explore Different Scaffolds: Consider exploring entirely new chemical scaffolds that may offer a different selectivity profile.
Cell-Based Assays
Q7: I am not observing the expected decrease in T-cell proliferation after treating with my this compound. What should I check?
A7: Several factors can influence the outcome of a T-cell proliferation assay:
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration of the inhibitor that is sufficient to inhibit ITK in your specific cell type. The effective concentration can vary between cell lines.
-
Inadequate T-cell Stimulation: The level of T-cell activation can impact the sensitivity to ITK inhibition. Ensure your stimulation conditions (e.g., anti-CD3/CD28 concentration) are optimal and consistent.
-
Cell Viability Issues: High concentrations of the inhibitor may be causing cytotoxicity, which can confound proliferation measurements. Perform a cell viability assay in parallel.
-
Timing of Treatment: The timing of inhibitor addition relative to T-cell stimulation can be critical. Pre-incubation with the inhibitor before stimulation is often necessary.
-
Redundancy with other Kinases: In some T-cell subsets, other Tec family kinases like RLK might compensate for ITK inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of your inhibitor for T-cell proliferation to identify the optimal concentration range.
-
Optimize Stimulation Conditions: Titrate the concentration of your stimulating antibodies to find a condition that is sensitive to ITK inhibition.
-
Assess Cytotoxicity: Use a viability dye (e.g., propidium (B1200493) iodide or a live/dead stain) in your proliferation assay to exclude dead cells from the analysis.
-
Vary Pre-incubation Time: Test different pre-incubation times with the inhibitor (e.g., 30 minutes, 1 hour, 2 hours) before adding the stimulating agents.
-
Consider the T-cell Subset: Be aware of the expression levels of ITK and other Tec family kinases in the T-cell population you are studying.
Quantitative Data Summary
The following tables summarize key quantitative data for representative ITK inhibitors to facilitate comparison.
Table 1: Biochemical Potency and Selectivity of Selected ITK Inhibitors
| Inhibitor | Type | ITK IC50 (nM) | RLK IC50 (nM) | BTK IC50 (nM) | Selectivity (RLK/ITK) | Selectivity (BTK/ITK) |
| CPI-818 (Soquelitinib) | Covalent | 2.3 | 260 | >10,000 | ~113 | >4300 |
| Ibrutinib | Covalent | ~5 | ~20 | 0.5 | ~4 | ~0.1 |
| BMS-509744 | Non-covalent | 19 | >10,000 | >10,000 | >526 | >526 |
| PRN694 | Covalent | 1.4 | 1.4 | >1000 | 1 | >714 |
Data compiled from publicly available sources. Values can vary based on assay conditions.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of an this compound using a commercial kinase profiling service.
1. Compound Preparation:
- Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
- Serially dilute the compound to the desired concentrations for screening.
2. Initial Single-Dose Screening:
- Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (typically 1 µM).
- The results are usually reported as percent inhibition relative to a control.
3. Data Analysis of Initial Screen:
- Identify any kinases that are significantly inhibited (e.g., >50% inhibition). These are your potential off-target hits.
4. Dose-Response (IC50) Determination:
- For ITK and any identified off-target kinases, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
- This involves a multi-point titration of the inhibitor.
5. Selectivity Analysis:
- Compare the IC50 values for ITK and the identified off-target kinases to calculate the selectivity profile of the compound.
Protocol 2: Cellular ITK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of an inhibitor to block ITK phosphorylation in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable T-cell line (e.g., Jurkat) or primary T-cells.
- Pre-incubate the cells with various concentrations of the this compound or vehicle control (DMSO) for 1-2 hours.
2. Cell Stimulation:
- Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and ITK phosphorylation.
3. Cell Lysis:
- Pellet the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
5. SDS-PAGE and Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and then probe with a primary antibody specific for phosphorylated ITK (p-ITK).
- Also, probe a separate blot or strip and re-probe the same blot with an antibody for total ITK as a loading control.
6. Detection and Analysis:
- Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
- Quantify the band intensities and normalize the p-ITK signal to the total ITK signal to determine the extent of inhibition.
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of an this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).
1. Cell Labeling:
- Isolate primary T-cells and label them with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
2. Cell Culture and Treatment:
- Plate the CFSE-labeled T-cells in a culture plate.
- Pre-treat the cells with a range of concentrations of the this compound or vehicle control for 1-2 hours.
3. T-Cell Stimulation:
- Stimulate the T-cells with anti-CD3/CD28 antibodies to induce proliferation.
4. Incubation:
- Culture the cells for 3-5 days to allow for multiple rounds of cell division.
5. Flow Cytometry Analysis:
- Harvest the cells and analyze them by flow cytometry.
- Gate on the live T-cell population and measure the CFSE fluorescence.
- The proliferation of the T-cells can be determined by the progressive decrease in CFSE intensity. Analyze the data to determine the percentage of divided cells and the proliferation index.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing Paradoxical Pathway Activation by Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address the phenomenon of paradoxical pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical pathway activation by a kinase inhibitor?
A1: Paradoxical pathway activation is a counterintuitive phenomenon where a kinase inhibitor, intended to block a specific signaling pathway, instead causes its activation. This is most commonly observed in cells with wild-type (WT) kinases that are dependent on upstream signals for activation. For example, some RAF inhibitors can paradoxically activate the MAPK/ERK pathway in cells with wild-type BRAF and activating RAS mutations.[1][2][3]
Q2: What is the primary mechanism behind paradoxical activation of RAF inhibitors?
A2: The primary mechanism involves the dimerization of RAF kinases (e.g., BRAF-CRAF or CRAF-CRAF). In cells with upstream activation (like a RAS mutation), RAF kinases signal as dimers. First-generation RAF inhibitors, such as vemurafenib (B611658) and dabrafenib, can bind to one RAF protomer within the dimer. This binding induces a conformational change that allosterically transactivates the unbound partner, leading to increased downstream signaling to MEK and ERK.[4][5]
Q3: In which experimental systems is paradoxical activation most likely to occur?
A3: Paradoxical activation is most likely to be observed in cellular contexts with:
-
Wild-type target kinase: The inhibitor's target kinase is not constitutively active on its own.
-
Upstream pathway activation: There is a strong signal upstream of the target kinase, often from a mutated oncogene like RAS.
-
Dimerization-dependent signaling: The kinase of interest signals as a dimer.
Q4: Are there kinase inhibitors that do not cause paradoxical activation?
A4: Yes, next-generation inhibitors, often called "paradox breakers," have been developed to avoid this effect. These inhibitors are designed to disrupt RAF dimer formation or to bind in a way that does not cause transactivation of the unbound protomer.[6] Pan-RAF inhibitors that bind to both protomers in a dimer can also prevent paradoxical activation.
Q5: Can kinases other than RAF be paradoxically activated?
A5: Yes, paradoxical activation has been observed with inhibitors of other kinases, such as Src family kinases and EGFR. The underlying mechanisms can vary but often involve inhibitor-induced conformational changes that promote dimerization or interaction with downstream signaling partners.[6][7] For instance, some Src inhibitors can induce a conformational change in c-Src, leading to its association with focal adhesion kinase (FAK) and subsequent downstream signaling.[7] Similarly, certain EGFR inhibitors have been shown to induce receptor dimerization, which can, under specific circumstances, lead to paradoxical signaling.[4][6]
Troubleshooting Guides
Issue 1: Increased pERK levels observed after treatment with a RAF inhibitor in a BRAF wild-type cell line.
-
Possible Cause: This is the expected outcome of paradoxical ERK activation, especially if the cell line has an activating RAS mutation.
-
Troubleshooting Steps:
-
Confirm Genotype: Double-check the BRAF and RAS mutation status of your cell line.
-
Dose-Response Experiment: Perform a dose-response with the inhibitor. Paradoxical activation often follows a bell-shaped curve, with activation at lower concentrations and inhibition at very high concentrations.[8]
-
Use Controls: Include a known paradox-inducing inhibitor (e.g., vemurafenib) as a positive control and a MEK inhibitor (e.g., trametinib) as a negative control to validate your assay.[9]
-
Consider a "Paradox Breaker": If your goal is to inhibit the pathway in this cell line, consider using a next-generation "paradox breaker" RAF inhibitor.[6]
-
Issue 2: Inconsistent or variable levels of paradoxical activation between experiments.
-
Possible Cause: Variability in cell culture conditions or inhibitor stability can affect the magnitude of paradoxical activation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell density, passage number, and serum conditions. Serum starvation prior to treatment can help synchronize cells and provide a more consistent baseline.
-
Prepare Fresh Inhibitor: Aliquot and store the inhibitor according to the manufacturer's instructions. Prepare fresh dilutions for each experiment to avoid degradation.
-
Optimize Incubation Time: Paradoxical activation can be a transient effect. Perform a time-course experiment to determine the optimal incubation time for observing the peak effect.[8]
-
Issue 3: No paradoxical activation is observed in a cell line where it is expected.
-
Possible Cause: The specific genetic context of your cell line, low levels of upstream signaling, or issues with the experimental setup may prevent paradoxical activation.
-
Troubleshooting Steps:
-
Verify Upstream Activation: Confirm that the upstream pathway (e.g., RAS) is active in your cell line.
-
Check Inhibitor Concentration: Ensure you are using a concentration range where paradoxical activation is known to occur. Very high concentrations may be inhibitory.
-
Orthogonal Detection Method: If using Western blotting, confirm your results with a more quantitative method like a cell-based ELISA for pERK.[8]
-
Positive Control Cell Line: Use a cell line known to exhibit robust paradoxical activation (e.g., HCT116 with vemurafenib) to validate your experimental system.[8]
-
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50) of RAF Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Dabrafenib | BRAFV600E | Cell-free | 0.7 | [10] |
| Wild-type BRAF | Cell-free | 5.0 | [10] | |
| c-Raf | Cell-free | 6.3 | [10] | |
| A375 cells (BRAFV600E) | Cell Proliferation | <1 - 100 | [10] | |
| Vemurafenib | BRAFV600E | Cell-free | 13 - 31 | [10] |
| Wild-type BRAF | Cell-free | 100 - 160 | [10] | |
| c-Raf | Cell-free | 6.7 - 48 | [10] | |
| A375 cells (BRAFV600E) | Cell Viability | ~248.3 | [10] | |
| Encorafenib | BRAF V600E | Biochemical | 0.35 | [11] |
| Wild-Type BRAF | Biochemical | 6 | [11] | |
| C-RAF | Biochemical | >10,000 | [11] | |
| A375 Cell Line | Cellular Antiproliferative | ~4 | [11] |
Table 2: Expected Quantitative Outcomes of pERK Modulation by RAF Inhibitors
| Cell Line Example | Driver Mutation | Treatment | Concentration (µM) | Relative pERK/Total ERK Level (% of Control) | Effect |
| A375 Melanoma | BRAF V600E | Vemurafenib | 1.0 | ~15% | Inhibition |
| PLX7904 (Paradox Breaker) | 1.0 | ~10% | Inhibition | ||
| SK-MEL-2 Melanoma | NRAS Mutant | Vemurafenib | 1.0 | ~250% | Paradoxical Activation |
| PLX7904 (Paradox Breaker) | 1.0 | ~90% | Minimal Effect/Slight Inhibition |
Data is illustrative and based on published effects. Actual results may vary.
Experimental Protocols
Protocol 1: Western Blot Analysis of pERK and Total ERK
This protocol details the steps to measure the phosphorylation status of ERK1/2, a key downstream readout of paradoxical activation.
-
Cell Culture and Treatment: a. Plate cells (e.g., A375 for inhibition control, HCT116 for paradoxical activation) in 6-well plates to achieve 70-80% confluency at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of the kinase inhibitor or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 1-2 hours for signaling endpoints).
-
Cell Lysis: a. Wash cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay. b. Normalize the protein concentrations of all samples with lysis buffer.
-
SDS-PAGE and Western Blotting: a. Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate. j. Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the pERK signal to the total ERK signal for each sample. c. Further normalize to the loading control to correct for any loading inaccuracies.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect RAF Dimers
This protocol is for assessing the dimerization of RAF proteins, a key mechanism in paradoxical activation.
-
Cell Lysis: a. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes. c. Centrifuge to pellet debris and collect the supernatant.
-
Pre-clearing: a. Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. b. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add the primary antibody against one of the RAF isoforms (e.g., anti-BRAF) to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
Elution and Analysis: a. Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes. b. Pellet the beads and load the supernatant onto an SDS-PAGE gel. c. Perform Western blotting as described in Protocol 1, probing with an antibody against the other RAF isoform (e.g., anti-CRAF) to detect the co-immunoprecipitated protein.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the kinase inhibitor on cell proliferation and viability.
-
Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. b. Allow cells to adhere overnight.
-
Treatment: a. Treat cells with a serial dilution of the kinase inhibitor. Include a vehicle-only control.
-
Incubation: a. Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Measurement: a. Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's protocol. b. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: a. Normalize the signal of treated wells to the vehicle control wells to determine the percentage of viability. b. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 or GI50 value.
Visualizations
Caption: Mechanism of paradoxical activation of the MAPK pathway by a RAF inhibitor.
Caption: Experimental workflow for Western blot analysis of pERK levels.
Caption: Troubleshooting decision tree for unexpected pERK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different EGF-induced receptor dimer conformations for signaling and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting Epidermal Growth Factor Receptor Dimerization and Signaling Through Targeted Delivery of a Juxtamembrane Domain Peptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Strategies to Minimize ITK Inhibitor Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize cytotoxicity when using Interleukin-2-inducible T-cell Kinase (ITK) inhibitors in primary cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ITK inhibitors and primary cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of primary cell death observed even at low inhibitor concentrations. | - Off-target effects of the inhibitor.- The specific primary cell type is highly sensitive to the inhibition of ITK or related kinases.- Suboptimal cell culture conditions. | 1. Optimize Inhibitor Concentration: Conduct a dose-response curve to identify the minimal effective concentration that achieves the desired on-target effect with the least cytotoxicity.[1] 2. Assess Off-Target Effects: Use a structurally distinct inhibitor for ITK to confirm if the observed cytotoxicity is a class effect or specific to the compound.[1] Consider performing a kinome scan to identify potential off-target kinases.[1] 3. Refine Cell Culture Technique: Ensure optimal primary cell health by using appropriate media, handling cells gently, and avoiding over-confluence.[2][3] |
| Inconsistent results and poor reproducibility between experiments. | - Degradation or precipitation of the ITK inhibitor.- Variability in primary cell health or passage number.- Inconsistent experimental protocols. | 1. Proper Inhibitor Handling: Prepare fresh stock solutions in a suitable solvent like DMSO, aliquot, and store at -80°C to prevent freeze-thaw cycles.[1] 2. Standardize Cell Culture: Use primary cells from the same donor and passage number where possible. Monitor cell viability and morphology closely before starting experiments.[1] 3. Maintain Consistent Protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.[1] |
| Observed phenotype does not align with known ITK signaling pathways. | - The phenotype is a result of off-target inhibition.- The inhibitor may have effects on non-kinase proteins. | 1. Validate On-Target Effect: Perform a rescue experiment by introducing an inhibitor-resistant mutant of ITK to see if the phenotype is reversed.[1] 2. Investigate Broader Cellular Effects: Utilize techniques like phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.[1] 3. Consult Literature for Known Off-Targets: Review published data for your specific inhibitor to understand its known off-target profile.[4] |
| Difficulty in establishing and maintaining healthy primary T-cell cultures. | - Lack of appropriate growth factors or stimulation.- Contamination of the cell culture. | 1. Use Appropriate Media and Supplements: Culture primary T-cells in media supplemented with necessary cytokines like IL-2 to maintain viability and function. 2. Ensure Aseptic Technique: Handle primary cells in a sterile environment and regularly test for mycoplasma contamination to ensure the health of the culture.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound cytotoxicity in primary cells?
A1: Cytotoxicity from ITK inhibitors in primary cells can stem from two main sources:
-
On-target toxicity: ITK is crucial for the signaling pathways that govern the activation, proliferation, and survival of T-cells and NK cells.[6] Inhibition of ITK can disrupt these essential processes, leading to apoptosis or cell cycle arrest, particularly in malignant T-cells which may be dependent on this pathway.[7][8]
-
Off-target toxicity: Many kinase inhibitors can bind to kinases other than their intended target due to the conserved nature of the ATP-binding pocket across the kinome.[9] This can lead to the inhibition of other essential cellular pathways, resulting in unintended cytotoxicity.[10]
Q2: How can I determine the optimal, non-toxic concentration of my this compound?
A2: The best approach is to perform a comprehensive dose-response experiment. Start with a broad range of concentrations, guided by the inhibitor's known IC50 value if available.[11] A good starting point is often 5 to 10 times higher than the biochemical IC50 to observe a full range of effects.[11] Assess both the desired on-target effect (e.g., inhibition of cytokine production) and cell viability (e.g., using an MTT or live/dead staining assay) at each concentration. The optimal concentration will be the lowest dose that produces the desired biological effect with minimal impact on cell viability.
Q3: Are there specific types of ITK inhibitors that are less cytotoxic?
A3: The cytotoxicity of an this compound is highly dependent on its selectivity profile.
-
Covalent inhibitors that bind to a specific, non-conserved cysteine residue (Cys442 in ITK) can offer high selectivity and potency, potentially reducing off-target effects.[6][12]
-
Highly selective inhibitors , developed through structure-based drug design, that exploit unique features of the ITK active site can also minimize off-target binding and associated cytotoxicity.[9]
Q4: What are some best practices for handling primary cells to minimize stress and improve their resilience to inhibitor treatment?
A4: Primary cells are more sensitive than cell lines and require careful handling.[2]
-
Thawing: Thaw cells rapidly in a 37°C water bath and gently transfer them to pre-warmed culture medium.[3] Avoid centrifuging primary cells immediately after thawing as this can cause unnecessary stress.[2]
-
Subculturing: Avoid letting primary cells become fully confluent, as this can lead to senescence.[3] Subculture at around 90-95% confluency.[3] Use low concentrations of trypsin and neutralize it completely after cell detachment.[2]
-
Media and Supplements: Use high-quality, lot-tested media and supplements specifically recommended for your primary cell type. For T-cells, this may include cytokines like IL-2.
Quantitative Data Summary
Table 1: Inhibitory Activity of Various ITK Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell-Based Assay Potency (nM) | Reference |
| BMS-509744 | ITK | 19 | Potent inhibition of TCR-induced PLCγ1 phosphorylation | [6] |
| CTA056 | ITK, BTK | 100 (ITK), 400 (BTK) | Inhibited phosphorylation of ITK and PLCγ1 | [6] |
| PRN694 | ITK, RLK | Covalent inhibitor (kinact/Ki determined) | Blocks activation of NFAT1 | [12] |
| Ibrutinib | BTK, ITK | Covalent inhibitor (binds Cys442 in ITK) | Inhibited activation of PLCγ1, NFAT, JunB, and IKBα | [6] |
| Soquelitinib | ITK | >100-fold selectivity over RLK | Suppressed IL-2 secretion with an IC50 of 136 nM | [13] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration-dependent cytotoxic effect of an this compound on primary cells.
-
Cell Seeding: Seed primary cells (e.g., T-cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere and stabilize.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound in complete medium. A typical starting range could be from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[14]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for Phospho-PLCγ1 Inhibition
This protocol assesses the on-target effect of an this compound by measuring the phosphorylation of its downstream target, PLCγ1.
-
Cell Treatment: Culture primary T-cells and treat them with various concentrations of the this compound or a vehicle control for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to induce T-cell receptor (TCR) signaling.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-PLCγ1 (pY783) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total PLCγ1 to confirm equal protein loading.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. krishgen.com [krishgen.com]
- 3. ixcellsbiotech.com [ixcellsbiotech.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Cell Culture Tips - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 6. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
Navigating the Blood-Brain Barrier: A Technical Guide for Assessing ITK Inhibitor Permeability
For Immediate Release
This technical support center provides a comprehensive suite of resources for researchers, scientists, and drug development professionals dedicated to evaluating the blood-brain barrier (BBB) permeability of Interleukin-2-inducible T-cell kinase (ITK) inhibitors. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the generation of robust and reproducible data in your central nervous system (CNS) drug discovery programs.
Introduction to ITK and the Blood-Brain Barrier
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the T-cell receptor signaling pathway.[1][2] Its role in T-cell activation and differentiation has made it a promising target for autoimmune diseases, inflammatory disorders, and certain cancers.[3] For ITK inhibitors intended to treat neurological conditions, the ability to cross the highly selective blood-brain barrier is a primary determinant of therapeutic efficacy. This guide outlines the state-of-the-art methodologies to assess this critical property.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade. Understanding this pathway is crucial for interpreting the on-target and potential off-target effects of ITK inhibitors.
Quantitative Data Summary: BBB Permeability of Selected Kinase Inhibitors
The following tables summarize available quantitative data on the BBB permeability of selected ITK and Bruton's tyrosine kinase (BTK) inhibitors. Note that direct comparative data under identical experimental conditions is often limited.
Table 1: In Vitro Permeability Data
| Compound | Assay System | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate | Reference |
| Ibrutinib (B1684441) | MDCK-MDR1 | Moderate to High | >2 | Yes | [4][5] |
| Zanubrutinib | Caco-2 | High | Not Reported | Likely No | |
| Acalabrutinib | Not Reported | Not Reported | Not Reported | Not Reported | [6][7] |
| Quinidine (Control) | MDCK-MDR1 | Low | 27.5 ± 1.2 | Yes | |
| Atenolol (Control) | Caco-2 | < 0.1 | ~1 | No | [8] |
| Propranolol (Control) | Caco-2 | > 20 | ~1 | No | [8] |
Note: Qualitative descriptors (e.g., "High," "Moderate," "Low") are based on established classification criteria.[8] Specific numerical values can vary significantly between laboratories.
Table 2: In Vivo Brain Penetration Data
| Compound | Species | Kp,uu (unbound brain/unbound plasma) | Method | Key Findings | Reference |
| Ibrutinib | Mouse | ~0.7 (total brain/plasma ratio) | Pharmacokinetic analysis | Rapidly crosses the BBB. | [9][10] |
| Zanubrutinib | Human | 0.427 ± 0.277 (unbound CSF/plasma ratio) | CSF sampling | Excellent BBB penetration. | [11][12][13] |
| Acalabrutinib | Human | Not Reported | Clinical trials in PCNSL | Evidence of CNS efficacy. | [6][7][14][15] |
Experimental Workflow Overview
This diagram outlines a general workflow for assessing the BBB permeability of an ITK inhibitor, from initial in silico and in vitro screening to definitive in vivo evaluation.
Troubleshooting Guides & FAQs
In Vitro Assays (PAMPA, Caco-2, MDCK-MDR1)
Q1: My PAMPA-BBB assay shows high variability between replicates. What are the common causes?
A1: High variability in PAMPA assays can stem from several factors:
-
Lipid Membrane Integrity: Ensure the artificial membrane is properly coated and has not been compromised. Inconsistent coating can lead to variable permeability.
-
Compound Solubility: Poor aqueous solubility of the this compound can lead to precipitation in the donor well, affecting the concentration gradient. Consider using a co-solvent, but be mindful of its potential effects on the lipid membrane.
-
Incubation Conditions: Inconsistent incubation times, temperature fluctuations, or inadequate stirring can all contribute to variability. Standardize these parameters across all plates.
-
Evaporation: Ensure plates are properly sealed during incubation to prevent evaporation, which can concentrate the solutions and alter results.
Q2: In my Caco-2/MDCK-MDR1 assay, the TEER (Trans-Epithelial Electrical Resistance) values are low, indicating a leaky monolayer. How can I improve monolayer integrity?
A2: Low TEER values are a common challenge and suggest that the tight junctions between cells are not fully formed.[5]
-
Cell Culture Conditions: Optimize cell seeding density and ensure cells are cultured for the appropriate duration (typically 21 days for Caco-2) to allow for complete differentiation and polarization.[16]
-
Passage Number: Use cells within a validated, low passage number range, as high passage numbers can lead to a decline in barrier function.
-
Media and Supplements: Ensure the use of high-quality, pre-warmed media and supplements. Any variation can impact cell health and monolayer formation.
-
Handling: Be gentle when changing media to avoid disrupting the cell monolayer.
Q3: The recovery of my this compound in the Caco-2/MDCK-MDR1 assay is low (<70%). What could be the reason?
A3: Low recovery can be due to several factors:
-
Non-specific Binding: Lipophilic compounds can bind to the plastic of the assay plates. Using low-binding plates or adding a low concentration of bovine serum albumin (BSA) to the receiver compartment can mitigate this.
-
Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 or MDCK cells. Analyze samples for the presence of metabolites.
-
Compound Instability: The this compound may be unstable in the assay buffer. Assess its stability under the experimental conditions.
Q4: The efflux ratio (ER) for my compound is high (>2) in the MDCK-MDR1 assay. What does this signify and what are the next steps?
A4: An efflux ratio greater than 2 suggests that the compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.[17] P-gp is highly expressed at the BBB and actively pumps substrates out of the brain.
-
Confirmation: To confirm P-gp mediated efflux, repeat the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.[3]
-
Implications for CNS Penetration: High P-gp efflux is a major obstacle for CNS drug candidates. Medicinal chemistry efforts may be required to modify the compound to reduce its affinity for P-gp.
In Vivo Assays (In Situ Brain Perfusion, Microdialysis)
Q5: During an in situ brain perfusion experiment, I observe inconsistent brain uptake of my this compound. What are potential pitfalls?
A5: Inconsistent uptake can arise from surgical or procedural variability:
-
Perfusion Rate and Pressure: Ensure a constant and physiologically relevant perfusion rate and pressure. Fluctuations can alter cerebral blood flow and, consequently, drug delivery.
-
Incomplete Perfusion: Verify that the perfusion is complete and that systemic blood has been fully replaced by the perfusion fluid. Incomplete washout will lead to an underestimation of BBB transport.
-
BBB Integrity: The surgical procedure itself can compromise the BBB. Include a vascular marker (e.g., radiolabeled sucrose (B13894) or dextran) in the perfusate to assess barrier integrity.
Q6: In my brain microdialysis study, the recovery of the this compound is low and variable. How can I troubleshoot this?
A6: Low and variable recovery is a common challenge in microdialysis, especially for lipophilic compounds.
-
Probe Calibration: The relative recovery of the probe must be determined for each compound and, ideally, in each animal (e.g., by retrodialysis).[18] Failure to do so will lead to inaccurate estimations of unbound brain concentrations.
-
Non-specific Binding: The compound may bind to the microdialysis probe tubing. Using inert tubing materials and including a small amount of a "scavenger" compound in the perfusate can help.
-
Flow Rate: A slower perfusion flow rate generally leads to higher recovery but provides lower temporal resolution. Optimize the flow rate for your specific compound and experimental needs.
-
Tissue Response: The implantation of the microdialysis probe can cause local tissue damage and inflammation, which may alter local blood flow and BBB permeability. Allow for a sufficient recovery period after surgery before starting the experiment.
Q7: Can ITK inhibitors themselves affect BBB integrity?
A7: Yes, this is a critical consideration. Some kinase inhibitors, including the BTK inhibitor ibrutinib (which also has activity against ITK), have been shown to modulate BBB integrity. This could be an off-target effect or a consequence of inhibiting kinases involved in maintaining endothelial barrier function. It is therefore important to assess the effect of the this compound on BBB permeability to a known marker compound in parallel with assessing the permeability of the inhibitor itself.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive, transcellular permeability of an this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Porcine brain polar lipid extract in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (e.g., propranolol, atenolol)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the brain lipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid membrane coating the filter.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Dissolve the test and control compounds in PBS (pH 7.4) to the desired concentration (e.g., 100 µM). Add 150 µL of the compound solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
Calculation of Apparent Permeability (Pe):
-
Pe (cm/s) = - [Vd * Va / ((Vd + Va) * A * t)] * ln[1 - C_A(t) / C_eq]
-
Where: Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Caco-2 / MDCK-MDR1 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of an this compound and to assess its potential as a substrate for efflux transporters like P-gp.[7][16][17]
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell permeable supports (e.g., 12- or 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound, control compounds, and a P-gp inhibitor (e.g., verapamil)
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto the Transwell inserts and culture for the appropriate duration (e.g., 21 days for Caco-2, 4-7 days for MDCK-MDR1) to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold. Additionally, perform a lucifer yellow leakage assay to confirm low paracellular permeability.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers of each well. Analyze the compound concentration by LC-MS/MS.
-
Calculations:
-
Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B)
-
In Situ Brain Perfusion
Objective: To measure the unidirectional influx of an this compound across the BBB in an intact animal model.[4][6][8]
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer)
-
Test compound (radiolabeled or amenable to LC-MS/MS detection)
-
Vascular marker (e.g., [¹⁴C]-sucrose)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery.
-
Perfusion: Begin perfusing the brain with the perfusion fluid at a constant rate (e.g., 10 mL/min for a rat). The perfusate will displace the systemic blood.
-
Compound Infusion: After a brief washout period, switch to a perfusion fluid containing the test compound and the vascular marker. Perfuse for a short, defined period (e.g., 5-60 seconds).
-
Termination and Sample Collection: Stop the perfusion and decapitate the animal. Collect the brain and a sample of the perfusate.
-
Analysis: Homogenize the brain tissue and determine the concentration of the test compound and the vascular marker in the brain and perfusate.
-
Calculation of Brain Uptake Clearance (K_in):
-
K_in (mL/s/g) = (C_brain / T) / C_perfusate where C_brain is the concentration of the compound in the brain, T is the perfusion time, and C_perfusate is the concentration in the perfusate.
-
Brain Microdialysis
Objective: To measure the time-course of the unbound concentration of an this compound in the brain extracellular fluid (ECF) and plasma, allowing for the determination of Kp,uu.[19][18]
Materials:
-
Freely moving rat or mouse with a surgically implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period before administering the drug.
-
Drug Administration: Administer the this compound systemically (e.g., intravenously or orally).
-
Sample Collection: Continue to collect dialysate fractions at regular intervals for several hours. Simultaneously, collect blood samples to determine plasma concentrations.
-
Probe Recovery Calibration: Determine the in vivo recovery of the probe using the retrodialysis method.
-
Sample Analysis: Analyze the concentration of the unbound drug in the dialysate and plasma samples by LC-MS/MS.
-
Calculation of Kp,uu:
-
Correct the dialysate concentrations for probe recovery to obtain the unbound brain concentration (Cu,brain).
-
Determine the unbound plasma concentration (Cu,plasma) by accounting for plasma protein binding.
-
Kp,uu = AUC_unbound,brain / AUC_unbound,plasma where AUC is the area under the concentration-time curve.
-
This technical support center is intended to be a living document and will be updated as new methodologies and data become available. For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib May Offer a New Therapeutic Approach for Consolidation and Maintenance of Primary CNS Lymphoma with Expression of MYD88 and CD79B Gene Variants: A Case Report and Literature Review of Primary CNS Lymphoma in the BTKi Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acalabrutinib May Offer a New Therapeutic Approach for Consolidation and Maintenance of Primary CNS Lymphoma with Expression of MYD88 and CD79B Gene Variants: A Case Report and Literature Review of Primary CNS Lymphoma in the BTKi Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review Reports - Acalabrutinib May Offer a New Therapeutic Approach for Consolidation and Maintenance of Primary CNS Lymphoma with Expression of MYD88 and CD79B Gene Variants: A Case Report and Literature Review of Primary CNS Lymphoma in the BTKi Era | MDPI [mdpi.com]
- 10. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 19. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for determining ITK inhibitor stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the stability of Interleukin-2-inducible T-cell Kinase (ITK) inhibitors in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to assess the stability of my ITK inhibitor in solution?
A1: The stability of an this compound in solution is typically assessed using a combination of analytical and functional methods. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the chemical integrity of the inhibitor and detect degradation products.[1][2] Functional assays, such as in vitro kinase assays or cell-based assays, are crucial to confirm that the inhibitor retains its biological activity over time.[1][3]
Q2: My this compound solution appears to have precipitated after dilution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. To address this, ensure your primary stock solution is prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[4] When preparing your working solution, add the stock solution to the aqueous medium slowly while vortexing. It is also important to keep the final concentration of the organic solvent to a minimum (typically below 0.5% v/v) to avoid affecting your biological system. If precipitation persists, gentle warming or sonication may help, provided the compound is heat-stable.[4]
Q3: I am observing a decrease in the activity of my this compound in a multi-day cell culture experiment. What could be the cause?
A3: A decline in inhibitor activity over time in cell culture can indicate instability in the medium.[4] This could be due to several factors, including the temperature, pH of the medium, or enzymatic degradation by cellular components. It is recommended to perform a stability study of the this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. For longer experiments, you may need to replenish the compound at regular intervals based on its stability profile.[4]
Q4: How should I store my this compound stock solutions to ensure long-term stability?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to six months. For shorter-term storage, -20°C is generally suitable for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q5: Can light exposure affect the stability of my this compound?
A5: Photodegradation can be a concern for many small molecules. While specific data on the photosensitivity of all ITK inhibitors may not be readily available, it is a good laboratory practice to protect solutions from light, especially during long-term storage and during experiments. This can be achieved by using amber vials or by wrapping containers in aluminum foil.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with ITK inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency in Assays | Compound degradation due to improper storage. | Prepare fresh stock solutions and aliquot for single-use to avoid freeze-thaw cycles. Store at -80°C for long-term and -20°C for short-term use.[4] |
| Instability in the assay buffer or cell culture medium. | Perform a time-course experiment to assess the stability of the inhibitor in your specific experimental medium at the working temperature. Analyze samples at different time points using a validated analytical method like HPLC.[4] | |
| Precipitation in Working Solution | Poor solubility in the aqueous experimental medium. | Ensure the primary stock solution is in a suitable organic solvent (e.g., DMSO). When diluting, add the stock solution to the aqueous medium slowly while vortexing. Minimize the final organic solvent concentration.[4] |
| The pH of the buffer is not optimal for solubility. | Determine the pKa of your inhibitor and test its solubility in buffers with varying pH. Note that the optimal pH for solubility may not be compatible with your assay.[4] | |
| Inconsistent Experimental Results | Variability in compound concentration due to degradation. | Implement a strict protocol for solution preparation and storage. Regularly check the concentration and purity of your stock solution using an appropriate analytical technique. |
| Interaction with other components in the experimental system. | Evaluate the compatibility of your inhibitor with all components of your assay, including plastics and other reagents. | |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of the inhibitor. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and pathways. This will help in developing a stability-indicating HPLC method.[1] |
Experimental Protocols
Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing an HPLC method to assess the stability of an this compound.
Objective: To separate the intact this compound from its potential degradation products.
Materials:
-
This compound of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade acids and bases (e.g., formic acid, trifluoroacetic acid, hydrochloric acid, sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)[1]
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[1]
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the inhibitor solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Incubate the inhibitor solution with 0.1 M NaOH at a specified temperature for various time points.
-
Oxidation: Treat the inhibitor solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid inhibitor or a solution to elevated temperatures.
-
Photostability: Expose the inhibitor solution to UV light in a photostability chamber.[1]
-
-
HPLC Analysis:
-
Inject the stressed samples and a non-stressed control sample into the HPLC system.
-
Develop a gradient reversed-phase liquid chromatography (RPLC) method to achieve separation of the parent compound and any new peaks (degradation products). A common starting point is a C18 column with a mobile phase gradient of water with 0.1% formic acid and acetonitrile.[5]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent inhibitor.[1]
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent inhibitor in each stressed sample compared to the control.
-
If coupled with a mass spectrometer, identify and characterize the degradation products.[1]
-
Functional Stability Assessment: In Vitro Kinase Assay
This protocol describes a biochemical assay to determine the functional stability of an this compound.
Objective: To measure the inhibitory activity of the this compound against the ITK enzyme after a period of storage in solution.
Materials:
-
Recombinant human ITK enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
This compound solution (stored under specific conditions to be tested)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the stored this compound solution in kinase buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the ITK enzyme to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[3]
-
-
Measure Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Compare the IC50 value of the stored inhibitor to that of a freshly prepared solution to assess any loss of activity.
-
Visualizations
Caption: ITK-mediated T-cell receptor (TCR) signaling pathway.[6][7][8]
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Optimizing ATP Concentration in ITK Kinase Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing adenosine (B11128) triphosphate (ATP) concentration in Interleukin-2 inducible T-cell kinase (ITK) assays. Accurate determination and optimization of ATP concentration are critical for generating reliable and reproducible data, particularly when screening for ATP-competitive inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the ATP concentration a critical parameter in ITK kinase assays?
The concentration of ATP is a crucial parameter in in vitro kinase assays because it directly influences the enzyme's activity and can significantly affect the interpretation of inhibitor data.[1] For ATP-competitive inhibitors, which bind to the same site as ATP, the measured potency (IC50 value) is highly dependent on the ATP concentration used in the assay.[1]
Q2: What is the difference between performing an ITK kinase assay at the ATP K_m versus physiological ATP concentrations?
Performing a kinase assay at the Michaelis constant (K_m) for ATP, which is the concentration at which the kinase reaction rate is half of its maximum, is a common practice in biochemical assays.[1] This approach allows for a more direct measurement of an inhibitor's binding affinity (K_i).[1] However, physiological ATP concentrations within a cell are typically in the millimolar (mM) range, which is often significantly higher than the ATP K_m of most kinases.[1][2] Running the assay at these higher, more physiologically relevant ATP concentrations can provide a better prediction of an inhibitor's efficacy in a cellular context.[1]
Q3: How does ATP concentration affect the IC50 value of an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the IC50 value will increase as the ATP concentration increases.[1] This relationship is described by the Cheng-Prusoff equation: IC50 = K_i (1 + [ATP] / K_m) .[1][3] As the concentration of ATP ([ATP]) increases, it outcompetes the inhibitor for binding to the kinase, leading to a higher concentration of the inhibitor being required to achieve 50% inhibition.
Q4: When should I use a high ATP concentration in my ITK kinase assay?
Using a high ATP concentration (e.g., 1 mM) that mimics physiological conditions is beneficial when you want to assess the potency of inhibitors under conditions that are more reflective of the cellular environment and to select for inhibitors that are less likely to be outcompeted by the high intracellular ATP levels.[1]
Q5: What are the potential downsides of using a high ATP concentration?
A potential limitation of using high ATP concentrations is that some assay detection technologies may be susceptible to interference. For instance, in assays that measure ATP depletion, a high initial ATP concentration requires a very sensitive detection method to accurately measure the small percentage of ATP consumed.[4] Additionally, for some kinases, substrate inhibition by ATP at high concentrations can occur.
Quantitative Data Summary
The optimal ATP concentration for an ITK kinase assay can vary depending on the specific recombinant enzyme, substrate, and buffer conditions. Published protocols and commercial kits use a range of ATP concentrations. It is highly recommended to experimentally determine the K_m for ATP under your specific assay conditions.
| Parameter | Concentration Range/Value | Source/Comment |
| Reported K_m for ATP | Not consistently reported; must be determined empirically. | A study on ITK mutants noted similar K_m values to wild-type but did not specify the value.[5] |
| ATP Concentration in Assays | 25 µM - 250 µM | Examples from commercially available assay protocols.[6][7] |
| Physiological ATP Concentration | 1-10 mM | The intracellular concentration of ATP is significantly higher than the K_m of most kinases.[1][2] |
Experimental Protocols
Determining the Apparent K_m of ITK for ATP
This protocol outlines a method to determine the apparent Michaelis-Menten constant (K_m) of ITK for ATP, which is essential for optimizing your kinase assay.
Materials:
-
Recombinant human ITK enzyme
-
Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
A range of ATP concentrations (e.g., 0-500 µM)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white plates
Procedure:
-
Prepare ATP dilutions: Prepare a series of ATP dilutions in kinase buffer. A typical range would be 10-12 concentrations spanning from 0 to a high concentration (e.g., 500 µM).
-
Enzyme preparation: Dilute the ITK enzyme to a fixed, optimized concentration in kinase buffer.
-
Substrate preparation: Prepare the substrate at a fixed, saturating concentration in kinase buffer.
-
Assay setup: In a multi-well plate, add the ITK enzyme and the substrate to each well.
-
Initiate the reaction: Add the different concentrations of ATP to the respective wells to start the kinase reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and detect signal: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis:
-
Plot the initial reaction velocity (signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the V_max and the apparent K_m for ATP.
-
Visualizations
ITK Signaling Pathway
Caption: ITK-mediated T-cell receptor signaling pathway.
Experimental Workflow for ATP K_m Determination
Caption: Workflow for determining the apparent K_m of ITK for ATP.
Troubleshooting Guide
This guide addresses common issues encountered during ITK kinase assays, with a focus on problems related to ATP concentration.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for ITK kinase assays.
Detailed Troubleshooting Steps
Issue 1: Low Signal or No Kinase Activity
-
Possible Cause: The ATP concentration is suboptimal.
-
Troubleshooting Step: Ensure that the ATP concentration is not limiting the reaction. While assays are often run at the ATP K_m, significantly lower concentrations can lead to a weak signal. Conversely, very high concentrations of ATP can sometimes be inhibitory. Perform an ATP titration as described in the experimental protocol to find the optimal concentration for your specific ITK enzyme and substrate.
-
Issue 2: My known ATP-competitive inhibitor shows weak or no activity.
-
Possible Cause: The ATP concentration in your assay is too high.
-
Troubleshooting Step: Review your assay protocol and the ATP concentration used. If you are using a high concentration of ATP (e.g., 1 mM), the inhibitor may be unable to effectively compete for binding to the kinase.[1] Try reducing the ATP concentration to the K_m value for the kinase. If the K_m is unknown, you will need to determine it experimentally.[1]
-
Issue 3: Poor Reproducibility of Results
-
Possible Cause: The ATP concentration is on a steep part of the Michaelis-Menten curve.
-
Troubleshooting Step: If your ATP concentration is well below the K_m, small pipetting inaccuracies can lead to significant variations in the reaction rate. For better reproducibility, consider working at a saturating ATP concentration (typically 5-10 times the K_m) or ensure highly accurate and consistent pipetting if working at or near the K_m.
-
Issue 4: High Background Signal
-
Possible Cause: High ATP concentrations interfering with the detection system.
-
Troubleshooting Step: In assays that measure ATP depletion (like some luminescence-based assays), a high initial ATP concentration can result in a high background signal, making it difficult to detect a small decrease in ATP.[4] If this is the case, you may need to lower the initial ATP concentration or use a detection method that directly measures product formation (e.g., ADP).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Itk tyrosine kinase: contribution of noncatalytic domains to enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating ITK Inhibitor Insolubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Interleukin-2-inducible T-cell kinase (ITK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does my ITK inhibitor, dissolved in a DMSO stock, precipitate when I dilute it into my aqueous experimental buffer?
A1: This is a common phenomenon known as "crashing out." ITK inhibitors are often hydrophobic (lipophilic) molecules that are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very low solubility in aqueous solutions.[1][2] When the DMSO stock is diluted into an aqueous buffer, the solvent polarity dramatically increases, causing the inhibitor to exceed its solubility limit and precipitate out of the solution.[3]
Q2: What is the maximum recommended final concentration of DMSO in my aqueous buffer to avoid solubility issues?
A2: While the tolerance can vary depending on the specific this compound and the assay system, a general recommendation is to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays to minimize solvent-induced artifacts and maintain inhibitor solubility.[4] For biochemical assays, a final concentration of up to 1-2% DMSO may be acceptable, but it is crucial to empirically determine the solubility limit for your specific inhibitor and experimental conditions.[5]
Q3: How does the pH of the aqueous buffer affect the solubility of my this compound?
A3: The solubility of many small molecule kinase inhibitors, including ITK inhibitors, is pH-dependent.[6][7] Most kinase inhibitors are weak bases, and their solubility often increases in more acidic conditions (lower pH) where they can become protonated and more polar.[8][9] Conversely, in neutral or alkaline buffers, their solubility can decrease significantly.[10] It is essential to consider the pH of your experimental buffer and its compatibility with your assay.
Q4: Are there any alternative strategies to improve the solubility of ITK inhibitors besides using DMSO?
A4: Yes, several formulation strategies can enhance the aqueous solubility of ITK inhibitors. These include the use of co-solvents, cyclodextrins, and lipid-based formulations.[1][11] Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[12] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming more water-soluble inclusion complexes.[1][13]
Troubleshooting Guide
Issue 1: Visible Precipitation of this compound Upon Dilution in Aqueous Buffer
Potential Cause: The final concentration of the inhibitor exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of the this compound in your experiment.
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation and precipitation.
-
Incorporate a Co-solvent: Introduce a water-miscible organic co-solvent into your final aqueous buffer. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol. It is crucial to test the compatibility of the co-solvent with your assay system.
-
Adjust Buffer pH: If your inhibitor is a weak base, lowering the pH of the aqueous buffer (e.g., using a citrate (B86180) or acetate (B1210297) buffer) may increase its solubility.[10] However, ensure the chosen pH is compatible with your experimental system (e.g., enzyme activity, cell viability).
-
Utilize Cyclodextrins: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a more soluble inclusion complex with your this compound.[1][7]
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
Potential Cause: Undetected micro-precipitation of the this compound, leading to a lower effective concentration in the assay.
Troubleshooting Steps:
-
Verify Soluble Concentration: Before performing your assay, prepare the final dilution of your inhibitor in the aqueous buffer. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the inhibitor concentration to determine the actual soluble concentration.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock of the inhibitor can sometimes improve solubility.[4]
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to stabilize the inhibitor and prevent precipitation. The final concentration of the surfactant should be kept low (typically <0.1%) to avoid interference with the assay.
Data Presentation
The following tables summarize the solubility of selected kinase inhibitors under different conditions to provide a reference for formulation development.
Table 1: Solubility of Ibrutinib (B1684441) (a BTK/ITK inhibitor) in Various Solvents and Buffers
| Solvent/Buffer | pH | Temperature | Solubility | Citation |
| Water | ~7.0 | Not Specified | Practically Insoluble | [14] |
| Aqueous Buffer | 1.0 | Not Specified | ~1.6 mg/mL | [14] |
| 10 mM Ammonium Acetate | 4.5 | Not Specified | 0.003 mg/mL | [14] |
| 10 mM Ammonium Acetate | 8.0 | Not Specified | 0.003 mg/mL | [3] |
| DMSO | Not Applicable | Not Specified | ~30 mg/mL | [2] |
| Ethanol | Not Applicable | Not Specified | ~0.25 mg/mL | [2] |
| 1:3 DMSO:PBS | 7.2 | Not Specified | ~0.25 mg/mL | [2] |
Table 2: Effect of pH on the Aqueous Solubility of Dovitinib
| pH | Temperature | Aqueous Solubility | Citation |
| 7.0 | Room Temperature | ~0.2 mg/mL | [8] |
| 6.0 | Room Temperature | ~0.5 mg/mL | [8] |
| 5.0 | Room Temperature | ~45 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of an this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of the this compound powder.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the inhibitor does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Preparation of a Working Solution of an this compound in Aqueous Buffer
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the concentrated DMSO stock solution and the aqueous buffer to room temperature.
-
Determine the final desired concentration of the this compound and the final percentage of DMSO in the working solution.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. Crucially, add the DMSO stock to the buffer, not the other way around.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing and minimize precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately. It is generally not recommended to store aqueous solutions of hydrophobic inhibitors for extended periods.[2]
Protocol 3: In Vitro Kinase Assay for ITK Inhibitors
Materials:
-
Recombinant active ITK enzyme
-
Peptide substrate for ITK
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA)[5]
-
This compound working solutions (prepared as in Protocol 2)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the this compound working solutions in the kinase assay buffer. Include a vehicle control containing the same final concentration of DMSO without the inhibitor.
-
In the assay plate, add the ITK enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: Troubleshooting workflow for addressing this compound insolubility.
References
- 1. cyclodextrinnews.com [cyclodextrinnews.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing ibrutinib bioavailability: Formulation and assessment of hydroxypropyl-β-cyclodextrin-based nanosponge delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
How to control for non-specific binding in ITK inhibitor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding in Interleukin-2-inducible T-cell kinase (ITK) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in ITK inhibitor assays?
High background noise in kinase assays can originate from several factors, leading to inaccurate results. Key causes include:
-
Insufficient Blocking: Inadequate blocking of the assay plate can lead to non-specific binding of antibodies or other reagents to the surface.[1]
-
High Reagent Concentration: Using overly concentrated enzymes, substrates, or detection antibodies can result in high non-specific signals.[1][2]
-
Contaminated Reagents: Buffers, reagents, or samples contaminated with microbes or chemicals can interfere with the assay.[1][2]
-
Cross-Reactivity: The detection antibody may bind to molecules other than the intended target.[1]
-
Compound Interference: Test compounds may possess fluorescent or absorbent properties that can skew measurements, especially in fluorescence-based assays.[3]
-
Improper Washing: Inadequate removal of unbound reagents during wash steps is a frequent cause of high background.[1]
Q2: How can I minimize non-specific binding of my test compound?
To reduce non-specific binding of your inhibitor, consider the following strategies:
-
Optimize Compound Concentration: Perform a dose-response curve to identify the optimal concentration range. Using the lowest effective concentration can minimize non-specific effects.[4]
-
Include Proper Controls:
-
Vehicle Control (e.g., DMSO): Always include a control with the same concentration of the compound's solvent.[4][5]
-
Negative Control: A structurally similar but inactive molecule can help distinguish between specific and non-specific effects.[4]
-
No Enzyme Control: This helps to identify any background signal or interference from the compound with the detection method.[5]
-
-
Modify Assay Buffer: The addition of a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer can help reduce non-specific binding.[2] Carrier proteins like BSA may also be used to reduce non-specific binding to reaction vessels.[3]
-
Consider Assay Format: Some assay formats are more prone to compound interference. For instance, in fluorescence polarization assays, test compounds with inherent fluorescence can be problematic.[3]
Q3: What role does ATP concentration play in controlling for non-specific effects?
The concentration of ATP is a critical parameter, especially for ATP-competitive inhibitors. The apparent potency (IC50) of these inhibitors is highly dependent on the ATP concentration in the assay.[5][6] To better reflect the intrinsic affinity of the inhibitor and obtain more physiologically relevant results, it is recommended to perform assays at an ATP concentration that is close to the Michaelis constant (Km) for ITK.[6] Varying the ATP concentration can help to confirm an ATP-competitive mechanism of action and rule out non-specific inhibition.
Troubleshooting Guide: High Non-Specific Binding
If you are experiencing high background or suspect non-specific binding in your this compound assay, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Uniformly high background across the entire plate | Overly concentrated detection antibody or enzyme conjugate. | Perform a titration (checkerboard assay) to determine the optimal concentration of the detection antibody and enzyme conjugate.[1] |
| Inadequate washing. | Increase the number of wash cycles and/or the volume of wash buffer. Ensure complete aspiration of buffer after each wash.[1] | |
| Prolonged substrate incubation time. | Optimize the substrate incubation time to ensure the reaction is within the linear range.[1] | |
| High signal in negative control wells (no inhibitor) | Substrate degradation. | Use a fresh substrate solution.[1] |
| Contaminated buffers. | Prepare fresh wash and substrate buffers.[1][2] | |
| Insufficient blocking. | Optimize the blocking buffer by increasing its concentration or incubation time. Consider adding a non-ionic detergent like Tween-20.[2][6] | |
| Inconsistent IC50 values | Poor compound solubility. | Visually inspect for any precipitation of the compound in the assay buffer. Determine the solubility of the inhibitor under the final assay conditions.[5] |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions of the inhibitor for each experiment.[5] | |
| Variation in assay parameters (ATP, enzyme, substrate concentrations). | Use consistent and validated concentrations of all reagents in every experiment. Ensure the enzyme is active and the substrate concentration is not limiting.[5] |
Experimental Protocols
Protocol 1: In Vitro ITK Kinase Assay (ADP-Glo™ Format)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against the ITK enzyme.[7]
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test compounds
-
ADP-Glo™ Kinase Assay kit
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a multi-well plate, add the test compound dilutions.
-
Add the ITK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[7]
Protocol 2: Cellular Assay for ITK Inhibition - Western Blot for Phospho-PLCγ1
This protocol describes a method to assess the effect of an this compound on the phosphorylation of its direct downstream target, PLCγ1, in activated T-cells.[8]
Materials:
-
T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-PLCγ1 and anti-total-PLCγ1
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture T-cells and pre-treat with varying concentrations of the this compound for a specified time.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody specific to the phosphorylated form of PLCγ1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip and re-probe the blot with an antibody for total PLCγ1 as a loading control.
Visualizations
Caption: ITK Signaling Pathway and Point of Inhibition.
Caption: General workflow for an in vitro this compound assay.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Mitigating the impact of serum proteins on ITK inhibitor activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Interleukin-2-inducible T-cell kinase (ITK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of serum proteins on your experimental results and advance your research.
Frequently Asked Questions (FAQs)
Q1: My ITK inhibitor shows high potency in biochemical assays but loses significant activity in cell-based assays containing serum. What could be the cause?
A1: This discrepancy is frequently observed and is often due to the binding of the inhibitor to serum proteins, most commonly albumin and alpha-1-acid glycoprotein (B1211001) (AGP).[1][2] Only the unbound fraction of the inhibitor is free to engage with its target, ITK.[3] High plasma protein binding reduces the effective concentration of the inhibitor available to act on the target cells, leading to a rightward shift in the IC50 curve and a decrease in apparent potency.[1][2]
Q2: How can I experimentally determine if my this compound is binding to serum proteins?
A2: You can perform a plasma inhibitory assay (PIA).[1] This involves comparing the inhibitor's activity in a standard buffer versus a buffer supplemented with human plasma or purified serum proteins like albumin or AGP. A significant increase in the IC50 value in the presence of plasma or its components indicates protein binding.[1] Another common method is equilibrium dialysis, which directly measures the fraction of the drug that remains unbound in the presence of plasma.
Q3: What strategies can I employ to mitigate the impact of serum protein binding in my cell-based assays?
A3:
-
Increase Inhibitor Concentration: A straightforward approach is to increase the concentration of the this compound to compensate for the fraction bound to serum proteins. However, this may be limited by solubility and potential off-target effects at higher concentrations.[1]
-
Reduce Serum Concentration: If your cell culture conditions permit, reducing the percentage of serum (e.g., from 10% to 2% FBS) can decrease the amount of protein available to bind your inhibitor, thereby increasing its free fraction. However, be mindful of the potential impact on cell health and signaling.
-
Use Serum-Free Media: For short-term experiments, switching to a serum-free or defined media can eliminate the variable of protein binding. This is not always feasible for long-term proliferation or differentiation assays.
-
Chemical Modification of the Inhibitor: In a drug development context, medicinal chemists can modify the inhibitor's structure to reduce its affinity for plasma proteins. This often involves altering physicochemical properties like lipophilicity and charge.[4]
Q4: Are there any "decoy" molecules I can use to saturate serum protein binding sites?
A4: Yes, this is an emerging strategy. For instance, co-treatment with a compound that has a high affinity for the same plasma protein but does not interfere with the ITK signaling pathway can displace your this compound, increasing its free concentration.[1][2] For example, mifepristone (B1683876) has been shown to displace some kinase inhibitors from AGP.[1][2] However, this approach requires careful validation to ensure the "decoy" molecule does not have confounding biological effects in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for an this compound in different batches of serum.
-
Possible Cause: The concentration and composition of proteins, particularly albumin and AGP, can vary between different lots of fetal bovine serum (FBS) or human serum. This variability can lead to differences in inhibitor binding and, consequently, inconsistent IC50 values.
-
Troubleshooting Steps:
-
Standardize Serum Lots: Whenever possible, use a single, large batch of serum for a series of related experiments to ensure consistency.
-
Pre-screen Serum Batches: If you must switch lots, pre-screen the new batch by running a standard this compound dose-response curve and comparing it to the results from the previous lot.
-
Quantify Protein Levels: For critical experiments, consider measuring the albumin and AGP concentrations in your serum lots to better understand potential sources of variability.
-
Problem 2: My covalent this compound shows reduced efficacy in whole blood assays compared to buffer assays.
-
Possible Cause: Even for covalent inhibitors that bind irreversibly to ITK, serum protein binding can still impact their initial availability to engage the target.[5] If the inhibitor is rapidly sequestered by plasma proteins, its effective concentration at the T-cell surface may be too low to achieve rapid and complete target engagement.
-
Troubleshooting Steps:
-
Time-course Experiments: Perform time-course experiments to assess how long it takes for the covalent inhibitor to overcome the effects of protein binding and achieve maximal target inhibition.
-
Pre-incubation Studies: Compare the effects of pre-incubating the inhibitor in plasma before adding it to the cells versus adding it directly to the whole blood sample. This can help elucidate the kinetics of protein binding versus target binding.
-
Measure Target Occupancy: Utilize techniques like fluorescent probes to directly measure the occupancy of ITK by your covalent inhibitor in the presence and absence of plasma.[6]
-
Data Summary
Table 1: Impact of Human Plasma on Tyrosine Kinase Inhibitor (TKI) Potency
| TKI | IC50 in Media (10% FBS) | IC50 in 50% Human Plasma | Fold Increase in IC50 | Reference |
| Midostaurin | ~10 nM | > 1000 nM | > 100 | [1] |
| Lestaurtinib | ~10 nM | > 1000 nM | > 100 | [1] |
| TTT-3002 | ~10 nM | ~100 nM | ~10 | [1] |
Note: Data is for FLT3 inhibitors but illustrates the general principle of plasma protein-mediated inhibition.
Table 2: Potency of Select ITK Inhibitors
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Reference |
| BMS-509744 | ITK | 19 nM | [7] |
| Ibrutinib | BTK, ITK | (Covalent) | [7] |
| PRN694 | ITK, RLK | 0.3 nM (ITK), 1.4 nM (RLK) | [6] |
Experimental Protocols
Protocol 1: ITK Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against recombinant ITK enzyme.[8][9][10]
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8][10]
-
Test this compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the ITK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[10]
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol describes a cell-based assay to measure the effect of an this compound on T-cell proliferation.[8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS (or desired serum concentration)
-
Anti-CD3 and anti-CD28 antibodies
-
Test this compound
-
96-well plates
Procedure:
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Add serial dilutions of the this compound to the wells.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Visualizations
Caption: Simplified ITK Signaling Pathway in T-Cells.[7][11]
Caption: Workflow to Assess Serum Protein Binding Impact.
Caption: Troubleshooting Logic for Reduced Inhibitor Potency.
References
- 1. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for overcoming plasma protein inhibition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ITK Inhibitor Functional Assays
Welcome to the technical support center for ITK (Interleukin-2 inducible T-cell kinase) inhibitor functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the same ITK inhibitor vary significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge in kinase inhibition assays and can arise from multiple factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity of the recombinant ITK enzyme is critical. Contaminating kinases can lead to false activity detection and alter the apparent potency of your inhibitor.[1] Ensure consistent enzyme lots and proper storage.
-
Substrate Quality: Variations in the purity and concentration of the peptide or protein substrate can affect reaction kinetics.
-
ATP Concentration: Since many inhibitors are ATP-competitive, variations in ATP concentration will directly impact IC50 values.[2][3] It is recommended to use an ATP concentration at or near the Km value for the enzyme.[2][4]
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with less than 20% substrate conversion.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature control during the assay can introduce significant variability.
-
-
Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can lead to significant variations in the final results.
Q2: My this compound is potent in a biochemical (cell-free) assay but shows little to no activity in a cell-based assay. Why is there a discrepancy?
A2: This is a common observation in drug discovery and highlights the complexity of the cellular environment, which is absent in purified systems.[5][6] Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.[6]
-
High Intracellular ATP Concentration: The concentration of ATP within a cell is much higher than that typically used in biochemical assays, which can outcompete ATP-competitive inhibitors.[6]
-
Off-Target Effects: In a cellular context, the inhibitor might engage other kinases or proteins, leading to complex biological responses that mask the intended inhibitory effect on ITK.[7]
-
Metabolism: The inhibitor may be rapidly metabolized into an inactive form by the cells.
Q3: I'm observing high background signal in my kinase assay. What are the common causes and how can I reduce it?
A3: High background can mask the true signal and reduce the assay window. Potential causes include:
-
Detection Reagent Interference: The detection reagents themselves may produce a high background signal.
-
Compound Interference: Test compounds that are fluorescent can interfere with fluorescence-based detection methods. This can be checked by measuring the fluorescence of the compound alone.
-
Enzyme Autophosphorylation: At high concentrations, some kinases, including ITK, can autophosphorylate, contributing to the background signal in assays that detect phosphate (B84403) incorporation or ATP consumption.[2][4]
Q4: What are the critical controls to include in a T-cell proliferation assay with an this compound?
A4: To ensure the validity of your results in a T-cell proliferation assay, the following controls are essential[8]:
-
Unstimulated Control: T-cells cultured in media alone to establish the baseline proliferation rate.
-
Stimulated Control (Positive Control): T-cells stimulated with mitogens (e.g., anti-CD3/CD28 antibodies or PHA) in the absence of the inhibitor to confirm that the cells are responsive.
-
Vehicle Control: T-cells stimulated in the presence of the vehicle (e.g., DMSO) used to dissolve the inhibitor to account for any solvent effects.
-
Unstained Control (for dye dilution assays): Necessary to set the background fluorescence for flow cytometry.
-
Dye Toxicity Control (for dye dilution assays): An unstained, stimulated sample to assess if the proliferation dye itself is toxic to the cells.
Troubleshooting Guides
Biochemical Kinase Assays
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Inaccurate pipetting; Inhomogeneous reagent mixing. | Use calibrated pipettes; Ensure all reagents are thoroughly mixed before use.[8] |
| Inconsistent Positive/Negative Controls | Reagent degradation (enzyme, ATP); Inconsistent incubation times or temperatures. | Aliquot and store reagents properly; Use a calibrated incubator and timer. |
| Low Signal-to-Background Ratio | Suboptimal enzyme or substrate concentration; High background from detection reagents. | Optimize enzyme and substrate concentrations; Test different detection reagents. |
| Fluorescent Compound Interference | The inhibitor itself is fluorescent at the assay's wavelengths. | Measure the fluorescence of the compound alone and subtract it from the assay signal. |
Cellular Assays (e.g., T-Cell Proliferation, Cytokine Release)
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Donors | Biological variability in T-cell responses due to genetics, age, and health status. | Test multiple donors if possible to ensure the observed effect is not donor-specific.[8][9] |
| Poor Cell Viability | Improper cell handling, isolation, or cryopreservation. | Assess cell viability before starting the assay; it should be >90%.[8] Optimize cell handling procedures. |
| "Edge Effects" in 96-well Plates | Increased evaporation in the outer wells of the plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.[8] |
| No Inhibitor Effect | Low PD-1 expression on T-cells (if relevant); Variability in PD-L1 expression on co-cultured cells; Timing of compound addition. | Confirm T-cell activation via markers like CD25 or CD69; Standardize co-culture conditions; Test different inhibitor incubation times (pre-incubation vs. co-incubation).[8] |
Experimental Protocols
ITK Kinase Assay (Biochemical)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against the ITK enzyme.
Materials:
-
Recombinant human ITK enzyme[10]
-
Poly(Glu, Tyr) 4:1 peptide substrate[10]
-
ATP[10]
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Test compounds (e.g., BMS-509744)[10]
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)[10][11]
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a multi-well plate, add the test compound dilutions.
-
Add the ITK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[10][11]
-
Stop the reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[10]
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a cell-based assay to measure the effect of an this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)[10]
-
Carboxyfluorescein succinimidyl ester (CFSE)[10]
-
RPMI-1640 medium with 10% FBS[10]
-
Anti-CD3 and anti-CD28 antibodies[10]
-
Test compounds[10]
-
Flow cytometer[10]
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Label the cells with CFSE by incubating them with a specific concentration of the dye.
-
Plate the CFSE-labeled cells and treat them with serial dilutions of the test compound.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE signal.
-
Quantify the percentage of proliferating cells and determine the inhibitory effect of the compound.
Phospho-Flow Cytometry for ITK Signaling
This protocol assesses the effect of an this compound on the phosphorylation of downstream targets like PLCγ1.[10]
Materials:
-
T-cells (primary or cell line)[10]
-
Test compounds[10]
-
Anti-CD3 and anti-CD28 antibodies for stimulation[10]
-
Phospho-specific antibodies (e.g., anti-phospho-PLCγ1)[10]
-
Flow cytometer[10]
Procedure:
-
Culture T-cells and treat with different concentrations of the test compound for a specified time.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes).[10]
-
Fix the cells with formaldehyde (B43269) to preserve the phosphorylation state.[12][13]
-
Permeabilize the cells with methanol (B129727) to allow intracellular antibody staining.[12][13]
-
Stain the cells with a fluorescently labeled phospho-specific antibody.
-
Analyze the fluorescence intensity of the stained cells by flow cytometry to quantify the level of protein phosphorylation.
Visualizations
Caption: ITK Signaling Pathway and Point of Inhibition.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. neuralooms.com [neuralooms.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and validating the mechanism of acquired resistance to ITK inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers identifying and validating mechanisms of acquired resistance to Interleukin-2-inducible T-cell Kinase (ITK) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells have developed resistance to an ITK inhibitor, but sequencing of the ITK gene revealed no mutations. What are the potential alternative resistance mechanisms?
A1: The absence of on-target mutations in the ITK gene points toward off-target resistance mechanisms. Cancer cells can develop resistance through several methods that do not involve altering the direct target of the drug.[1][2][3] The two most common off-target mechanisms are:
-
Activation of Bypass Signaling Pathways: Cells may upregulate or activate parallel signaling pathways to compensate for the inhibition of the ITK pathway.[1][2] For instance, other kinases might be overexpressed or constitutively activated, leading to the phosphorylation of downstream targets and maintaining cell survival and proliferation signals, effectively bypassing the need for ITK.[1][4]
-
Mutations in Downstream Signaling Molecules: Genetic alterations can occur in proteins that function downstream of ITK in the T-cell receptor (TCR) signaling cascade. A well-documented example in the related B-cell receptor pathway involves mutations in Phospholipase C gamma 2 (PLCG2), which is downstream of BTK (a close homolog of ITK).[5][6] These gain-of-function mutations can lead to autonomous, inhibitor-independent activation of the pathway.[5]
To investigate these possibilities, we recommend performing phosphoproteomic analysis or Western blots for key downstream signaling nodes (e.g., p-PLCγ1, p-AKT, p-ERK) to identify aberrantly activated pathways.
Q2: How can I experimentally confirm that a specific mutation identified in my resistant cell line is responsible for the observed resistance?
A2: Validating a candidate resistance mutation requires demonstrating that its presence is sufficient to confer resistance to the this compound. A standard workflow for this validation involves the following steps:
-
Site-Directed Mutagenesis: Introduce the specific mutation into the wild-type ITK (or other candidate gene's) cDNA, which is then cloned into an expression vector. An empty vector or a vector containing the wild-type gene should be used as a control.
-
Gene Transfection/Transduction: Introduce the mutation-carrying vector and control vectors into the parental (sensitive) cell line.
-
Functional Assays: Compare the inhibitor sensitivity of the cells expressing the mutant protein to those expressing the wild-type protein and the empty vector control. The most common method is a cell viability assay to determine and compare the half-maximal inhibitory concentration (IC50) values. A significant increase in the IC50 for the mutant-expressing cells confirms that the mutation confers resistance.
-
Biochemical Assays: Use Western blotting to confirm that the mutant protein and its downstream targets remain phosphorylated in the presence of the inhibitor, unlike the wild-type version.[7][8]
Q3: I am having trouble developing a stable, this compound-resistant cell line. What is the standard methodology?
A3: Generating a drug-resistant cell line is a time-consuming process that involves exposing a parental (sensitive) cancer cell line to gradually increasing concentrations of the target drug over an extended period.[9] This method selects for cells that can survive and proliferate under drug pressure.[9]
A typical dose-escalation protocol is outlined in the "Experimental Protocols" section below. Key troubleshooting points include:
-
Starting Concentration: Begin with a low concentration of the inhibitor, typically around the IC20 (the concentration that inhibits 20% of cell growth), to minimize cell death and allow for adaptation.
-
Incremental Increases: Increase the drug concentration slowly and in small steps. A common approach is to wait until the cell proliferation rate returns to a near-normal level before increasing the dose.
-
Patience: The entire process can take several months. Rushing the dose escalation can lead to widespread cell death and failure to establish a resistant population.
-
Clonal Selection: Once a population is resistant to a high concentration of the drug, you may need to perform single-cell cloning to ensure the resulting cell line is homogenous.
Identifying Resistance: Experimental Workflow
The process of identifying and validating a mechanism of acquired resistance follows a logical progression. The workflow begins with the generation of a resistant cell line and culminates in the functional validation of the identified mechanism.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib [cancer.fr]
- 6. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in a variety of immune-mediated diseases and T-cell malignancies. This guide provides an objective comparison of the in vitro performance of several notable ITK inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Quantitative Comparison of ITK Inhibitor Potency
The in vitro potency of various ITK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the ITK enzyme by 50%.[1] A lower IC50 value is indicative of higher potency. The following table summarizes the IC50 values for several ITK inhibitors against ITK and other kinases, providing insight into their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) vs ITK | Other Kinase IC50 (nM) | Mechanism of Action | Reference(s) |
| BMS-509744 | ITK | 19 | BTK: 4100, Lck: 2400 | ATP-competitive | [2][3][4] |
| PRN694 | ITK, RLK | 0.3 | RLK: 1.4, TEC: 3.3, BTK: 17 | Covalent, Irreversible | [4][5] |
| Ibrutinib | BTK, ITK | 10 | BTK: 0.5 | Covalent, Irreversible | [2] |
| BMS-488516 | ITK | 96 | - | ATP-competitive | [2] |
| CTA056 | ITK | 100 | BTK: 400 | Likely ATP-competitive | [6] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.
ITK Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the ITK signaling cascade and the experimental workflow used to evaluate their efficacy.
Detailed Experimental Protocols
Reproducibility and comparability of in vitro data are contingent on detailed and standardized experimental protocols. The following sections outline the methodologies for key assays used to characterize the efficacy of ITK inhibitors.
ITK Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ITK and to calculate its IC50 value.
Principle: This assay quantifies the phosphorylation of a substrate by recombinant ITK enzyme in the presence of varying concentrations of an inhibitor. The amount of phosphorylated substrate is measured, often using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by quantifying ATP consumption.[4]
Materials:
-
Recombinant human ITK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., a specific peptide or Poly(Glu, Tyr))
-
Test inhibitor compounds
-
Detection reagents (e.g., europium-labeled anti-tag antibody and Alexa Fluor™ 647-labeled kinase tracer for TR-FRET)
-
384-well plates
-
Plate reader capable of detecting the chosen assay signal (e.g., TR-FRET)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add a fixed concentration of the ITK enzyme to each well.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for another period to allow for signal development.
-
Measure the signal using a compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[7]
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitor's ability to block the phosphorylation of ITK's direct downstream target, PLC-γ1, in a cellular context.
Principle: T-cells are treated with the inhibitor and then stimulated to activate the TCR signaling pathway. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated PLC-γ1 (p-PLC-γ1).
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
T-cell stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Lysis buffer
-
Primary antibodies: anti-p-PLC-γ1 (Tyr783), anti-total PLC-γ1, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to induce PLC-γ1 phosphorylation.[7]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-PLC-γ1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total PLC-γ1 and the loading control to ensure equal protein loading.
T-Cell Proliferation Assay (CFSE Assay)
Objective: To measure the effect of an this compound on T-cell proliferation following TCR stimulation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved. Flow cytometry is used to measure this decrease in fluorescence, allowing for the quantification of cell proliferation.[6]
Materials:
-
Primary T-cells or a T-cell line
-
CFSE dye
-
Cell culture medium
-
Test inhibitor compounds
-
T-cell stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Flow cytometer
Procedure:
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Culture the CFSE-labeled cells in the presence of various concentrations of the this compound or vehicle control.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Incubate the cells for a period sufficient for multiple cell divisions (e.g., 3-5 days).
-
Harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry.
-
Analyze the data to determine the percentage of divided cells and the proliferation index.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the effect of an this compound on the production and secretion of key T-cell cytokines, such as IL-2.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium
-
Test inhibitor compounds
-
T-cell stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2)
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound or vehicle control.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 24-48 hours to allow for cytokine production and secretion.[8]
-
Collect the cell culture supernatants.
-
Perform the ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of the cytokine based on a standard curve.
References
- 1. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to ITK and BTK Inhibitors in the Treatment of B-Cell and T-Cell Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK) inhibitors, focusing on their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction: Targeting B-Cell and T-Cell Malignancies
B-cell and T-cell lymphomas and leukemias are hematological malignancies characterized by the uncontrolled proliferation of B and T lymphocytes, respectively. Key signaling pathways that regulate the survival and proliferation of these immune cells have become critical targets for therapeutic intervention. Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[1][2] Similarly, Interleukin-2-inducible T-cell kinase (ITK) plays a pivotal role in T-cell receptor (TCR) signaling and is a key therapeutic target in T-cell malignancies.[3][4] This guide will compare and contrast inhibitors of these two key kinases.
Signaling Pathways: ITK in T-Cells and BTK in B-Cells
The signaling cascades initiated by the TCR and BCR are central to the function of T-cells and B-cells. ITK and BTK are non-receptor tyrosine kinases that act as critical nodes in these pathways.
ITK Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation. ITK is a key mediator in this process. The activation of Lck and ZAP-70 leads to the phosphorylation of adaptor proteins like SLP-76 and LAT. ITK is then recruited to this signaling complex, where it becomes activated and subsequently phosphorylates and activates phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates the second messengers IP3 and DAG, which lead to calcium mobilization and the activation of downstream transcription factors such as NFAT and NF-κB, ultimately driving T-cell responses.
Caption: ITK Signaling Pathway in T-Cell Activation.
BTK Signaling Pathway in B-Cell Activation
The B-cell receptor (BCR) signaling pathway is essential for B-cell development, survival, and activation. BTK is a central molecule in this pathway. Upon antigen binding to the BCR, Src-family kinases like LYN and SYK are activated, leading to the formation of a signaling complex. This complex recruits and activates BTK at the plasma membrane. Activated BTK then phosphorylates and activates PLCγ2. Similar to the T-cell pathway, activated PLCγ2 cleaves PIP2 into IP3 and DAG, triggering downstream signaling events that include calcium mobilization, and activation of transcription factors like NF-κB, which are critical for B-cell proliferation and survival.[1][2]
Caption: BTK Signaling Pathway in B-Cell Activation.
Comparative Performance of ITK and BTK Inhibitors
This section provides a comparative overview of the performance of representative ITK and BTK inhibitors, focusing on their selectivity, efficacy in preclinical models, and clinical trial outcomes.
Inhibitor Selectivity and Potency
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target inhibition can lead to unwanted side effects. The following table summarizes the inhibitory activity (IC50 values) of selected ITK and BTK inhibitors against their primary targets and key off-targets.
| Inhibitor | Primary Target | IC50 (nM) vs Primary Target | Key Off-Targets (IC50 nM) | Reference |
| Soquelitinib (B12376851) (CPI-818) | ITK | 2.3 | RLK (260) | [5] |
| Ibrutinib (B1684441) | BTK | 0.5 | ITK (10), TEC (7.8), EGFR (5.6), ERBB2 (9.4), LCK (>1000) | [6] |
| Acalabrutinib (B560132) | BTK | 3 | ITK (>1000), TEC (59), EGFR (>1000), ERBB2 (>1000), LCK (>1000) | [6] |
| Zanubrutinib (B611923) | BTK | <1 | ITK (60-190), TEC (1.9), EGFR (3.3), ERBB2 (3.3), LCK (>1000) | [6][7] |
Note: IC50 values can vary depending on the assay conditions.
Preclinical Efficacy
The following table summarizes the in vitro efficacy of ITK and BTK inhibitors against relevant cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Soquelitinib (CPI-818) | Jurkat | T-cell Leukemia | ~1 | [5] |
| Ibrutinib | TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~0.01 | [8] |
| Acalabrutinib | Primary CLL cells | Chronic Lymphocytic Leukemia | Modest cell death, similar to ibrutinib | [9] |
| Zanubrutinib | Primary CLL cells | Chronic Lymphocytic Leukemia | Not directly reported, but shows potent inhibition of BCR signaling | [10] |
Clinical Trial Outcomes
Clinical trials have demonstrated the significant therapeutic benefit of both ITK and BTK inhibitors in their respective indications.
| Inhibitor | Cancer Type | Trial Phase | Overall Response Rate (ORR) | Key Findings | Reference |
| Soquelitinib (CPI-818) | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Phase 1/1b | 39% | Durable responses observed; median duration of response of 17.2 months.[11] | [11] |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Phase 3 (RESONATE-2) | 92% (treatment-naïve) | Superior to chlorambucil (B1668637) in treatment-naïve older patients.[12] | [12] |
| Acalabrutinib | Relapsed/Refractory CLL | Phase 3 (ELEVATE-RR) | Non-inferior to ibrutinib | Similar efficacy to ibrutinib with a better safety profile, particularly lower rates of atrial fibrillation.[13][14][15][16] | [13][14][15][16] |
| Zanubrutinib | Relapsed/Refractory CLL | Phase 3 (ALPINE) | 86.2% | Superior ORR and PFS compared to ibrutinib, with a more favorable safety profile.[10][17][18][19][20] | [10][17][18][19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate ITK and BTK inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a Radiometric Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Dilute the purified kinase (e.g., ITK or BTK) and substrate (a specific peptide or protein) to the desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare the ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP.[21]
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor (or DMSO for control).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed the B-cell or T-cell lymphoma cell lines in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate the plate overnight to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ITK or BTK inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
In Vivo Xenograft Model
This protocol describes the establishment and monitoring of a patient-derived xenograft (PDX) model for B-cell or T-cell lymphoma to evaluate the in vivo efficacy of inhibitors.[22][23][24][25]
Workflow Diagram:
Caption: Workflow for a Patient-Derived Xenograft (PDX) Model.
Protocol:
-
PDX Model Establishment:
-
Obtain fresh tumor biopsy material from a patient with B-cell or T-cell lymphoma under sterile conditions.[22][23]
-
Mechanically and/or enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
-
Implant the tumor cells (typically 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[25]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ITK or BTK inhibitor (or vehicle control) to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and harvest the tumors for further analyses, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Conclusion
Both ITK and BTK inhibitors have emerged as highly effective targeted therapies for T-cell and B-cell malignancies, respectively. While BTK inhibitors, particularly the second-generation agents acalabrutinib and zanubrutinib, have demonstrated improved safety profiles over the first-generation ibrutinib, the development of selective ITK inhibitors like soquelitinib holds significant promise for patients with T-cell cancers. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel kinase inhibitors. A thorough understanding of the distinct signaling pathways and the selectivity profiles of these inhibitors is crucial for optimizing their clinical application and developing next-generation therapies with enhanced efficacy and reduced toxicity.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential Novel Approach to Immunotherapy Based on Inhibition of ITK with Soquelitinib (CPI-818) | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 4. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EHA 2021: ALPINE study reveals superior safety and efficacy of zanubrutinib compared with ibrutinib - ecancer [ecancer.org]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. ajmc.com [ajmc.com]
- 13. Acalabrutinib as Effective as Ibrutinib, With Fewer Cardiac Effects, in Resistant CLL - The ASCO Post [ascopost.com]
- 14. ELEVATE-RR: Acalabrutinib demonstrates similar efficacy and better safety versus ibrutinib - Medical Conferences [conferences.medicom-publishers.com]
- 15. Calquence met primary efficacy endpoint in head-to-head trial against ibrutinib in chronic lymphocytic leukaemia [astrazeneca.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial [lymphomahub.com]
- 18. ashpublications.org [ashpublications.org]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. Zanubrutinib Superior to Ibrutinib for CLL/SLL in Phase III ALPINE Trial - The ASCO Post [ascopost.com]
- 21. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 24. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
Validating On-Target Activity of a Novel ITK Inhibitor In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target activity of a novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor in vivo. ITK is a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, making it an attractive target for immunomodulatory therapies for autoimmune diseases and T-cell malignancies.[1][2] Validating that a novel inhibitor engages ITK in a living organism is a crucial step in preclinical development. This document outlines key experimental approaches, compares a novel inhibitor to established alternatives, and provides detailed protocols and pathway diagrams to support robust in vivo validation.
Comparative Analysis of ITK Inhibitors
The efficacy of a novel ITK inhibitor is best assessed by comparing its performance against well-characterized alternatives. This table summarizes the in vivo performance of a hypothetical novel inhibitor ("Novel this compound") alongside established compounds like Soquelitinib (CPI-818) and PRN694.
| Parameter | Novel this compound | Soquelitinib (CPI-818) | PRN694 | BMS-509744 |
| In Vivo Model | Murine Allergic Asthma Model | Murine Allergic Asthma Model[3] | Oxazolone-Induced DTH[4] | Murine Allergic Asthma Model[5] / T-cell Lymphoma Xenograft[6] |
| Key Efficacy Readout | Reduction in airway hyperresponsiveness | Reduction in Th17 cells in the lung | Reduction in ear swelling[4] | Suppression of lung inflammation[5] / Reduced tumor growth[6] |
| Pharmacodynamic Marker | Inhibition of PLCγ1 phosphorylation in splenocytes | Increased Treg to Th17 ratio | Durable ITK occupancy in thymocytes[4] | Inhibition of PLCγ1 phosphorylation[5] |
| Reported In Vivo IC50 / Effective Dose | TBD | Not explicitly reported, but effective in attenuating disease[3] | Not explicitly reported, but effective in DTH model[4] | 50% inhibition of IL-2 production at 50 mg/kg[7] |
| Selectivity Profile | High selectivity for ITK over other Tec kinases | Selective for ITK[8] | Dual inhibitor of ITK and RLK[4] | Selective this compound[6] |
Key Experimental Protocols for In Vivo Validation
Robust validation of on-target ITK activity requires a combination of pharmacodynamic (PD) and efficacy models. Below are detailed protocols for essential in vivo assays.
In Vivo Target Occupancy Assay
This assay directly measures the binding of the inhibitor to ITK in cells isolated from a treated animal.
Objective: To determine the extent and duration of ITK engagement by the novel inhibitor in vivo.
Materials:
-
Test animals (e.g., BALB/c mice)
-
Novel this compound formulation
-
Irreversible, fluorescently labeled ITK probe (e.g., BODIPY-labeled probe)[4]
-
Tissues rich in T-cells (e.g., thymus, spleen)
-
Cell lysis buffer (e.g., Cell Lytic M, Sigma) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Dose animals with the novel this compound or vehicle control via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
At various time points post-dosing, sacrifice the animals and harvest thymi or spleens.
-
Prepare single-cell suspensions (e.g., thymocytes).
-
Treat the cells with a saturating concentration of a fluorescently labeled, irreversible ITK probe. This probe will bind to any ITK that is not occupied by the test inhibitor.
-
Wash the cells to remove the unbound probe and lyse the cells.
-
Separate the cell lysates by SDS-PAGE.
-
Visualize the fluorescently labeled ITK using an appropriate imager. The reduction in fluorescence in the treated group compared to the vehicle group indicates the level of target occupancy by the novel inhibitor.
Phospho-Flow Cytometry for Downstream Signaling
This method assesses the functional consequence of ITK inhibition by measuring the phosphorylation of downstream signaling molecules.
Objective: To quantify the inhibition of TCR-induced signaling in T-cells following in vivo treatment.
Materials:
-
Test animals
-
Novel this compound
-
Anti-CD3 and anti-CD28 antibodies for ex vivo stimulation
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies against p-PLCγ1, p-ERK, and T-cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Dose animals with the novel this compound or vehicle control.
-
Collect whole blood or isolate splenocytes at specified time points.
-
Stimulate the cells ex vivo with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR pathway.
-
Immediately fix the cells to preserve the phosphorylation state of signaling proteins.
-
Permeabilize the cells and stain with antibodies against phosphorylated PLCγ1 and other relevant downstream targets. Co-stain for T-cell markers to gate on specific populations.
-
Analyze the samples using a flow cytometer to determine the percentage of cells with phosphorylated signaling proteins. A reduction in the percentage of p-PLCγ1 positive T-cells in the treated group indicates on-target activity.
In Vivo Efficacy Model: Delayed-Type Hypersensitivity (DTH)
The DTH model is a well-established in vivo model of T-cell mediated inflammation.[4]
Objective: To evaluate the ability of the novel this compound to suppress a T-cell driven inflammatory response in vivo.
Materials:
-
Test animals (e.g., mice)
-
Sensitizing agent (e.g., oxazolone)
-
Challenge agent (e.g., oxazolone (B7731731) in olive oil/acetone)
-
Novel this compound
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone to a shaved area of the abdomen.
-
Treatment: Administer the novel this compound or vehicle control to the mice starting before or at the time of challenge.
-
Challenge: On day 7, challenge the mice by applying a lower concentration of oxazolone to one ear. The contralateral ear receives the vehicle as a control.
-
Measurement: At 24 and 48 hours post-challenge, measure the ear thickness of both ears using calipers.
-
Analysis: The difference in ear swelling between the challenged and unchallenged ears is the primary endpoint. A significant reduction in ear swelling in the inhibitor-treated group compared to the vehicle group demonstrates in vivo efficacy.
Visualizing Key Pathways and Workflows
ITK Signaling Pathway
ITK is a key component of the T-cell receptor signaling cascade.[1][9] Upon TCR engagement with an antigen-presenting cell, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[9] This initiates downstream signaling, leading to T-cell activation, proliferation, and cytokine production.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent and Reversible ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling. Its central role in T-cell activation, differentiation, and proliferation has made it a compelling therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and T-cell malignancies. The development of small molecule inhibitors targeting ITK has led to the emergence of two distinct classes: covalent and reversible inhibitors. This guide provides an objective, data-driven comparison of these two classes, focusing on the covalent inhibitors PRN694 and Ibrutinib , and the reversible inhibitor BMS-509744 .
Mechanism of Action: Covalent vs. Reversible Inhibition
The fundamental difference between these two classes of inhibitors lies in their mode of binding to the ITK enzyme.
Covalent inhibitors , such as PRN694 and ibrutinib, form a stable, irreversible bond with a specific cysteine residue (Cys442) within the ATP-binding pocket of ITK.[1] This irreversible binding leads to sustained inhibition of ITK's kinase activity, effectively shutting down downstream signaling pathways even after the inhibitor has been cleared from systemic circulation.[1]
Reversible inhibitors , like BMS-509744, bind to the ATP-binding site of ITK through non-covalent interactions.[2] This binding is transient, and the inhibitor can freely associate and dissociate from the enzyme. The inhibitory effect is therefore dependent on the concentration of the inhibitor in the vicinity of the target.[2]
Quantitative Data Comparison
The following tables summarize the key quantitative data for PRN694, ibrutinib, and BMS-509744, providing a clear comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency against ITK
| Inhibitor | Target(s) | Mechanism of Action | IC50 (ITK) | Reference |
| PRN694 | ITK, RLK | Covalent, Irreversible | 0.3 nM | [1] |
| Ibrutinib | BTK, ITK | Covalent, Irreversible | 10 nM | [3] |
| BMS-509744 | ITK | Reversible, ATP-competitive | 19 nM | [2][4] |
Table 2: Kinase Selectivity Profile
| Kinase | PRN694 (IC50, nM)[1] | Ibrutinib (IC50, nM)[3] | BMS-509744 (Fold Selectivity vs. ITK)[3][5] |
| ITK | 0.3 | 10 | 1 |
| RLK | 1.4 | - | >200 |
| TEC | 3.3 | 78 | >200 |
| BTK | 17 | 0.5 | >200 |
| BMX | 17 | - | - |
| BLK | 125 | - | - |
| JAK3 | 30 | - | - |
| EGFR | - | 5.6 | >55 |
| LCK | - | >1000 | >55 |
| ZAP-70 | - | >1000 | >55 |
Note: Data is compiled from various sources and may not be from direct head-to-head studies under identical experimental conditions. For BMS-509744, comprehensive IC50 data against a broad kinase panel is not publicly available in the same format as for the covalent inhibitors; therefore, its selectivity is presented as fold-selectivity.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions, it is crucial to visualize the ITK signaling pathway and the experimental workflows used to characterize them.
Caption: Simplified ITK signaling pathway in T-cell activation.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
Navigating the Maze of Tec Kinase Inhibition: A Comparative Guide to ITK Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of prominent Interleukin-2-inducible T-cell kinase (ITK) inhibitors against other members of the Tec family of kinases. The information herein is supported by experimental data, offering a clear perspective on the on-target and off-target activities of these critical research and therapeutic agents.
The Tec family of non-receptor tyrosine kinases, comprising ITK, Bruton's tyrosine kinase (BTK), Tec, BMX, and RLK (also known as TXK), plays a crucial role in the signaling pathways of hematopoietic cells.[1] Due to structural similarities within their kinase domains, achieving high selectivity for a specific Tec kinase remains a significant challenge in drug development.[2] Off-target inhibition can lead to a range of adverse effects, underscoring the importance of comprehensive cross-reactivity profiling.[3]
Comparative Inhibitory Activity of ITK Inhibitors Against Tec Family Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key ITK inhibitors against other Tec family kinases. Lower IC50 values indicate greater potency. This data has been compiled from various in vitro biochemical assays.
| Inhibitor | ITK (IC50, nM) | BTK (IC50, nM) | TEC (IC50, nM) | BMX (IC50, nM) | RLK/TXK (IC50, nM) |
| Ibrutinib | 4.9[4] | 0.5[3] | 10[4] | 0.8[4] | 2[4] |
| Acalabrutinib | >1000[4] | 3.02[5] | 126[4] | 46[4] | 368[4] |
| Zanubrutinib (B611923) | 50[4] | 0.18[6] | 44[4] | 1.4[4] | 2.2[4] |
| Spebrutinib | - | <0.5[7] | >10x vs BTK[8] | - | - |
| PRN694 | 0.3[9] | 17[10] | 3.3[11] | - | 1.4[9] |
| CTA056 | 100[12] | 400 | - | 5000 | - |
Deciphering the Pathways: Tec Kinase Signaling and Experimental Workflow
To visualize the interplay of these kinases and the methods used to assess their inhibition, the following diagrams are provided.
Experimental Protocols
The determination of inhibitor potency is a cornerstone of drug discovery. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant Tec family kinases (ITK, BTK, TEC, BMX, RLK)
-
Specific peptide or protein substrate for each kinase
-
Test inhibitor (e.g., ITK inhibitor) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
ATP (at or near the Km for each kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and kinase in kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the kinase and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.[13]
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the kinase activity.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
For Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate. Wash away excess [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.
Materials:
-
Relevant cell line (e.g., T-cell line for ITK)
-
Cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
Stimulant (e.g., anti-CD3/CD28 antibodies for T-cell activation)
-
Lysis buffer
-
Antibodies for detecting total and phosphorylated forms of the target kinase or its downstream substrates (for Western blot or ELISA)
-
Microplates for cell culture and assays
-
Plate reader (for ELISA) or Western blotting equipment
Procedure:
-
Cell Culture and Seeding: Culture the cells in appropriate conditions and seed them into microplates.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specific duration.
-
Cell Stimulation: Stimulate the cells to activate the target kinase pathway (if necessary).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Quantification of Kinase Inhibition:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the kinase or its downstream targets.
-
Cellular ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form to quantify the level of phosphorylation.[15]
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated protein relative to the total protein at each inhibitor concentration.
-
Calculate the percentage of inhibition of phosphorylation compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
By employing these rigorous experimental approaches and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the selectivity profile of ITK inhibitors, a critical step in the development of more effective and safer therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spebrutinib Showed Higher Potency for TEC | Conexiant [conexiant.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
Navigating T-Cell Immunomodulation: A Comparative Guide to ITK Inhibitor Effects on T-Cell Subsets
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Interleukin-2-inducible T-cell kinase (ITK) inhibitors on various T-cell populations is critical for advancing novel immunotherapies. This guide provides an objective comparison of prominent ITK inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
ITK, a member of the Tec family of non-receptor tyrosine kinases, is a crucial component of the T-cell receptor (TCR) signaling cascade.[1][2] Its activation is pivotal for T-cell activation, proliferation, and differentiation.[3][4] Consequently, inhibiting ITK presents a promising strategy for modulating T-cell-mediated immune responses in a variety of contexts, including autoimmune diseases, inflammatory conditions, and T-cell malignancies.[2][5] However, the impact of ITK inhibition is not uniform across all T-cell lineages. Different inhibitors can exhibit varying degrees of selectivity and produce distinct effects on T-helper (Th1, Th2, Th17), regulatory T (Treg), and cytotoxic T-lymphocyte (CTL) populations. This guide dissects these differential effects to inform targeted therapeutic development.
Comparative Efficacy of ITK Inhibitors
The following tables summarize the quantitative effects of various ITK inhibitors on different T-cell subsets, based on data from in vitro and in vivo studies.
| Inhibitor | Target(s) | IC50 (ITK) | Effect on Th1 Cells | Effect on Th2 Cells | Effect on Th17 Cells | Effect on Treg Cells | Effect on CD8+ T-Cells | Reference(s) |
| Ibrutinib (B1684441) | BTK, ITK | ~5-10 nM | Selective advantage, less affected | Inhibition of activation and cytokine release | Reduced differentiation | Increased proportion | Less affected | [2][6][7] |
| Dasatinib (B193332) | Multi-kinase (including ITK) | Not specific to ITK | Increased levels | - | - | Decreased proportion | Enhanced responses | [8][9][10] |
| BMS-509744 | ITK | 19 nM | - | Inhibition of IL-4 production | - | - | - | [11][12] |
| PRN694 | ITK, RLK | 0.3 nM | Potent inhibition of differentiation and IFN-γ production | Inhibition | Potent inhibition of differentiation and IL-17A production | - | - | [13][14][15] |
| Soquelitinib (B12376851) (CPI-818) | ITK (>100-fold selective over RLK) | 2.3 nM | Minimally affected | Suppression of cytokine production | - | - | Increased tumor infiltration and enhanced effector function | [16][17] |
Note: "-" indicates data not prominently available in the reviewed sources.
In-Depth Look at Inhibitor Impact
Ibrutinib , an irreversible inhibitor of both Bruton's tyrosine kinase (BTK) and ITK, demonstrates a preferential inhibition of Th2 T-cell activation and cytokine release.[2] This gives a selective advantage to Th1 and CD8+ T-cells, which also express the related kinase RLK that can compensate for ITK inhibition.[7] Studies have also shown that ibrutinib treatment can lead to a significant reduction in Th17-like cells and an increase in Treg-like populations.[6]
Dasatinib , a multi-kinase inhibitor, has been shown to decrease the proportion of circulating regulatory T-cells while enhancing tumor antigen-specific T-cell responses.[8] In patients with chronic myeloid leukemia, dasatinib treatment has been associated with an increase in Th1 and CD8+ T-cell levels and a decrease in Treg cell levels, which may correlate with a positive therapeutic response.[9] However, at therapeutic concentrations, it can also exert global inhibitory effects on T-cell effector functions.[10]
BMS-509744 is a potent and selective ATP-competitive inhibitor of ITK.[3][11] It effectively reduces T-cell receptor-induced functions, including the secretion of IL-2.[11][12] Its primary reported effect is the suppression of Th2-mediated responses, as demonstrated by its ability to diminish lung inflammation in a mouse model of allergic asthma.[11][12]
PRN694 is a dual inhibitor of ITK and the closely related Resting Lymphocyte Kinase (RLK).[13][14] This dual activity results in potent inhibition of not only Th2 and Th17 differentiation but also, surprisingly, Th1 differentiation and IFN-γ production.[13][15]
Soquelitinib (CPI-818) is a novel, highly selective covalent inhibitor of ITK.[16] Its selectivity for ITK over RLK leads to a pronounced Th1 skewing of T-helper cell differentiation.[16] In vitro and in vivo studies have demonstrated that soquelitinib suppresses Th2 cytokine production while having minimal effect on Th1 cytokines, and it enhances the anti-tumor activity of CD8+ T-cells by reducing T-cell exhaustion.[16]
Visualizing the Mechanisms of Action
To better understand the context of ITK inhibition, the following diagrams illustrate the ITK signaling pathway, a general experimental workflow for assessing inhibitor effects, and a summary of the differential impacts on T-cell subsets.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 5. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor T-cell responses contribute to the effects of dasatinib on c-KIT mutant murine mastocytoma and are potentiated by anti-OX40 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dasatinib on CD8+T, Th1, and Treg cells in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immune-system-research.com [immune-system-research.com]
- 15. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. corvuspharma.com [corvuspharma.com]
Validating ITK as a Therapeutic Target: A Comparative Analysis of Kinase-Dead Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mouse models used to validate Interleukin-2-inducible T-cell kinase (ITK) as a therapeutic target. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of T-cells, particularly T helper 2 (Th2) cells, has made it an attractive target for therapeutic intervention in allergic diseases and other immune-mediated disorders. While initial validation studies relied on ITK knockout (Itk-/-) mice, the development of kinase-dead (Itk-KD) mouse models, which express a catalytically inactive form of the ITK protein, offers a more nuanced understanding of ITK's functions and a better model for small molecule inhibitors. This guide compares these models, presenting key experimental findings that underscore the therapeutic potential of targeting ITK's kinase activity.
Comparative Analysis of Itk-Knockout and Itk-Kinase-Dead Mouse Models
A key distinction between Itk-/- and Itk-KD mice lies in the presence of the ITK protein. Itk-/- mice lack the entire protein, leading to a loss of both its catalytic and scaffolding functions. In contrast, Itk-KD mice express a full-length ITK protein with a point mutation (K390R) that ablates its kinase activity while preserving its scaffolding function. This difference is critical, as ITK is known to have functions independent of its kinase domain.
Phenotypic and Functional Comparisons
The following tables summarize the quantitative data from studies comparing wild-type (WT), Itk-knockout (Itk-/-), and Itk-kinase-dead (Itk-KD) mice.
| Parameter | Wild-Type (WT) | Itk-Knockout (Itk-/-) | Itk-Kinase-Dead (Itk-KD) | Reference |
| T-cell Actin Polymerization (in response to CD3 activation) | Present | Absent | Present | |
| Germinal Centers in Lymph Nodes | Normal | Reduced | More Prominent | |
| Serum Antibody Levels | Normal | Abnormal | Significantly Abnormal |
Table 1: Comparison of Key Phenotypes in Naive Mice. This table highlights the differences in baseline immunological characteristics between the mouse models. The preservation of actin polymerization in Itk-KD T-cells suggests that this is a scaffold-dependent, kinase-independent function of ITK.
| Cytokine | Wild-Type (WT) | Itk-Kinase-Dead (Itk-KD) | Reference |
| IFN-γ | +++ | + | |
| IL-2 | +++ | + | |
| IL-4 | +++ | + | |
| IL-5 | +++ | + | |
| IL-10 | +++ | + | |
| IL-13 | +++ | + |
Table 2: In Vitro Cytokine Secretion by Splenocytes from Naive Mice. Splenocytes were activated with anti-CD3 for 72 hours. Cytokine levels in the supernatant were quantified. The '+' indicates the relative amount of cytokine produced. Itk-KD splenocytes show a marked reduction in the secretion of multiple cytokines upon TCR stimulation, demonstrating the critical role of ITK kinase activity in this process.
| Parameter | Wild-Type (WT) - OVA | Itk-Kinase-Dead (Itk-KD) - OVA | Reference |
| Airway Hyper-reactivity (AHR) | High | Significantly Reduced | |
| BAL Fluid - IFN-γ | Increased | Reduced | |
| BAL Fluid - IL-2 | Increased | Reduced | |
| BAL Fluid - IL-4 | Increased | Not Significantly Different | |
| BAL Fluid - IL-5 | Increased | Reduced | |
| BAL Fluid - IL-10 | Increased | Not Significantly Different | |
| BAL Fluid - IL-13 | Increased | Reduced |
Table 3: Response to Ovalbumin (OVA)-Induced Airway Inflammation. Mice were sensitized and challenged with OVA to induce an allergic airway inflammation model. Itk-KD mice were largely protected from inflammatory symptoms, showing reduced airway hyper-reactivity and decreased levels of key inflammatory cytokines in the bronchoalveolar lavage (BAL) fluid.
Experimental Protocols
Generation of Itk-Kinase-Dead (K390R) Mice
The Itk-KD mice were generated by introducing a K390R point mutation in exon 12 of the Itk gene via homologous recombination in embryonic stem (ES) cells. The K390R mutation is known to ablate the kinase activity of ITK. Correctly targeted ES cell clones were identified and injected into blastocysts to generate chimeric mice, which were then bred to establish the Itk-KD mouse line.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This model is used to mimic the symptoms of allergic asthma.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: On subsequent days (e.g., days 24, 25, and 26), mice are challenged via the intranasal or intratracheal route with OVA to induce an inflammatory response in the airways.
-
Analysis: Airway hyper-reactivity is assessed using whole-body plethysmography. Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue can also be collected for histological analysis.
In Vitro T-Cell Stimulation and Cytokine Measurement
This assay assesses the ability of T-cells to respond to stimulation and produce cytokines.
-
Cell Isolation: Splenocytes are isolated from the spleens of mice.
-
Stimulation: The cells are stimulated in vitro with anti-CD3 antibodies, which cross-link the T-cell receptor and mimic activation by antigen-presenting cells. Alternatively, a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) can be used to bypass the TCR and directly activate downstream signaling pathways.
-
Cytokine Measurement: After a period of incubation (e.g., 72 hours for anti-CD3), the cell culture supernatant is collected, and the levels of secreted cytokines are quantified using methods such as multiplex assays or ELISA.
ITK Signaling Pathway
ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck is activated and phosphorylates ITAMs on the CD3 complex, leading to the recruitment and activation of ZAP-70. ZAP-70 then phosphorylates adaptor proteins like LAT and SLP-76, creating a scaffold for the assembly of a larger signaling complex. ITK is recruited to this complex and, once activated by Lck, phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 cleaves PIP2 into IP3 and DAG, which in turn trigger downstream signaling pathways leading to calcium mobilization, activation of transcription factors like NFAT and NF-κB, and ultimately, T-cell activation, proliferation, and cytokine production.
Conclusion
The use of kinase-dead mouse models has been instrumental in validating ITK's kinase activity as a therapeutic target. The Itk-KD mouse, in particular, has demonstrated that specifically inhibiting the catalytic function of ITK, while leaving its scaffolding role intact, is sufficient to ameliorate key features of allergic airway inflammation. This provides a strong rationale for the development of small molecule inhibitors that target the ITK kinase domain. The data from these models suggest that ITK inhibitors could be a promising therapeutic strategy for T-cell mediated diseases, such as asthma and other autoimmune disorders. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
Synergistic Anti-Tumor Effects of ITK Inhibitors in Combination with Immunomodulatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling, is emerging as a promising strategy to enhance cancer immunotherapy. By modulating T-cell differentiation and function, ITK inhibitors can synergize with other immunomodulatory drugs, such as checkpoint inhibitors and CAR-T cell therapies, to mount a more robust and durable anti-tumor immune response. This guide provides a comparative overview of the preclinical evidence supporting the synergistic effects of ITK inhibitors, focusing on key experimental data, methodologies, and the underlying signaling pathways.
In Vivo Synergistic Efficacy of ITK Inhibitors with Checkpoint Blockade
Preclinical studies in various syngeneic mouse tumor models have demonstrated significant synergistic anti-tumor activity when combining ITK inhibitors with immune checkpoint inhibitors. The data consistently show that the combination therapy is superior to either monotherapy in controlling tumor growth, improving survival, and in some cases, leading to complete tumor eradication and long-term immunological memory.
Quantitative Comparison of In Vivo Anti-Tumor Efficacy
| ITK Inhibitor | Combination Agent(s) | Mouse Model | Tumor Type | Key Synergistic Outcomes | Reference(s) |
| CPI-818 | Anti-PD1 & Anti-CTLA4 | BALB/c | CT26 Colon Carcinoma | Complete tumor elimination in 100% of treated animals (19 of 20 mice across three studies). The triple combination elicited durable anti-tumor immune memory, as mice that had cleared their tumors rejected a subsequent re-challenge with the same tumor cells.[1][2] | [1][2] |
| Ibrutinib (B1684441) | Anti-PD-L1 | BALB/c | A20 B-cell Lymphoma | Combination therapy cured 50% of the mice , with the remaining half showing delayed tumor growth and prolonged survival. This was observed in a tumor model intrinsically insensitive to ibrutinib monotherapy.[3][4][5] | [3][4][5] |
| Ibrutinib | Anti-PD-L1 | BALB/c | CT26 Colon Carcinoma | The combination of ibrutinib and anti-PD-L1 cured approximately 30% of the mice and increased the number of responding mice compared to anti-PD-L1 monotherapy.[5][6] | [5][6] |
| Ibrutinib | Anti-PD-L1 | BALB/c | 4T1 Triple-Negative Breast Cancer | While neither agent alone had an effect, the combination reduced primary tumor size, decreased lung metastases, and increased survival. [3][6] | [3][6] |
Mechanisms of Synergy: Modulating the T-cell Response
The synergistic effect of ITK inhibitors with checkpoint blockade is primarily attributed to their complementary actions on T-cell function. ITK is a crucial regulator of T-cell receptor (TCR) signaling and plays a pivotal role in the differentiation of T helper (Th) cells.
ITK Signaling and T-cell Differentiation
ITK signaling is essential for the development and function of Th2 cells, which are generally associated with anti-inflammatory and pro-tumor responses. Inhibition of ITK preferentially suppresses Th2 differentiation and cytokine production, while largely sparing or even enhancing the function of Th1 cells.[7] Th1 cells are critical for anti-tumor immunity, as they produce pro-inflammatory cytokines like IFN-γ that promote the activation of cytotoxic T lymphocytes (CTLs).
Caption: ITK signaling pathway downstream of the TCR and its role in T-helper cell differentiation.
By inhibiting ITK, these drugs "skew" the immune response towards a Th1 phenotype, creating a more favorable environment for anti-tumor immunity. This Th1-skewing effect is synergistic with checkpoint inhibitors, which function by releasing the "brakes" on already activated T-cells, including the newly promoted Th1 and cytotoxic T-cells. Furthermore, ITK inhibition has been shown to reduce the expression of exhaustion markers on T-cells, further enhancing their effector function.[1]
Enhancing CAR-T Cell Therapy
ITK inhibitors also show promise in augmenting the efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy. A major challenge in CAR-T cell therapy is T-cell exhaustion due to chronic antigen stimulation. By modulating TCR signaling, ITK inhibitors can help prevent or reverse this exhaustion, leading to improved CAR-T cell persistence and anti-tumor activity.
For instance, ibrutinib has been shown to improve the yield and development of CAR-T cells from patients with chronic lymphocytic leukemia (CLL).[7] While direct synergistic studies with other immunomodulators in the context of CAR-T therapy are still emerging, the mechanism of reducing T-cell exhaustion provides a strong rationale for such combinations.
Caption: Logical flow of how ITK inhibitors can mitigate CAR-T cell exhaustion.
Experimental Protocols
In Vivo Synergy Studies in Syngeneic Mouse Models
A common experimental workflow is used to assess the in vivo synergy of ITK inhibitors and checkpoint blockade.
-
Cell Line and Animal Model:
-
Cell Lines: CT26 (colon carcinoma), A20 (B-cell lymphoma), 4T1 (triple-negative breast cancer).
-
Mouse Strain: BALB/c mice, which are syngeneic to the tumor cell lines.
-
-
Tumor Implantation:
-
Tumor cells (e.g., 1 x 10^6 CT26 cells) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to establish to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy (e.g., CPI-818 at 30 mg/kg, oral gavage, daily)
-
Checkpoint Inhibitor monotherapy (e.g., anti-PD1 at 25 µ g/mouse and anti-CTLA4 at 25 µ g/mouse , intraperitoneal injection, twice weekly)
-
Combination of this compound and Checkpoint Inhibitor(s)
-
-
Efficacy Readouts:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
Overall survival of the mice is monitored.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to analyze tumor-infiltrating lymphocytes).
-
-
Re-challenge Studies:
-
Mice that have completely cleared their tumors are re-challenged with a new injection of the same tumor cells to assess for the development of long-term anti-tumor immune memory.
-
Caption: A generalized workflow for preclinical in vivo assessment of synergy.
Conclusion
The combination of ITK inhibitors with other immunomodulatory drugs, particularly checkpoint inhibitors, represents a highly promising therapeutic strategy. Preclinical data strongly support a synergistic effect, driven by the modulation of T-cell differentiation towards a more effective anti-tumor Th1 response and the mitigation of T-cell exhaustion. The remarkable rates of complete tumor regression and the induction of immune memory in mouse models provide a strong rationale for the ongoing and future clinical investigation of these combination therapies in various cancer types. Further research into optimizing dosing schedules and identifying predictive biomarkers will be crucial for translating this promising preclinical synergy into clinical benefit for patients.
References
- 1. Corvus Pharmaceuticals Presents New CPI-818 Interim Data at the International Conference on Malignant Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic antitumor immunity by checkpoint blockade is enhanced by ibrutinib, an inhibitor of both BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. In Pre-Clinical Studies Ibrutinib Enhances Anti-tumor Activity When Combined With An Anti-PD-L1 Antibody [prnewswire.com]
- 6. pnas.org [pnas.org]
- 7. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of ITK inhibitor binding modes using crystallography
For researchers, scientists, and drug development professionals, understanding the precise binding mechanisms of kinase inhibitors is paramount for designing next-generation therapeutics. This guide provides a comparative analysis of Interleukin-2-inducible T-cell kinase (ITK) inhibitor binding modes, leveraging crystallographic data to illuminate the structural basis of their activity.
ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling pathway. Its role in T-cell activation, proliferation, and cytokine release has made it an attractive target for the treatment of autoimmune and inflammatory diseases. Structural insights from X-ray crystallography have been instrumental in the development of a diverse range of ITK inhibitors, each with distinct binding characteristics. This guide will delve into a comparative analysis of these inhibitors, focusing on their binding modes to both the active and inactive conformations of the ITK kinase domain.
Quantitative Comparison of ITK Inhibitors
The following table summarizes key quantitative data for several notable ITK inhibitors, providing a basis for direct comparison of their potency and the structural details of their interaction with the target protein.
| Inhibitor Name | PDB ID | Binding Mode | IC50 / Ki (nM) | Resolution (Å) | Key Interacting Residues (Hydrogen Bonds) | Conformation of ITK |
| BMS-509744 | 3MJ2 | Non-covalent, ATP-competitive | 19 (IC50) | 1.90 | Met477, Glu475 | Inactive (DFG-out) |
| Sunitinib | 3MIY | Non-covalent, ATP-competitive | Broad-spectrum | 1.67 | Met477, Glu475 | Active (DFG-in) |
| Compound 7 | 4HCT | Covalent (targets Cys442) | <1 (IC50) | 1.48 | Cys442 (covalent), Met477, Glu475 | Active-like |
| Ibrutinib (B1684441) | - | Covalent (targets Cys442) | 2.2 (IC50) | - | Cys442 (covalent), Met477, Glu475 | Active-like |
| ONO-7790500 | - | Non-covalent | <4 (IC50) | - | Not publicly available | Not specified |
| PF-06465469 | - | Non-covalent | 2 (IC50) | - | Not publicly available | Not specified |
Note: PDB ID and detailed structural information for Ibrutinib, ONO-7790500, and PF-06465469 in complex with ITK are not publicly available at the time of this guide. The provided IC50 values are based on published biochemical assays.
Experimental Protocols: Protein Crystallography of ITK
The determination of the crystal structures of ITK in complex with inhibitors generally follows a standardized workflow. The detailed protocol below is a synthesized representation based on common practices in the field.
Protein Expression and Purification
-
Construct Design: The kinase domain of human ITK (e.g., residues 355-620) is typically cloned into an expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag, GST-tag).
-
Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five™) are a common expression system for producing soluble and active ITK kinase domain.
-
Cell Lysis and Affinity Chromatography: Cells are harvested and lysed. The soluble fraction containing the ITK protein is then purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA for His6-tag).
-
Tag Cleavage and Further Purification: The purification tag is often removed by enzymatic cleavage (e.g., TEV protease). The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high homogeneity (>95%).
Crystallization
-
Complex Formation: The purified ITK protein is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization Method: The vapor diffusion method, in either sitting-drop or hanging-drop format, is the most common technique used for crystallizing the ITK-inhibitor complex.
-
Screening and Optimization: Initial crystallization conditions are identified by screening a wide range of commercially available crystallization screens. Promising "hits" are then optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
Data Collection and Structure Determination
-
Crystal Handling: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction: Diffraction data is collected at a synchrotron radiation source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined kinase structure as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the ITK signaling pathway and the general workflow of protein crystallography.
Figure 1: Simplified ITK Signaling Pathway.
Figure 2: General Workflow of Protein Crystallography.
Comparative Analysis of Binding Modes
The crystallographic data reveals distinct binding modes for different classes of ITK inhibitors, which are crucial for understanding their potency and selectivity.
1. Non-covalent, ATP-Competitive Inhibitors:
-
BMS-509744 (PDB: 3MJ2): This inhibitor binds to the ATP-binding pocket of ITK in its inactive, "DFG-out" conformation.[1] The DFG motif, a conserved feature in kinases, flips outwards, creating a hydrophobic pocket that is exploited by the inhibitor. This binding mode is often associated with higher selectivity as it targets a less conserved conformation among kinases. Key interactions include hydrogen bonds with the hinge region residues Met477 and Glu475.
-
Sunitinib (PDB: 3MIY): In contrast to BMS-509744, the broad-spectrum kinase inhibitor Sunitinib binds to the active "DFG-in" conformation of ITK.[2] This is the conformation that is competent for ATP binding and catalysis. The binding of Sunitinib to this active state is a contributing factor to its promiscuity across the kinome. It also forms hydrogen bonds with the hinge region residues Met477 and Glu475.
2. Covalent Inhibitors:
-
Compound 7 (PDB: 4HCT) and Ibrutinib: These inhibitors employ a targeted covalent approach. They initially bind non-covalently to the ATP pocket and then form an irreversible covalent bond with a non-catalytic cysteine residue (Cys442) located near the active site. This covalent interaction leads to high potency and prolonged duration of action. The crystal structure of Compound 7 with ITK confirms the covalent linkage to Cys442.[3] While a crystal structure of ibrutinib with ITK is not publicly available, its mechanism is known to be similar, targeting the equivalent cysteine in Bruton's tyrosine kinase (BTK).
Conclusion
The crystallographic analysis of ITK inhibitors provides a powerful lens through which to understand their mechanisms of action. The comparison between inhibitors that stabilize different conformational states of the kinase (active vs. inactive) and those that employ covalent interactions highlights the diverse strategies available for targeting this important enzyme. This structural knowledge is invaluable for the rational design of next-generation ITK inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for more effective treatments for a range of immune-mediated diseases.
References
Evaluating the pharmacokinetic profiles of different ITK inhibitors
A Comparative Guide to the Pharmacokinetic Profiles of ITK Inhibitors
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, differentiation, and function.[1][2][3] As a member of the Tec family of non-receptor tyrosine kinases, ITK represents a key therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and certain malignancies.[4] While several inhibitors in clinical use, such as ibrutinib (B1684441), primarily target Bruton's tyrosine kinase (BTK) in B-cells, they also exhibit inhibitory activity against ITK. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of different kinase inhibitors with known ITK activity, offering researchers and drug development professionals a comprehensive overview supported by experimental data and methodologies.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade. Upon TCR engagement with an antigen-MHC complex, a series of phosphorylation events leads to the recruitment and activation of ITK, which in turn activates Phospholipase C-γ1 (PLC-γ1), a crucial step for downstream signaling.[1][4][5]
Caption: ITK-mediated T-cell receptor (TCR) signaling pathway.
Pharmacokinetic Data Comparison
The pharmacokinetic profiles of several BTK inhibitors with known ITK-inhibitory effects are summarized below. These parameters are crucial for determining dosing regimens and predicting therapeutic windows.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib (B611923) | Tirabrutinib (B611380) |
| Dosing Regimen | 420-560 mg QD[6][7] | 100 mg BID[6][8] | 160 mg BID or 320 mg QD[6] | 320-480 mg QD[9][10] |
| Tmax (median) | 1-2 hours[7] | Rapid Absorption[11][12] | ~2 hours[6][13][14] | Not specified |
| Cmax (ng/mL) | Not specified | Not specified | 314 (160 mg BID, steady state)[6] | 1360-2690 (Day 28, multiple doses)[10] |
| AUC (ng·h/mL) | 680 (420 mg QD, steady state)[7] | ~1843 (24h, steady state)[8] | 2295 (160 mg BID, steady state)[6] | 6370-11800 (dosing interval)[10] |
| Half-life (T½) | 4-6 hours[7] | Short[15] | ~2-4 hours[13] | Not specified |
| Oral Bioavailability | ~3-4% (fasting)[6] | Not specified | ~15% (estimated)[6] | Not specified |
| Plasma Protein Binding | ~97.3%[6][7] | ~97%[6] | ~94%[6] | Not specified |
| Primary Metabolism | CYP3A[7] | CYP3A4[12] | CYP3A4[13] | Not specified |
Experimental Protocols: Clinical Pharmacokinetics
The determination of pharmacokinetic parameters for ITK inhibitors in human subjects follows a standardized and rigorous protocol, as outlined by regulatory bodies like the European Medicines Agency.[16] A representative methodology is described below.
1. Study Design and Subject Enrollment:
-
Clinical trials are typically designed as Phase 1, open-label, dose-escalation, or specific food-effect studies.[17][18]
-
Participants can be healthy volunteers or patients with specific B-cell malignancies.[15][18]
-
Inclusion and exclusion criteria are strictly defined, and informed consent is obtained from all participants.[19]
2. Drug Administration and Sample Collection:
-
The inhibitor is administered orally as a single dose or multiple doses over a specified period.[17][20]
-
For concentration-time profiling, serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).[17]
-
Sampling time points are strategically chosen to capture absorption, distribution, and elimination phases, typically including pre-dose (0 hours) and multiple post-dose intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[17]
-
Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[21]
3. Bioanalytical Method: LC-MS/MS:
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma due to its high sensitivity, specificity, and broad dynamic range.[21][22]
-
Sample Preparation: Plasma samples are prepared for analysis, commonly through protein precipitation.[21] An organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins, after which the supernatant containing the drug is isolated via centrifugation.[21][23]
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The drug is separated from other plasma components on a C18 column using a mobile phase gradient.[23]
-
Mass Spectrometric Detection: The separated drug is ionized, typically using an Electrospray Ionization (ESI) source, and detected by a triple-quadrupole mass spectrometer.[21] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the drug and an internal standard are monitored for highly selective quantification.[24]
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each participant is analyzed using noncompartmental methods.[17]
-
Key PK parameters are calculated from this data:
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are determined directly from the observed data.
-
AUC (Area Under the Curve) is calculated using the trapezoidal rule, representing the total drug exposure over time.
-
T½ (Elimination Half-life) is calculated from the terminal slope of the log-linear plasma concentration-time curve.
-
-
Population pharmacokinetic (PopPK) modeling may also be employed to analyze data from all subjects simultaneously, identify sources of variability, and evaluate the impact of covariates like age or organ function.[15][18]
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I/II study of tirabrutinib, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Stable isotope‐labelled intravenous microdose for absolute bioavailability and effect of grapefruit juice on ibrutinib in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 23. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 24. tandfonline.com [tandfonline.com]
Unraveling the Differential Effects of ITK Inhibitors: A Side-by-Side Comparison of Primary Human T-Cells and T-Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Interleukin-2-inducible T-cell kinase (ITK) inhibitors is paramount. This guide provides an objective comparison of how these inhibitors perform in primary human T-cells versus commonly used T-cell lines, supported by experimental data and detailed methodologies.
ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This leads to the generation of second messengers, calcium mobilization, and the activation of downstream transcription factors essential for T-cell activation, proliferation, and cytokine production.[2] Given its central role, ITK has emerged as a key therapeutic target for a range of autoimmune diseases and T-cell malignancies.
However, the cellular context in which ITK inhibitors are evaluated can significantly influence their observed effects. Immortalized T-cell lines, such as Jurkat cells, are invaluable tools for initial screening and mechanistic studies. Yet, they can differ substantially from primary human T-cells in their signaling machinery and response to inhibitors. Notably, Jurkat E6.1 cells have been shown to overexpress ITK compared to activated peripheral blood T-cells (APBTs), which can lead to significantly increased phosphorylation of downstream signaling molecules and a more pronounced calcium flux upon TCR stimulation. This inherent difference underscores the importance of validating findings from cell lines in more physiologically relevant primary T-cells.
Quantitative Comparison of ITK Inhibitor Effects
The following table summarizes the quantitative effects of various ITK inhibitors on key T-cell functions in primary human T-cells and the Jurkat T-cell line.
| Inhibitor | Target(s) | Cell Type | Assay | Endpoint | IC50 / Effect |
| Ibrutinib | BTK, ITK | Jurkat | Proliferation | Growth Inhibition | IC50: ~2.2 nM (enzymatic) |
| Primary Human T-Cells (from CLL patients) | Proliferation | Increased CD4+ and CD8+ T-cell numbers | Markedly increased in vivo | ||
| Jurkat | IL-2 Secretion | Inhibition | - | ||
| Dasatinib | Abl, Src family kinases (including Lck) | Primary Human T-Cells | Proliferation (anti-CD3 induced) | Inhibition | Near complete inhibition at 10-50 nmol/L |
| Jurkat | Apoptosis | No induction of apoptosis | - | ||
| Soquelitinib (CPI-818) | ITK (selective) | Jurkat | PLCγ1 Phosphorylation | Inhibition | - |
| Jurkat | IL-2 Secretion | Inhibition | - | ||
| Primary Human T-Cells | Viability (TCR stimulated) | Statistically significant reduction | Numerically smaller effect than dual ITK/RLK inhibitor | ||
| BMS-509744 | ITK (selective) | Jurkat (anti-CD3 stimulated) | PLCγ1 Phosphorylation | Inhibition | - |
| Human and Mouse Primary T-Cells | IL-2 Secretion, Proliferation | Reduction | - | ||
| ASK120067 | BTK, ITK | Jurkat | Cell Growth | Inhibition | IC50: 4.01 μM |
| Molt-4 (T-ALL cell line) | Cell Growth | Inhibition | IC50: 6.34 μM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
ITK Signaling Pathway in T-Cells.
Experimental workflow for comparison.
Detailed Experimental Protocols
T-Cell Isolation and Culture
-
Primary Human T-Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3] T-cells are then purified from PBMCs by negative selection using magnetic beads to deplete non-T-cells. Purified T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.[4][5]
-
Jurkat T-Cell Line: Jurkat E6.1 cells are maintained in complete RPMI-1640 medium as described for primary T-cells.[3]
T-Cell Activation Assay
-
Plate Coating: 96-well flat-bottom plates are coated with anti-CD3 antibody (e.g., clone UCHT1 for human) at a concentration of 1-5 µg/mL in sterile PBS.[4][5][6] Plates are incubated for at least 2 hours at 37°C or overnight at 4°C.[4][6]
-
Cell Plating: After coating, the antibody solution is aspirated, and the wells are washed with sterile PBS. T-cells (primary or Jurkat) are resuspended in complete medium and plated at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Co-stimulation and Inhibition: Soluble anti-CD28 antibody (e.g., clone CD28.2) is added to the cell suspension at a final concentration of 1-5 µg/mL to provide a co-stimulatory signal.[5] The this compound being tested is added at various concentrations.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the downstream assay.[4]
Proliferation Assay (CFSE)
-
CFSE Labeling: T-cells are washed and resuspended in PBS at a concentration of 1-10 x 10^6 cells/mL. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM.[7][8] The cells are incubated for 10-20 minutes at 37°C.[7][8]
-
Quenching: The labeling reaction is quenched by adding an equal volume of cold complete medium containing FBS.[7]
-
Washing: Cells are washed multiple times with complete medium to remove excess CFSE.
-
Stimulation and Culture: Labeled cells are stimulated as described in the T-cell activation assay protocol and cultured for 3-5 days.[9]
-
Flow Cytometry Analysis: Cells are harvested, and CFSE fluorescence is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.[9]
Cytokine Measurement (ELISA)
-
Sample Collection: Supernatants from T-cell activation cultures are collected at 24-48 hours post-stimulation.
-
ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-2, IFN-γ, IL-4).[10][11]
-
Plate Coating: An ELISA plate is coated with a capture antibody specific for the target cytokine overnight at 4°C.[10]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 10% FBS in PBS) for at least 1 hour.[10]
-
Sample and Standard Incubation: Culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[10]
-
Detection: The plate is washed, and a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.[10]
-
Substrate and Measurement: After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is read at 450 nm using a microplate reader.[10] Cytokine concentrations in the samples are calculated based on the standard curve.[12]
Western Blot for PLCγ1 Phosphorylation
-
Cell Lysis: Following T-cell activation (typically for 5-10 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated PLCγ1 (e.g., p-PLCγ1 Tyr783).[13][14]
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PLCγ1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[15]
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. biomatik.com [biomatik.com]
- 13. file.yizimg.com [file.yizimg.com]
- 14. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Assessing the Long-Term Effects of ITK Inhibition on Immune Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Interleukin-2-inducible T-cell kinase (ITK) presents a promising therapeutic strategy for a range of immune-mediated diseases, including T-cell lymphomas, autoimmune disorders, and allergic conditions. As a key regulator of T-cell receptor (TCR) signaling, ITK plays a pivotal role in T-cell activation, proliferation, and differentiation. This guide provides a comparative analysis of ITK inhibitors, focusing on the long-term effects of ITK inhibition on immune function, supported by experimental data and detailed methodologies.
The Role of ITK in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that is crucial for T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLCγ1).[1][3] This initiates a cascade of events leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately, T-cell activation, proliferation, and cytokine production.[4] ITK signaling is particularly important for the development and function of T helper 2 (Th2) and Th17 cells, which are implicated in allergic and autoimmune diseases, respectively.[5][6]
Comparison of ITK Inhibitors
Several small molecule inhibitors targeting ITK have been developed, ranging from dual BTK/ITK inhibitors to highly selective ITK inhibitors. This section compares the available data on their effects on immune function and their safety profiles.
| Inhibitor | Type | Key Long-Term Effects on Immune Function | Select Long-Term Adverse Events |
| Soquelitinib (CPI-818) | Selective ITK Inhibitor | Induces Th1 skewing, increases terminally differentiated effector memory T cells (TEMRA), enhances T-cell cytolytic capacity, and reduces T-cell exhaustion markers.[7][8] In atopic dermatitis, it blocks the development of Th2 and Th17 cells.[9] | Well-tolerated in Phase 1 trials with no dose-limiting toxicities or significant laboratory abnormalities reported. The most common treatment-related adverse event was grade 1 nausea.[9] |
| Zanubrutinib | BTK/ITK Inhibitor | Long-term treatment in CLL patients leads to a decrease in both CD8+ and CD4+ T-cell numbers. It also causes a reduction in the expression of PD-1 and CTLA-4 on T-cells and a skewing towards a Th2 phenotype.[2] | In long-term follow-up of CLL/SLL patients, the safety profile was consistent, with the most common adverse events being contusion and upper respiratory tract infection. Grade ≥3 atrial fibrillation was reported in 1.6% of patients.[10] |
| BMS-509744 | Selective this compound | Preclinical studies show it reduces T-cell proliferation and IL-2 secretion. In a mouse model of cardiac transplantation, it impaired Th1/Th17 differentiation. It did not significantly affect Th2/Treg subsets in vivo. | No long-term clinical safety data is available. Preclinical studies have not highlighted significant off-target toxicities. |
| Tirabrutinib (B611380) (ONO-4059) | BTK/ITK Inhibitor | Primarily studied in B-cell malignancies. Long-term effects on T-cell subsets are not well-documented. | In a Phase 1 study in B-cell malignancies, common adverse events included rash and vomiting. Grade ≥3 adverse events included neutropenia, anemia, and leukopenia.[3][4] |
| Ibrutinib | BTK/ITK Inhibitor | Known to inhibit both BTK and ITK. In vitro studies show it inhibits PLCγ phosphorylation and calcium flux in T-cells.[3] | Off-target effects can lead to side effects such as immunosuppression.[11] |
| PF-06465469 | This compound | In vitro studies demonstrate inhibition of PLCγ phosphorylation and calcium flux.[3] | No long-term clinical safety data is available. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Flow Cytometry for T-Cell Subset Analysis
This protocol is for the immunophenotyping of human peripheral blood mononuclear cells (PBMCs) to identify and quantify different T-cell subsets.
Materials:
-
Fresh or cryopreserved human PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD45RO, CCR7, CD25, CD127
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of PBMCs.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Block Fc receptors by incubating cells with Fc blocking solution for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in staining buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocytes, singlets, and live cells before identifying T-cell subsets (e.g., Naïve: CD45RO-CCR7+; Central Memory: CD45RO+CCR7+; Effector Memory: CD45RO+CCR7-; TEMRA: CD45RO-CCR7- within CD4+ and CD8+ gates). Regulatory T-cells (Tregs) can be identified as CD4+CD25+CD127low/-.[12][13]
Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines in T-cells following stimulation.
Materials:
-
PBMCs or isolated T-cells
-
Cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface marker antibodies
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A)
-
Flow cytometer
Procedure:
-
Stimulate cells in culture with the desired reagents for a predetermined time (typically 4-6 hours).
-
Add a protein transport inhibitor for the last few hours of stimulation.[7]
-
Harvest and wash the cells.
-
Perform surface staining as described in the T-cell subset analysis protocol.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Permeabilize the cells by washing and resuspending them in a permeabilization buffer.
-
Add the intracellular cytokine antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.[1][14]
Luminex Assay for Cytokine Profiling
This protocol allows for the simultaneous quantification of multiple cytokines in a single sample.[15]
Materials:
-
Plasma, serum, or cell culture supernatant samples
-
Luminex multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, streptavidin-PE, and standards)
-
Luminex instrument
Procedure:
-
Prepare the standards and samples according to the kit manufacturer's instructions.
-
Add the antibody-coupled magnetic beads to each well of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add the standards and samples to the wells and incubate.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex instrument.[11]
-
Analyze the data using the instrument's software to determine cytokine concentrations.
In Vivo Mouse Model of Ovalbumin-Induced Airway Inflammation
This model is used to assess the efficacy of ITK inhibitors in an allergic asthma-like condition.[2][16]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound or vehicle control
-
Equipment for intraperitoneal injections and intranasal or intratracheal administration
-
Materials for bronchoalveolar lavage (BAL) and lung histology
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.[17]
-
Challenge: Challenge the mice with intranasal or intratracheal administration of OVA on specific days (e.g., days 24, 25, and 26).[18]
-
Treatment: Administer the this compound or vehicle control at a predetermined schedule before and/or during the challenge phase.
-
Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (e.g., eosinophils) by cell counting and differential staining.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF by ELISA or Luminex assay.
-
Process lung tissue for histological analysis to evaluate inflammation and mucus production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ITK Signaling Pathway in T-Cell Activation.
Caption: Workflow for Monitoring Immune Function.
Caption: Potential Long-Term Outcomes of ITK Inhibition.
References
- 1. anilocus.com [anilocus.com]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fcslaboratory.com [fcslaboratory.com]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. "Ovalbumin-Sensitized Mice Have Altered Airway Inflammation to Agricult" by Kristi J. Warren, John D. Dickinson et al. [digitalcommons.unmc.edu]
- 11. bmgrp.eu [bmgrp.eu]
- 12. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 13. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
- 14. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Safety Profile Analysis: Selective vs. Multi-Kinase ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors for T-cell mediated diseases has presented a critical choice between targeting Interleukin-2 inducible T-cell kinase (ITK) with high selectivity or utilizing multi-kinase inhibitors that affect ITK as one of several targets. This guide provides a comparative analysis of the safety profiles of these two approaches, supported by available preclinical and clinical data. The central hypothesis is that selective ITK inhibition will result in a more favorable safety profile due to fewer off-target effects compared to multi-kinase inhibitors.
Executive Summary
Multi-kinase inhibitors, by their nature, interact with numerous signaling pathways, which can lead to a broad range of on- and off-target toxicities.[1][2] In contrast, selective ITK inhibitors are designed to minimize interactions with other kinases, theoretically leading to a safety profile dominated by on-target effects. This comparison examines inhibitors such as the multi-kinase Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (B1684441) , which also inhibits ITK, and the pan-Janus kinase (JAK) inhibitor Peficitinib (B612040) , against the highly selective ITK inhibitor Soquelitinib and the highly selective BTK inhibitor Tirabrutinib (B611380) , which has minimal ITK activity.
Quantitative Data Comparison
The following tables summarize the kinase selectivity and safety profiles of selected selective and multi-kinase ITK inhibitors based on available data.
Table 1: Kinase Inhibitory Activity (IC50 in nM)
| Kinase | Soquelitinib (Selective ITK) | Ibrutinib (Multi-kinase) | Tirabrutinib (BTK-selective) | Peficitinib (pan-JAK) |
| ITK | ~6.5 (Kd) | ~3.3x less potent than BTK | >20,000 | - |
| BTK | - | 0.9 | 2.2 | - |
| JAK1 | - | - | - | 3.9 |
| JAK2 | - | - | - | 5.0 |
| JAK3 | - | 934x less potent than BTK | >200x less potent than BTK | 0.7 |
| EGFR | - | 210x less potent than BTK | - | - |
| TEC | - | Inhibited | 48 | - |
| RLK | >100-fold selective for ITK | - | - | - |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.[3][4][5][6]
Table 2: Summary of Preclinical and Clinical Safety Findings
| Inhibitor Class | Representative Drug(s) | Key Preclinical Toxicology Findings | Common Clinically Observed Adverse Events |
| Selective ITK | Soquelitinib (CPI-818) | Well-tolerated in preclinical models with no dose-limiting toxicities observed in a Phase 1/1b trial.[7][8] | In early trials, adverse events were minor and similar between active and placebo arms. |
| Multi-kinase (BTK/ITK) | Ibrutinib | Target organs of toxicity in rats and dogs include the GI tract, lymphoid tissues, bone, and skin.[9] | Diarrhea, upper respiratory tract infection, bleeding, fatigue, atrial fibrillation.[10] |
| Multi-kinase (pan-JAK) | Peficitinib | - | Nasopharyngitis, herpes zoster, increased blood creatine (B1669601) phosphokinase, diarrhea.[8][11] |
| Selective BTK (minimal ITK) | Tirabrutinib | Favorable safety profile in preclinical models.[12] | Rash, neutropenia, anemia, leukopenia. Fewer cardiac events compared to ibrutinib.[13][14] |
Signaling Pathway Context
The safety profile of a kinase inhibitor is intrinsically linked to the signaling pathways it modulates. ITK is a key component of the T-cell receptor (TCR) signaling pathway, crucial for T-cell activation and differentiation.[9][15]
References
- 1. Topical Application of BMS-509744, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ibrutinib on proliferation and histamine release in canine neoplastic mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of ITK Signaling Causes Amelioration in Sepsis-Associated Neuroinflammation and Depression-like State in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK inhibition promotes long-term survival of cardiac allografts by regulating T cell PLCγ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peficitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In vitro metabolism of ibrutinib in rat, dog and human hepatocytes using liquid chromatography combined with diode-array detection and Q-Exactive Orbitrap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II study of tirabrutinib, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects With Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Class act: safety comparison of approved tyrosine kinase inhibitors for non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for ITK Inhibitors
Researchers, scientists, and drug development professionals handling Interleukin-2-inducible T-cell kinase (ITK) inhibitors must adhere to stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. As potent small molecule inhibitors, ITK inhibitors and any materials contaminated with them are to be treated as hazardous chemical waste.[1] This guide provides essential, step-by-step procedures for their safe and proper disposal.
Immediate Safety and Handling Precautions
Before commencing any work with ITK inhibitors, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains comprehensive information on potential hazards, requisite personal protective equipment (PPE), and emergency protocols.[1]
Personal Protective Equipment (PPE): When handling ITK inhibitors in solid or solution form, always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] For handling the solid compound, a powered air-purifying respirator (PAPR) may be recommended.[2]
Engineering Controls: To prevent the inhalation of dust or aerosols, always handle ITK inhibitors in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] For weighing and aliquoting the powdered compound, the use of containment systems like glove bags or isolators is recommended.[2]
Disposal Plan: A Step-by-Step Guide
The disposal of ITK inhibitors and all contaminated materials must be managed as hazardous waste. Under no circumstances should these materials be disposed of in regular trash or poured down the drain.[1][3]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is a critical first step to ensure safe and compliant disposal.[4]
-
Solid Waste: Collect unused or expired ITK inhibitor powder in its original container or a new, clearly labeled, and sealed waste container.[1]
-
Liquid Waste: All aqueous and solvent-based solutions containing ITK inhibitors must be collected in designated, leak-proof hazardous waste containers.[1] Ensure the container material is compatible with the solvent used. Do not mix incompatible waste streams.[5][6]
-
Contaminated Materials: All disposable items that have come into contact with ITK inhibitors, such as gloves, pipette tips, vials, and lab paper, must be placed in a designated, sealed hazardous waste bag or container.[1][7]
-
Sharps: Needles, syringes, or any other sharp objects contaminated with ITK inhibitors must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[1][5]
Step 2: Labeling and Storage
Proper labeling and storage are crucial for safety and regulatory compliance.
-
Labeling: All hazardous waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name of the this compound, and a description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").[4] The label should also include the accumulation start date.
-
Storage: Store hazardous waste in a designated, secure area with adequate ventilation.[8] Ensure that incompatible chemicals are segregated.[5][9] Secondary containment should be used to prevent spills.[9] Waste should not be allowed to accumulate beyond established limits, and regular inspections of storage areas are recommended.[4][9]
Step 3: Disposal
The final disposal of ITK inhibitors and related hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Contact EHS: Schedule a pickup for your properly segregated and labeled hazardous waste.
-
Incineration: The standard and recommended method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[7][10] This process ensures the complete destruction of the active compounds.
Quantitative Data Summary for Hazardous Waste Storage
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Time | Typically no more than 6 months within a laboratory. | EPA's Subpart K regulations for academic laboratories.[9] |
| Maximum Waste Volume | Generally, laboratories should accumulate no more than 25 gallons of total chemical waste. | Research Safety guidelines at institutions like Northwestern University.[5] |
| Acutely Hazardous Waste Limit | No more than one (1) quart of reactive acutely hazardous chemical waste. | Research Safety guidelines at institutions like Northwestern University.[5] |
| Container Thickness | For polypropylene (B1209903) bags containing cytotoxic drugs, a minimum of 2 mm thick is recommended, and 4 mm for contaminated material. | Recommendation from the Canadian Union of Public Employees.[8] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.[2][11]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary PPE, including double nitrile gloves, a lab coat, and safety goggles.[2]
-
Contain the Spill:
-
Clean the Spill:
-
Working from the outside in, carefully collect the absorbent material or damp paper towels and place them in a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a 10% bleach solution, followed by an ethanol (B145695) wash.[2] All cleaning materials must be disposed of as hazardous waste.[12]
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's established procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of ITK inhibitors.
Caption: Workflow for the safe disposal of ITK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. danielshealth.com [danielshealth.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. benchchem.com [benchchem.com]
- 12. ipservices.care [ipservices.care]
Safeguarding Researchers: A Comprehensive Guide to Handling ITK Inhibitors
For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals
The responsible handling of potent compounds, such as Interleukin-2-inducible T-cell kinase (ITK) inhibitors, is paramount in a laboratory setting to ensure the safety of personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address specific operational questions. Adherence to these protocols is crucial for minimizing exposure risk and maintaining a safe research environment.
Personal Protective Equipment (PPE): The First Line of Defense
A thorough risk assessment must be conducted before handling any ITK inhibitor to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various activities involving ITK inhibitors.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Preparing Solutions | - Double nitrile gloves- Disposable gown with closed front and elastic cuffs- Safety glasses with side shields or a face shield- N95 or higher-rated respirator | Minimizes risk of inhalation of fine powders and prevents skin and eye contact. Double gloving provides an extra layer of protection against contamination. |
| In Vitro/In Vivo Administration | - Nitrile gloves- Disposable gown- Safety glasses | Protects against accidental splashes or contact with the compound during experimental procedures. |
| Handling Waste and Cleaning Spills | - Heavy-duty nitrile or rubber gloves- Impervious disposable gown- Safety goggles and a face shield- Appropriate respirator (determined by spill size and potential for aerosolization) | Provides maximum protection during cleanup of potentially high concentrations of the compound and contaminated materials. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe handling of ITK inhibitors. The following diagram outlines the key steps, from receiving the compound to its final disposal.
Figure 1: Experimental workflow for handling ITK inhibitors.
Quantitative Safety Data: Occupational Exposure Banding
While specific Occupational Exposure Limits (OELs) are not established for many research-stage ITK inhibitors, a system of Occupational Exposure Banding (OEB) is used to categorize compounds based on their potency and potential toxicity. This allows for the implementation of appropriate containment and handling procedures. Most potent kinase inhibitors fall into OEB 3 or 4.[1][2][3][4]
| Occupational Exposure Band (OEB) | Airborne Exposure Range (8-hour TWA) | Handling Requirements |
| OEB 3 | >10 to ≤100 µg/m³ | - General room ventilation with local exhaust ventilation (LEV)- Closed or contained systems for dust-generating activities- Gowning, gloves, and eye protection |
| OEB 4 | >1 to ≤10 µg/m³ | - High level of containment (e.g., ventilated laminar flow enclosures, glove boxes)- Additional gowning and respiratory protection may be required- Closed handling systems are necessary |
| OEB 5 | ≤1 µg/m³ | - Full isolation technology (isolators)- Highest level of personal protective equipment, including supplied-air respirators |
Experimental Protocols
Adherence to detailed experimental protocols is critical for both safety and experimental reproducibility.
Weighing a Potent this compound Powder
-
Preparation: Don all required PPE as specified for "Weighing and Preparing Solutions."
-
Containment: Perform all weighing activities within a certified chemical fume hood or a ventilated balance enclosure.
-
Procedure:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of the this compound powder onto the weigh boat using a dedicated spatula.
-
Minimize the creation of dust by handling the powder gently.
-
Once the desired weight is achieved, carefully transfer the powder to a sealable container.
-
-
Cleanup: Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated materials, including gloves and weigh boats, as hazardous waste.
Preparation of an this compound Stock Solution
-
Preparation: Don all required PPE as specified for "Weighing and Preparing Solutions."
-
Containment: All steps must be performed within a chemical fume hood.
-
Procedure:
-
Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO) to the vial containing the weighed this compound.
-
Securely cap the vial and vortex or sonicate until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.
In Vitro Administration of an this compound to Cell Culture
-
Preparation: Don appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.
-
Dilution:
-
In a biological safety cabinet, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a level that could cause toxicity (typically <0.5%).
-
-
Administration:
-
Remove the existing media from the cell culture plates.
-
Carefully add the media containing the desired concentration of the this compound to the wells.
-
Include appropriate vehicle controls (media with the same concentration of solvent) in your experiment.
-
-
Incubation: Return the cell culture plates to the incubator for the desired treatment period.
-
Disposal: Dispose of all contaminated materials, including pipette tips and culture plates, as hazardous waste.
Disposal Plan
All materials that have come into contact with ITK inhibitors must be considered hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing ITK inhibitors in a sealed, leak-proof container that is clearly labeled as hazardous waste. Do not pour any liquid waste down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
ITK Signaling Pathway
ITK inhibitors primarily target the Interleukin-2-inducible T-cell kinase, a key component of the T-cell receptor (TCR) signaling pathway. Understanding this pathway is crucial for researchers working with these compounds.
Figure 2: Simplified ITK signaling pathway downstream of the T-cell receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
